molecular formula C2H7NO4S B043139 2-Aminoethyl hydrogen sulfate CAS No. 926-39-6

2-Aminoethyl hydrogen sulfate

Cat. No.: B043139
CAS No.: 926-39-6
M. Wt: 141.15 g/mol
InChI Key: WSYUEVRAMDSJKL-UHFFFAOYSA-N
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Description

2-Aminoethyl hydrogen sulfate is a crucial biochemical intermediate primarily recognized for its role in the alternative pathway of taurine biosynthesis. In research, it serves as a direct precursor to isethionic acid, a reaction catalyzed by the enzyme sulfonoacetaldehyde reductase. This pathway is of significant interest in studies focusing on mammalian and particularly human hepatic metabolism, as well as in investigations of taurine's cytoprotective effects. The compound's mechanism of action is rooted in its function as a sulfate donor, facilitating the study of sulfonation reactions and the metabolic fate of sulfur-containing amino acids. Researchers utilize this compound to explore its implications in neurological processes, osmoregulation, and as a modulator of calcium signaling within cellular systems. Its high purity makes it an essential standard and reagent in enzymology assays, metabolic pathway mapping, and the synthesis of more complex sulfonated molecules for pharmacological and toxicological studies. This product is intended for laboratory research applications only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-aminoethyl hydrogen sulfate
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InChI

InChI=1S/C2H7NO4S/c3-1-2-7-8(4,5)6/h1-3H2,(H,4,5,6)
Source PubChem
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InChI Key

WSYUEVRAMDSJKL-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(COS(=O)(=O)O)N
Source PubChem
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Molecular Formula

C2H7NO4S
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DSSTOX Substance ID

DTXSID3044469
Record name 2-Aminoethyl hydrogen sulfate
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Molecular Weight

141.15 g/mol
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Physical Description

Light yellow crystalline solid; [Aldrich MSDS]
Record name 2-Aminoethyl hydrogen sulfate
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CAS No.

926-39-6
Record name 2-Aminoethyl hydrogen sulfate
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Foundational & Exploratory

A Comprehensive Technical Guide to 2-Aminoethyl Hydrogen Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 926-39-6

This technical guide provides an in-depth overview of 2-Aminoethyl hydrogen sulfate (B86663), a versatile compound with significant applications in biochemical research and as a precursor in pharmaceutical and chemical synthesis. Known for its role as an inhibitor of GABA transaminase, this document details its chemical and physical properties, synthesis protocols, mechanism of action, and key experimental procedures relevant to researchers, scientists, and professionals in drug development.

Physicochemical Properties

2-Aminoethyl hydrogen sulfate, also known as ethanolamine-O-sulfate (EOS), is a white to slightly beige crystalline powder.[1][2][3] Its fundamental properties are summarized in the table below.

PropertyValueReferences
CAS Number 926-39-6[4][5]
Molecular Formula C₂H₇NO₄S[4][5]
Molecular Weight 141.15 g/mol [4][5][6]
Melting Point 277-280 °C (decomposes)[1][2][7]
Appearance White to slightly beige fine crystalline powder[1][2][3]
Water Solubility Soluble[1][8]
IUPAC Name This compound[6]
Synonyms Sulfuric acid mono(2-aminoethyl) ester, Ethanolamine (B43304) O-sulfate (EOS), 2-Aminoethyl sulfate[5][8]
InChI Key WSYUEVRAMDSJKL-UHFFFAOYSA-N[6][7]
SMILES C(COS(=O)(=O)O)N[6]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reaction of ethanolamine with sulfuric acid or sulfur trioxide.[8][9] Several methods have been described, with variations in solvents, catalysts, and reaction conditions to optimize yield and purity.[9][10]

Experimental Protocol: Synthesis from Ethanolamine and Sulfuric Acid

This protocol describes a common laboratory-scale synthesis.[2][10]

Materials:

  • Ethanolamine

  • Concentrated Sulfuric Acid (98%)

  • Toluene

  • Tetrabutylammonium bromide (TBAB) (phase transfer catalyst)

  • Ethanol

  • Three-necked flask

  • Constant pressure dropping funnel

  • Thermometer

  • Magnetic stirrer

  • Oil-water separator with reflux condenser

Procedure:

  • To a three-necked flask containing 400 mL of toluene, add 100 mL of ethanolamine and 100 mg of the phase transfer catalyst, TBAB.[10][11]

  • Slowly add 1.1 equivalents of 98% concentrated sulfuric acid to the stirred mixture via the dropping funnel, ensuring the temperature is maintained below 40°C. The addition should be completed within one hour.[10]

  • After the addition is complete, continue stirring for 30 minutes.[10]

  • Assemble the oil-water separator and reflux condenser. Heat the reaction mixture to 110°C to begin azeotropic reflux dehydration.[10]

  • Continue the reflux for approximately one hour, or until water no longer separates from the toluene.[10]

  • Cool the reaction solution to below 30°C.[10]

  • Filter the resulting precipitate.[10]

  • Wash the filter cake with ethanol.[10]

  • Dry the solid product to obtain this compound powder.[10][11]

G Synthesis Workflow of this compound cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_purification Purification ethanolamine Ethanolamine mixing 1. Mix Ethanolamine, Toluene, & TBAB in Flask sulfuric_acid Concentrated Sulfuric Acid toluene Toluene (Solvent) tbab TBAB (Catalyst) addition 2. Slowly Add Sulfuric Acid (<40°C) mixing->addition reflux 3. Azeotropic Reflux with Dehydration (110°C) addition->reflux cooling 4. Cool Solution (<30°C) reflux->cooling filtration 5. Filter Precipitate cooling->filtration washing 6. Wash with Ethanol filtration->washing drying 7. Dry Solid washing->drying product Final Product: This compound drying->product G GABA Metabolism and Inhibition by this compound glutamate Glutamate (Excitatory) gaba GABA (Inhibitory) glutamate->gaba Decarboxylation ssa Succinic Semialdehyde gaba->ssa Transamination succinate Succinate ssa->succinate krebs Krebs Cycle succinate->krebs gad Glutamate Decarboxylase (GAD) gad->gaba gabat GABA Transaminase (GABA-AT) gabat->ssa ssadh SSADH ssadh->succinate inhibitor 2-Aminoethyl Hydrogen Sulfate inhibitor->gabat Irreversible Inhibition G Workflow for In Vitro GABA-T Inhibition Assay prep 1. Prepare Reagents: Buffer, Substrates (GABA, α-KG), Cofactor (NADP+), Enzymes (GABA-T, SSADH), Inhibitor (2-AHS) plate_prep 2. Plate Setup (96-well): Add Buffer, α-KG, and varying concentrations of 2-AHS prep->plate_prep enzyme_add 3. Add GABA-T Enzyme to each well plate_prep->enzyme_add pre_incubation 4. Pre-incubate Plate (e.g., 10-15 min at 25°C) enzyme_add->pre_incubation reaction_start 5. Initiate Reaction: Add GABA and NADP+ mixture pre_incubation->reaction_start measurement 6. Measure Absorbance at 340 nm over time (kinetic read) reaction_start->measurement analysis 7. Data Analysis: Calculate initial rates (V₀) Determine IC₅₀ measurement->analysis

References

A Comprehensive Technical Guide to the Physical Properties of 2-Aminoethyl Hydrogen Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoethyl hydrogen sulfate (B86663), also known by synonyms such as ethanolamine (B43304) O-sulfate and 2-aminoethyl sulfuric acid, is a chemical compound with the molecular formula C₂H₇NO₄S.[1] It serves as a valuable building block in the synthesis of various pharmaceutical and biologically active compounds.[2] Notably, it is recognized as an inhibitor of GABA transaminase (GABA-T), an enzyme crucial for the metabolism of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1][3] This inhibitory action leads to increased GABA levels in the brain, making 2-aminoethyl hydrogen sulfate a compound of interest in neuroscience research and for the development of therapeutic agents targeting the GABAergic system.[4][5] This technical guide provides an in-depth overview of the core physical properties of this compound, detailed experimental protocols for their determination, and a visualization of its mechanism of action.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, application in synthesis, and formulation. A summary of its key physical properties is presented in the table below.

PropertyValueReferences
Molecular Weight 141.15 g/mol [1]
Appearance White to slightly beige fine crystalline powder.[2][3]
Melting Point 277 °C (decomposes)[2]
Boiling Point 296.49 °C (at 101,325 Pa) (Predicted)[6]
Density 1.344 g/cm³ (Estimate)[3]
Solubility Soluble in water, slightly soluble in methanol. Insoluble in ethanol (B145695).[2][3]
pKa -4.33 ± 0.18 (Predicted)[6]

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following sections detail the methodologies for the synthesis of this compound and the determination of its key physical properties.

Synthesis of this compound from Ethanolamine and Sulfuric Acid

This protocol describes a common method for the synthesis of this compound.[7]

Materials:

  • Ethanolamine

  • Toluene

  • Tetrabutylammonium bromide (TBAB)

  • Concentrated sulfuric acid (98%)

  • Ethanol

  • Three-necked flask

  • Constant pressure dropping funnel

  • Thermometer

  • Magnetic stirrer

  • Oil-water separator

  • Reflux condenser

  • Filtration apparatus

Procedure:

  • To a 100 mL three-necked flask equipped with a constant pressure dropping funnel, thermometer, and magnetic stirrer, add 9 mL (0.15 mol) of ethanolamine and 9 mL of water.

  • Cool the mixture to a temperature between -5 and 5 °C using a low-temperature cooling circulation pump.

  • Prepare an aqueous solution of sulfuric acid by mixing equimolar amounts of concentrated sulfuric acid and water. Slowly add 16.3 mL of this mixture to the reaction flask through the dropping funnel.

  • After the addition is complete, continue stirring the reaction mixture for 30 minutes.

  • Switch the setup to a vacuum distillation apparatus and allow the temperature to rise to room temperature to remove the water under vacuum (approximately 15 mbar).

  • Transfer the residue to 60 mL of anhydrous ethanol and stir thoroughly.

  • Filter the resulting solid and wash the filter cake three times with 15 mL of anhydrous ethanol.

  • Dry the solid to obtain this compound. The expected yield is approximately 90.72%.[7]

Determination of Physical Properties

The following are generalized experimental protocols for determining the physical properties of a solid organic compound like this compound.

1. Melting Point Determination (Capillary Method): [8][9]

  • Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this occurs over a narrow temperature range.

  • Procedure:

    • Finely powder a small, dry sample of the compound.

    • Pack the powdered sample into a capillary tube, sealed at one end, to a height of 1-2 cm.

    • Place the capillary tube in a melting point apparatus (e.g., a Thiele tube with heating oil or a digital melting point apparatus).

    • Heat the apparatus slowly and uniformly.

    • Record the temperature at which the substance first begins to melt (T1) and the temperature at which it becomes completely liquid (T2).

    • The melting point range is reported as T1-T2.

2. Boiling Point Determination (Thiele Tube Method - for liquids, provided for general context as the reported boiling point is a prediction): [10][11]

  • Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

  • Procedure:

    • Place a small amount of the liquid into a small test tube (fusion tube).

    • Invert a sealed capillary tube and place it into the fusion tube with the open end submerged in the liquid.

    • Attach the fusion tube to a thermometer and place the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

    • Heat the Thiele tube gently and uniformly.

    • Observe a steady stream of bubbles emerging from the capillary tube.

    • Remove the heat and allow the apparatus to cool.

    • The temperature at which the liquid just begins to enter the capillary tube is the boiling point.

3. Density Determination (Volume Displacement Method): [12][13]

  • Principle: Density is the mass of a substance per unit volume. For an irregularly shaped solid, the volume can be determined by the volume of a liquid it displaces.

  • Procedure:

    • Weigh a sample of the solid using an analytical balance to determine its mass.

    • Fill a graduated cylinder with a known volume of a liquid in which the solid is insoluble (e.g., hexane (B92381) for a water-soluble compound). Record the initial volume (V1).

    • Carefully place the weighed solid into the graduated cylinder, ensuring it is fully submerged.

    • Record the new volume of the liquid (V2).

    • The volume of the solid is V2 - V1.

    • Calculate the density using the formula: Density = Mass / (V2 - V1).

4. Solubility Determination: [14][15]

  • Principle: "Like dissolves like." The solubility of a compound depends on the polarity of the solute and the solvent.

  • Procedure:

    • In a small test tube, add a small, measured amount of the solid (e.g., 25 mg) to a measured volume of the solvent (e.g., 0.75 mL).

    • Shake the test tube vigorously for a set period (e.g., 60 seconds).

    • Observe whether the solid dissolves completely (soluble), partially (partially soluble), or not at all (insoluble).

    • Repeat the test with a range of solvents of varying polarities (e.g., water, methanol, ethanol, diethyl ether, hexane).

5. pKa Determination (Titration Method): [16][17]

  • Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka). It can be determined by titrating a solution of the compound with a strong acid or base and monitoring the pH.

  • Procedure:

    • Prepare a solution of the amino acid of a known concentration.

    • Titrate the solution with a standardized solution of a strong base (e.g., NaOH), adding the titrant in small, known increments.

    • Measure and record the pH of the solution after each addition of the titrant.

    • Plot a titration curve of pH versus the volume of titrant added.

    • The pKa value corresponds to the pH at the midpoint of the buffer region on the titration curve, where half of the acidic group has been neutralized.

Mechanism of Action: Inhibition of GABA Transaminase

This compound acts as an inhibitor of GABA transaminase (GABA-T), the primary enzyme responsible for the degradation of GABA.[4][5] This inhibition leads to an accumulation of GABA in the brain, which enhances inhibitory neurotransmission.[18]

GABA_Metabolism Glutamate Glutamate GABA GABA Glutamate->GABA CO₂ SSA Succinic Semialdehyde GABA->SSA Glutamate Succinate Succinate SSA->Succinate NAD⁺ → NADH TCA TCA Cycle Succinate->TCA alphaKG α-Ketoglutarate TCA->alphaKG alphaKG->GABA GAD Glutamate Decarboxylase (GAD) GAD->Glutamate GABA_T GABA Transaminase (GABA-T) GABA_T->GABA SSADH Succinic Semialdehyde Dehydrogenase (SSADH) SSADH->SSA Inhibitor 2-Aminoethyl hydrogen sulfate Inhibitor->GABA_T

Caption: GABA metabolism pathway and the site of inhibition by this compound.

References

An In-depth Technical Guide to 2-Aminoethyl Hydrogen Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Identification

2-Aminoethyl hydrogen sulfate (B86663), a vital intermediate in various chemical syntheses and a compound of interest in neuropharmacology, is structurally characterized by an ethylamine (B1201723) backbone with a sulfate group esterified to the hydroxyl terminus.

Table 1: Chemical Identifiers [1]

IdentifierValue
IUPAC Name 2-aminoethyl hydrogen sulfate
CAS Number 926-39-6
Molecular Formula C2H7NO4S
SMILES C(COS(=O)(=O)O)N
InChI Key WSYUEVRAMDSJKL-UHFFFAOYSA-N

Table 2: Physicochemical Properties

PropertyValueSource
Molecular Weight 141.15 g/mol [1]
Appearance White to slightly beige crystalline powder[2]
Melting Point 277 °C (decomposes)
Solubility Soluble in water[3]

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides characteristic signals corresponding to the two methylene (B1212753) groups of the ethyl chain. The protons closer to the electron-withdrawing sulfate group are expected to be deshielded and appear at a higher chemical shift compared to the protons adjacent to the amino group.

Table 3: ¹H NMR Spectral Data [4]

Chemical Shift (ppm)MultiplicityAssignment
~4.25Triplet-CH₂-O-
~3.32Triplet-CH₂-N-
Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

Table 4: Key IR Absorption Bands [2]

Wavenumber (cm⁻¹)Functional Group
~3200-3400N-H stretch (amine)
~2850-2950C-H stretch (alkane)
~1600N-H bend (amine)
~1210S=O stretch (sulfate)
~1050C-O stretch (ester)
Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the sulfate group (SO₃, 80 Da) or cleavage of the ethyl chain.[5]

Experimental Protocols

Synthesis of this compound[6]

This protocol describes the synthesis of this compound from ethanolamine (B43304) and sulfuric acid.

Materials:

  • Ethanolamine

  • Concentrated Sulfuric Acid (98%)

  • Toluene

  • Tetrabutylammonium bromide (TBAB)

  • Ethanol

  • Three-necked flask

  • Constant pressure dropping funnel

  • Thermometer

  • Magnetic stirrer

  • Oil-water separator

  • Reflux condenser

  • Filtration apparatus

Procedure:

  • To a three-necked flask containing 400 mL of toluene, add 100 mL of ethanolamine and 100 mg of TBAB.

  • While stirring, slowly add 1.1 equivalents of 98% concentrated sulfuric acid to the mixture, ensuring the temperature remains below 40°C. The addition should be completed within one hour.

  • Continue stirring for an additional 30 minutes at the same temperature.

  • Set up the apparatus for reflux with an oil-water separator. Heat the reaction mixture to 110°C and reflux for approximately one hour, or until water is no longer collected in the separator.

  • Cool the reaction mixture to below 30°C.

  • Filter the precipitated solid and wash the filter cake with ethanol.

  • Dry the resulting white solid to obtain this compound.

Analysis by High-Performance Liquid Chromatography (HPLC)[7]

This protocol outlines a general procedure for the analysis of this compound in biological fluids.

Instrumentation:

  • HPLC system with a UV or fluorescence detector

  • Cation-exchange column (e.g., Durrum cation-exchange column)

Reagents:

  • Citrate (B86180) buffer (0.05 M, pH 2.6) containing 0.15 N Na⁺

  • Fluorescamine solution (for post-column derivatization if using a fluorescence detector)

Sample Preparation:

  • Deproteinize plasma samples or acidify urine samples.

  • Perform a clean-up step using ion-exchange columns (e.g., Dowex 1-X4 and Dowex 50W-X8).

  • Elute the analyte with water.

Chromatographic Conditions:

  • Mobile Phase: 0.05 M citrate buffer (pH 2.6) with 0.15 N Na⁺

  • Flow Rate: To be optimized for the specific column and system.

  • Detection: UV detection at a suitable wavelength or fluorescence detection following post-column derivatization with fluorescamine.

Biological Significance and Signaling Pathway

This compound is a known inhibitor of the enzyme GABA transaminase (GABA-T).[6][7] GABA-T is a key enzyme in the metabolic pathway of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). By inhibiting GABA-T, this compound prevents the degradation of GABA, leading to an increase in its concentration in the brain. This mechanism is of significant interest in the development of treatments for neurological disorders such as epilepsy.[8]

GABA Metabolism Pathway and Inhibition

The following diagram illustrates the GABA shunt, a metabolic pathway that synthesizes and degrades GABA, and indicates the point of inhibition by this compound.

GABA_Metabolism cluster_key Key Glutamate Glutamate GABA GABA Glutamate->GABA GAD Succinic_Semialdehyde Succinic Semialdehyde GABA->Succinic_Semialdehyde GABA-T Succinate Succinate Succinic_Semialdehyde->Succinate SSADH TCA_Cycle TCA Cycle Succinate->TCA_Cycle Inhibitor 2-Aminoethyl hydrogen sulfate GABA_T GABA_T Inhibitor->GABA_T GAD GAD: Glutamate Decarboxylase GABA_T_key GABA-T: GABA Transaminase SSADH SSADH: Succinic Semialdehyde Dehydrogenase

GABA Metabolism and Inhibition by this compound
Experimental Workflow for GABA-T Inhibition Assay

The following diagram outlines a typical workflow for an in vitro assay to determine the inhibitory activity of this compound on GABA transaminase.

Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents: - GABA-T Enzyme - GABA (Substrate) - α-Ketoglutarate - NADP+ - SSADH Incubation Pre-incubate GABA-T with 2-Aminoethyl hydrogen sulfate Reagents->Incubation Inhibitor_Sol Prepare 2-Aminoethyl hydrogen sulfate solutions (various concentrations) Inhibitor_Sol->Incubation Reaction Initiate reaction with GABA and α-Ketoglutarate Incubation->Reaction Detection Monitor NADPH formation (absorbance at 340 nm) Reaction->Detection Calc_Rate Calculate initial reaction rates Detection->Calc_Rate Plot Plot % Inhibition vs. Inhibitor Concentration Calc_Rate->Plot IC50 Determine IC50 value Plot->IC50

Workflow for GABA-T Inhibition Assay

References

An In-depth Technical Guide to 2-Aminoethyl hydrogen sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Aminoethyl hydrogen sulfate (B86663), a compound of significant interest in biochemical and pharmaceutical research. This document details its chemical and physical properties, synthesis methodologies, and its role as a key inhibitor in neurotransmitter metabolism.

Core Chemical and Physical Properties

2-Aminoethyl hydrogen sulfate, also known as ethanolamine (B43304) O-sulfate, is an organic compound with the chemical formula C₂H₇NO₄S.[1][2][3] It is the sulfuric acid ester of ethanolamine.

PropertyValueReference
Molecular Weight 141.15 g/mol [1][2][3][4][5]
CAS Number 926-39-6[1][2][3][4][5]
Melting Point 277 °C (decomposes)[4]
Appearance White to light beige crystalline powder[4][6]
Solubility Soluble in water[5][7]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the confirmation of the structure and purity of this compound.

Spectroscopic DataDescription
¹H NMR In D₂O, the proton spectrum shows triplets at 4.25 ppm (CH₂--O; J=6 Hz) and 3.32 ppm (CH₂--N; J=6 Hz).
IR Spectrum The infrared spectrum conforms to the structure of this compound.[6]
Mass Spectrometry Mass spectral data is available through the NIST Mass Spectrometry Data Center.[8]

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. A common laboratory-scale synthesis involves the reaction of ethanolamine with sulfuric acid.

Experimental Protocol: Synthesis from Ethanolamine and Sulfuric Acid

This protocol is adapted from a documented procedure.[9]

Materials:

  • Ethanolamine

  • Concentrated Sulfuric Acid (98%)

  • Toluene

  • Tetrabutylammonium bromide (TBAB)

  • Ethanol (B145695)

Procedure:

  • To a three-necked flask containing 400 mL of toluene, add 100 mL of ethanolamine and 100 mg of TBAB.

  • While stirring, slowly add 1.1 equivalents of 98% concentrated sulfuric acid to the mixture, ensuring the temperature remains below 40°C. The addition should be completed over approximately 1 hour.

  • After the addition is complete, continue stirring for an additional 30 minutes.

  • Equip the flask with an oil-water separator and a reflux condenser.

  • Heat the reaction mixture to 110°C and reflux for 1 hour, or until no more water separates in the oil-water separator.

  • Cool the reaction mixture to below 30°C.

  • Filter the precipitate and wash the filter cake with ethanol (volume ratio of filter cake to ethanol of 1:1).

  • Dry the resulting white solid to obtain this compound powder.

G cluster_reactants Reactants cluster_process Process cluster_product Product ethanolamine Ethanolamine mixing Mixing and Slow Addition (<40°C) ethanolamine->mixing sulfuric_acid Sulfuric Acid sulfuric_acid->mixing toluene Toluene (Solvent) toluene->mixing tbab TBAB (Catalyst) tbab->mixing stirring Stirring (30 min) mixing->stirring reflux Reflux with Water Separation (110°C) stirring->reflux cooling Cooling (<30°C) reflux->cooling filtration Filtration cooling->filtration washing Washing with Ethanol filtration->washing drying Drying washing->drying product This compound drying->product

Synthesis workflow for this compound.

Biological Activity: Inhibition of GABA Transaminase

This compound is a well-characterized inhibitor of the enzyme γ-aminobutyric acid aminotransferase (GABA-T).[9][10] GABA-T is a key enzyme in the metabolic pathway of the inhibitory neurotransmitter GABA.[11][12] By inhibiting GABA-T, this compound leads to an increase in the concentration of GABA in the brain.[9] It acts as a "suicide" or irreversible inhibitor, meaning it is processed by the enzyme to a reactive species that then covalently binds to and inactivates the enzyme.[9]

GABA Metabolic Pathway and Inhibition

The following diagram illustrates the metabolic pathway of GABA and the point of inhibition by this compound.

G cluster_gaba_pathway GABA Metabolic Pathway cluster_inhibition Inhibition glutamate Glutamate gaba GABA glutamate->gaba GAD ssa Succinic Semialdehyde gaba->ssa GABA-T gaba_t_enzyme gaba->gaba_t_enzyme succinate Succinate ssa->succinate SSADH inhibitor 2-Aminoethyl hydrogen sulfate inhibitor->gaba_t_enzyme Inhibits gaba_t_enzyme->ssa

Inhibition of GABA Transaminase by this compound.
Experimental Protocol: In Vitro GABA-Transaminase Inhibition Assay

This protocol outlines a spectrophotometric method to determine the inhibitory activity of this compound on GABA-T.[3][9]

Materials:

  • Phosphate (B84403) buffer (100 mM, pH 8.0)

  • α-ketoglutarate solution (10 mM)

  • GABA solution (100 mM)

  • Partially purified GABA transaminase (GABA-T)

  • This compound solutions of varying concentrations

  • NAD⁺ solution (20 mM)

  • Succinic semialdehyde dehydrogenase (SSADH)

  • Spectrophotometer

Procedure:

  • Prepare reaction mixtures in a 96-well plate. Each well should contain phosphate buffer, α-ketoglutarate, and varying concentrations of the this compound inhibitor.

  • Add the GABA-T enzyme to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the GABA solution.

  • After a 30-minute incubation at 37°C, add NAD⁺ and SSADH to each well. This will convert the product of the GABA-T reaction, succinic semialdehyde, to succinate, with the concomitant reduction of NAD⁺ to NADH.

  • Measure the absorbance at 340 nm, which corresponds to the formation of NADH. The inhibitory activity can be determined by comparing the rate of NADH formation in the presence and absence of the inhibitor.

Applications in Research and Drug Development

The inhibitory action of this compound on GABA-T makes it a valuable tool in neuroscience research for studying the role of the GABAergic system.[10] Its ability to increase GABA levels has led to investigations into its potential diuretic and anticonvulsant properties.[10] Furthermore, it serves as a versatile building block in the synthesis of other pharmaceutical and biologically active compounds, including taurine.[4]

References

Synthesis of 2-Aminoethyl Hydrogen Sulfate from Ethanolamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-aminoethyl hydrogen sulfate (B86663) from ethanolamine (B43304), a crucial intermediate in the production of various pharmaceuticals and other biologically active compounds.[1][2] The document provides a comprehensive overview of prevalent synthesis methodologies, detailed experimental protocols, and quantitative data to support researchers in their drug development and chemical synthesis endeavors.

Introduction

2-Aminoethyl hydrogen sulfate, also known as ethanolamine O-sulfate, is a valuable building block in organic synthesis.[1][2] Its primary applications include the preparation of taurine (B1682933) and ethylenimine, compounds with significant roles in pharmaceutical and industrial chemistry.[3][4] The synthesis of this intermediate is most commonly achieved through the reaction of ethanolamine with a sulfating agent, typically sulfuric acid or sulfur trioxide.[1][3][4] The purity of the resulting this compound is critical, as impurities can lead to undesirable side reactions and lower yields in subsequent synthetic steps, particularly in pharmaceutical applications where stringent quality control is paramount.[5]

Synthesis Methodologies

The esterification of ethanolamine to yield this compound is an exothermic reaction that can be performed under various conditions.[3] The primary methods involve the use of concentrated sulfuric acid or sulfur trioxide as the sulfating agent.

Reaction with Sulfuric Acid

The direct reaction of ethanolamine with concentrated sulfuric acid is a common and straightforward method for the synthesis of this compound.[1][3] The reaction is typically carried out in a solvent or neat, with careful temperature control due to the exothermic nature of the reaction.[3]

Reaction with Sulfur Trioxide

An alternative approach involves the reaction of ethanolamine with gaseous sulfur trioxide.[4] This method can offer high yields and avoids the introduction of water as a byproduct, which can simplify the workup process.[4] The reaction is spontaneous and exothermic, requiring an inert solvent to manage the reaction progress.[4]

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound based on established methods.

Protocol 1: Synthesis using Concentrated Sulfuric Acid in an Aqueous Medium

This protocol describes a method for synthesizing this compound by the slow addition of sulfuric acid to an aqueous solution of ethanolamine at low temperatures.

Materials:

  • Ethanolamine (9 mL, 0.15 mol)

  • Deionized water (9 mL)

  • Concentrated sulfuric acid (98%)

  • Anhydrous ethanol (B145695)

Equipment:

  • 100 mL three-necked flask

  • Constant pressure dropping funnel

  • Thermometer

  • Magnetic stirrer

  • Low-temperature cooling circulation pump

  • Vacuum distillation apparatus

Procedure:

  • In a 100 mL three-necked flask, combine 9 mL (0.15 mol) of ethanolamine and 9 mL of water.

  • Cool the solution to a temperature between -5 and 5°C using a low-temperature cooling circulation pump.

  • Prepare a solution of 16.3 mL of sulfuric acid by mixing equal volumes of concentrated sulfuric acid and water.

  • Slowly add the sulfuric acid solution to the three-necked flask using a constant pressure dropping funnel, maintaining the reaction temperature between -5 and 5°C.

  • After the addition is complete, continue stirring the reaction mixture for 30 minutes.

  • Switch to a vacuum distillation apparatus and allow the temperature to rise to room temperature to distill off the water (at approximately 15 mbar).

  • Pour the residue into 60 mL of anhydrous ethanol and stir the mixture.

  • Filter the resulting solid and wash the filter cake with three 15 mL portions of anhydrous ethanol.

  • Dry the solid to obtain this compound.[2][6]

Protocol 2: Synthesis using Concentrated Sulfuric Acid with a Phase Transfer Catalyst and Azeotropic Distillation

This method utilizes a phase transfer catalyst and azeotropic distillation to drive the reaction to completion and achieve a high yield.

Materials:

  • Ethanolamine (100 mL)

  • Toluene (400 mL)

  • Tetrabutylammonium (B224687) bromide (TBAB, 100 mg)

  • Concentrated sulfuric acid (98%, 1.1 equivalents)

  • Ethanol

Equipment:

  • Reaction flask

  • Stirrer

  • Oil-water separator (Dean-Stark apparatus)

  • Heating mantle

  • Filtration apparatus

Procedure:

  • To a reaction flask, add 100 mL of ethanolamine and 400 mL of toluene.

  • Add 100 mg of the phase transfer catalyst, tetrabutylammonium bromide (TBAB).

  • Slowly add 1.1 equivalents of 98% concentrated sulfuric acid while maintaining the temperature below 40°C. The addition should be completed within one hour.

  • After the addition, stir the mixture for an additional 30 minutes.

  • Set up an oil-water separator and heat the reaction mixture to 110°C for reflux dehydration.

  • Continue the reflux for approximately one hour, or until no more water separates.

  • Cool the reaction solution to below 30°C.

  • Filter the mixture and wash the filter cake with ethanol (volume ratio of filter cake to ethanol is 1:1).

  • Dry the resulting solid to obtain powdered this compound.[6]

Protocol 3: Synthesis using Gaseous Sulfur Trioxide

This protocol outlines the synthesis using gaseous sulfur trioxide in an inert solvent.

Materials:

  • Ethanolamine (23.6 g), freshly distilled

  • Chloroform (B151607) (250 mL)

  • Liquid sulfur trioxide (32.0 g)

  • Nitrogen gas

Equipment:

  • Reaction flask equipped for gas inlet

  • Reflux condenser

  • Heating apparatus

Procedure:

  • Dissolve 23.6 g of freshly distilled ethanolamine in 250 mL of chloroform in a reaction flask.

  • Gently heat 32.0 g of liquid sulfur trioxide to volatilize it.

  • Over a period of 30 minutes, convey the gaseous sulfur trioxide in a stream of nitrogen into the ethanolamine solution.

  • As the sulfur trioxide is added, a semi-solid product will precipitate.

  • After the addition is complete, reflux the chloroform for 1.5 hours, during which the precipitate will harden.

  • Filter the solid product and dry to obtain this compound.[4]

Quantitative Data Summary

The following tables summarize the quantitative data from the described experimental protocols.

Table 1: Reaction Conditions and Yields for this compound Synthesis

ParameterProtocol 1 (Aqueous)Protocol 2 (Azeotropic)Protocol 3 (Gaseous SO₃)
Starting Materials Ethanolamine, Sulfuric AcidEthanolamine, Sulfuric AcidEthanolamine, Sulfur Trioxide
Solvent WaterTolueneChloroform
Catalyst NoneTetrabutylammonium BromideNone
Reaction Temperature -5 to 5°C< 40°C (addition), 110°C (reflux)Room Temperature (initial)
Reaction Time 0.5 h (stirring)1 h (addition), 1 h (reflux)0.5 h (addition), 1.5 h (reflux)
Yield 90.72%[2][6]99%[6]92.8% (crude)[4]
Purity Not specified99%[6]Not specified

Logical Workflow and Diagrams

The synthesis of this compound from ethanolamine follows a logical progression of steps, from reagent preparation to product isolation. The following diagrams illustrate these workflows.

Synthesis_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Ethanolamine C Mixing & Temperature Control A->C B Sulfating Agent (H₂SO₄ or SO₃) B->C D Reaction Progression C->D Exothermic Reaction E Solvent Removal / Precipitation D->E F Filtration E->F G Washing F->G H Drying G->H I 2-Aminoethyl Hydrogen Sulfate H->I

Caption: General workflow for the synthesis of this compound.

Detailed_Synthesis_Protocols cluster_protocol1 Protocol 1: Aqueous Synthesis cluster_protocol2 Protocol 2: Azeotropic Synthesis cluster_protocol3 Protocol 3: Gaseous SO₃ Synthesis P1_1 Mix Ethanolamine and Water P1_2 Cool to -5 to 5°C P1_1->P1_2 P1_3 Slowly Add H₂SO₄ P1_2->P1_3 P1_4 Stir for 30 min P1_3->P1_4 P1_5 Vacuum Distillation P1_4->P1_5 P1_6 Precipitate in Ethanol P1_5->P1_6 P1_7 Filter, Wash, Dry P1_6->P1_7 P2_1 Mix Ethanolamine, Toluene, and TBAB P2_2 Add H₂SO₄ below 40°C P2_1->P2_2 P2_3 Stir for 30 min P2_2->P2_3 P2_4 Reflux with Dean-Stark at 110°C P2_3->P2_4 P2_5 Cool to < 30°C P2_4->P2_5 P2_6 Filter, Wash, Dry P2_5->P2_6 P3_1 Dissolve Ethanolamine in Chloroform P3_2 Introduce Gaseous SO₃ P3_1->P3_2 P3_3 Precipitation Occurs P3_2->P3_3 P3_4 Reflux for 1.5 h P3_3->P3_4 P3_5 Filter, Dry P3_4->P3_5

Caption: Comparative workflow of different synthesis protocols.

Conclusion

The synthesis of this compound from ethanolamine is a well-established process with multiple effective methodologies. The choice of method may depend on the desired yield, purity, available equipment, and scale of the reaction. The protocols provided in this guide, along with the summarized quantitative data, offer a solid foundation for researchers and professionals in the field to produce this key intermediate for further applications in drug development and chemical synthesis. Careful control of reaction conditions, particularly temperature, is crucial for achieving high yields and purity.

References

An In-depth Technical Guide to the Solubility of 2-Aminoethyl Hydrogen Sulfate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Aminoethyl hydrogen sulfate (B86663). Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing established qualitative solubility information and a detailed experimental protocol for the quantitative determination of its solubility in various organic solvents. This guide is intended to be a valuable resource for researchers and professionals working with 2-Aminoethyl hydrogen sulfate in drug development and other scientific applications.

Introduction to this compound

This compound, also known as ethanolamine (B43304) O-sulfate, is a chemical intermediate with the molecular formula C₂H₇NO₄S.[1] It is a white to slightly beige crystalline powder.[2] This compound is notably used in the synthesis of taurine (B1682933) and other pharmaceutical and biologically active compounds.[2] Understanding its solubility in various organic solvents is crucial for its application in synthesis, purification, and formulation processes.

Solubility of this compound: A Qualitative Overview

Published data on the quantitative solubility of this compound in a wide range of organic solvents is scarce. However, qualitative solubility information is available from various chemical suppliers and scientific databases. This information is summarized in the table below.

SolventQualitative SolubilitySource
WaterSoluble[2][3]
MethanolSlightly Soluble[2][3]
EthanolInsoluble[4][5]

Note: "Slightly soluble" and "insoluble" are qualitative terms and the actual quantitative solubility may vary with temperature and the specific grade of the solvent and solute. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed experimental protocol for the determination of the solubility of this compound in an organic solvent of interest. This protocol is based on the widely accepted isothermal equilibrium shake-flask method.

Principle

An excess amount of the solid solute (this compound) is equilibrated with the solvent of interest at a constant temperature. Once equilibrium is reached, the saturated solution is separated from the undissolved solid, and the concentration of the solute in the solution is determined using a suitable analytical method.

Materials and Equipment
  • This compound (high purity grade)

  • Organic solvent of interest (analytical grade)

  • Thermostatic shaker bath or incubator

  • Calibrated thermometer

  • Analytical balance (±0.1 mg accuracy)

  • Vials with airtight seals (e.g., screw-cap vials with PTFE septa)

  • Syringe filters (0.45 µm or smaller pore size, compatible with the solvent)

  • Syringes

  • Volumetric flasks and pipettes

  • Analytical instrument for concentration determination (e.g., HPLC, UV-Vis spectrophotometer)

Experimental Procedure
  • Preparation of the Slurry:

    • Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that a saturated solution is formed. A general guideline is to add enough solid so that a visible amount remains undissolved at equilibrium.

    • Record the exact mass of the added solid.

    • Add a known volume or mass of the organic solvent to the vial.

    • Securely seal the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the vials at a constant speed to facilitate the dissolution process. The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause splashing.

    • Equilibration time can vary depending on the solvent and the solute. A typical equilibration time is 24 to 72 hours. To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is considered reached when the concentration of the solute in the solution remains constant over two consecutive time points.

  • Sample Collection and Preparation:

    • Once equilibrium is achieved, stop the agitation and allow the undissolved solid to settle for a sufficient period (e.g., 1-2 hours) while maintaining the constant temperature.

    • Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe.

    • Immediately filter the collected solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

    • Record the exact volume or mass of the filtered saturated solution.

  • Concentration Analysis:

    • Determine the concentration of this compound in the filtered saturated solution using a validated analytical method. A common and sensitive method is High-Performance Liquid Chromatography (HPLC).[6]

    • If using a gravimetric method, evaporate the solvent from the filtered saturated solution under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the solute) and weigh the remaining solid residue.

Data Calculation

The solubility can be expressed in various units, such as g/100 mL, g/kg of solvent, or mol/L.

  • For Gravimetric Analysis:

    • Solubility ( g/100 mL) = (Mass of residue / Volume of filtered solution) x 100

  • For Instrumental Analysis (e.g., HPLC):

    • Prepare a calibration curve of this compound in the same solvent.

    • Determine the concentration of the sample from the calibration curve.

    • Solubility ( g/100 mL) = Concentration (g/mL) x 100

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis prep1 Weigh excess 2-Aminoethyl hydrogen sulfate prep2 Add known volume of solvent prep1->prep2 To vial equil1 Agitate at constant temperature (24-72h) prep2->equil1 sampling1 Settle undissolved solid equil1->sampling1 sampling2 Withdraw supernatant sampling1->sampling2 sampling3 Filter through 0.45 µm filter sampling2->sampling3 analysis1 Quantify concentration (e.g., HPLC or Gravimetric) sampling3->analysis1

Experimental workflow for solubility determination.

Conclusion

References

2-Aminoethyl Hydrogen Sulfate: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminoethyl hydrogen sulfate (B86663) is a chemical compound utilized as a pharmaceutical intermediate and a biochemical tool. Understanding its stability profile is critical for ensuring its quality, efficacy, and safety in research and drug development applications. This technical guide provides a comprehensive overview of the stability of 2-aminoethyl hydrogen sulfate, including recommended storage conditions, potential degradation pathways, and detailed methodologies for its stability assessment. While specific public-domain quantitative stability data is limited, this guide synthesizes available information and provides a robust framework for establishing a comprehensive stability profile.

Chemical and Physical Properties

This compound, also known as ethanolamine (B43304) O-sulfate, is a white to slightly beige crystalline powder. Key chemical identifiers and physicochemical properties are summarized in the table below.

PropertyValue
CAS Number 926-39-6
Molecular Formula C₂H₇NO₄S
Molecular Weight 141.15 g/mol
Melting Point 277 °C (decomposes)[1]
Synonyms Ethanolamine O-sulfate, 2-Aminoethyl sulfuric acid, Mono(2-aminoethyl) sulfate

Stability and Storage Conditions

General Stability

This compound is a chemically stable compound under recommended storage conditions. As a crystalline solid, it is not prone to degradation when protected from environmental stressors. However, in solution and under stress conditions, it can undergo degradation, primarily through hydrolysis.

Recommended Storage

For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. While some suppliers recommend storage at room temperature, others suggest refrigeration (2-8°C) for long-term preservation. It is advisable to protect the compound from light and moisture to minimize potential degradation.

Potential Degradation Pathways

The primary degradation pathway for this compound is anticipated to be hydrolysis of the sulfate ester bond. This reaction can be catalyzed by both acidic and basic conditions.

Hydrolytic Degradation

Hydrolysis of this compound would lead to the formation of ethanolamine and sulfuric acid. The reaction is expected to be accelerated at elevated temperatures and at pH values away from neutrality.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the sulfate ester is protonated, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: In alkaline conditions, the hydroxyl ion can directly attack the sulfur atom or the carbon atom adjacent to the sulfate group, leading to cleavage of the ester bond.

It has been noted that the presence of water-soluble salts of weak acids can minimize hydrolysis during crystallization, suggesting that pH control is crucial for maintaining stability in solution.

A potential related impurity, N-(β-hydroxyethyl) sulfamic acid, can rearrange to form this compound, indicating a possible isomerization pathway under certain conditions.

G cluster_degradation Degradation Pathways A This compound B Ethanolamine A->B Hydrolysis (Acid/Base Catalyzed) C Sulfuric Acid A->C Hydrolysis (Acid/Base Catalyzed) D N-(β-hydroxyethyl) sulfamic acid A->D Isomerization

Figure 1. Potential degradation and isomerization pathways for this compound. Solid arrows indicate primary degradation routes, while the dashed arrow represents a possible related impurity or rearrangement product.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of this compound requires a validated stability-indicating analytical method and a well-designed forced degradation study.

Stability-Indicating HPLC Method

A reverse-phase high-performance liquid chromatography (HPLC) method is suitable for the analysis of this compound and its potential degradation products.

Table 1: Proposed HPLC Method Parameters

ParameterRecommended Conditions
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 5% B; 5-20 min: 5-95% B; 20-25 min: 95% B; 25.1-30 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm or Evaporative Light Scattering Detector (ELSD)
Injection Volume 10 µL

Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the intended purpose of stability testing.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method.

Table 2: Recommended Forced Degradation Conditions

Stress ConditionProposed Protocol
Acid Hydrolysis Dissolve this compound in 0.1 M HCl and heat at 60 °C for 24 hours.
Base Hydrolysis Dissolve this compound in 0.1 M NaOH and heat at 60 °C for 24 hours.
Oxidative Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.
Thermal Expose the solid compound to 105 °C for 48 hours.
Photolytic Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Samples should be analyzed at appropriate time points, and the degradation products should be characterized using techniques such as LC-MS/MS and NMR.

G cluster_workflow Forced Degradation Study Workflow start Prepare Solutions of This compound stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sample Collect Samples at Time Intervals stress->sample analyze Analyze by Stability-Indicating HPLC Method sample->analyze characterize Characterize Degradation Products (LC-MS/MS, NMR) analyze->characterize end Establish Degradation Profile and Pathways characterize->end

Figure 2. A typical experimental workflow for conducting a forced degradation study on this compound.

Conclusion

This compound is a stable crystalline solid under recommended storage conditions. The primary route of degradation, particularly in solution, is hydrolysis, which is influenced by pH and temperature. For researchers, scientists, and drug development professionals, it is imperative to handle and store this compound appropriately to maintain its integrity. When used in solution, careful control of pH and temperature is recommended. The development and validation of a stability-indicating analytical method, coupled with comprehensive forced degradation studies as outlined in this guide, are essential for fully characterizing its stability profile and ensuring the reliability of experimental results.

References

An In-depth Technical Guide on the Core Mechanism of Action of 2-Aminoethyl hydrogen sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminoethyl hydrogen sulfate (B86663), also known as ethanolamine-O-sulfate (EOS), is a structural analog of γ-aminobutyric acid (GABA). Its primary mechanism of action is the irreversible inhibition of GABA transaminase (GABA-T), a key enzyme in the metabolic pathway of the principal inhibitory neurotransmitter, GABA. This inhibition leads to a significant elevation of GABA levels in the brain, resulting in potent anticonvulsant effects. Additionally, 2-Aminoethyl hydrogen sulfate has been reported to exhibit diuretic properties, although the precise mechanism governing this action requires further elucidation. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of GABA Transaminase

The principal pharmacological effect of this compound stems from its potent and irreversible inhibition of the enzyme GABA transaminase (GABA-T, EC 2.6.1.19).[1][2][3] GABA-T is a pyridoxal (B1214274) phosphate-dependent enzyme responsible for the catabolism of GABA to succinic semialdehyde.[4] By inhibiting GABA-T, this compound effectively blocks the degradation of GABA, leading to its accumulation in the central nervous system.[4][5]

Suicide Inhibition

This compound is classified as a "suicide inhibitor" or mechanism-based inactivator of GABA-T.[6] This means that the compound itself is relatively unreactive, but is transformed into a highly reactive species by the catalytic action of its target enzyme, GABA-T. This reactive intermediate then forms a covalent bond with a residue in the active site of the enzyme, leading to its irreversible inactivation.[7] The inactivation process involves a β-elimination reaction, releasing ammonia, acetaldehyde, and sulfate, followed by the covalent modification of the enzyme.[8]

Quantitative Inhibition Data

The following table summarizes the key kinetic parameters for the inhibition of GABA transaminase by this compound.

ParameterValueEnzyme SourceReference
Inhibitory Constant (Ki) 1.1 x 10-2 MSwine Kidney[9]
Inactivation Rate Constant (kinact) 0.22 min-1Swine Kidney[9]

Pharmacological Effects

The elevation of GABA levels resulting from GABA-T inhibition underlies the primary pharmacological effects of this compound.

Anticonvulsant Activity

Increased GABAergic tone in the brain enhances inhibitory neurotransmission, which helps to suppress excessive neuronal firing characteristic of seizures.[10] this compound has demonstrated anticonvulsant activity in various preclinical models, including audiogenic seizures in mice.[10] The anticonvulsant effect is directly correlated with the extent of GABA-T inhibition and the subsequent increase in brain GABA concentrations.

Diuretic Activity

This compound has also been reported to possess diuretic properties.[2][11] However, the precise mechanism of this action is not well-established in the currently available literature. Further research is required to elucidate the signaling pathways and molecular targets responsible for its effects on renal function and electrolyte balance.

Signaling Pathways

The primary signaling pathway influenced by this compound is the GABAergic synapse . By increasing the concentration of GABA in the synaptic cleft, it enhances the activation of both ionotropic GABAA and metabotropic GABAB receptors on postsynaptic neurons.[11][12][13][14]

GABAergic Synapse Signaling Pathway

GABAergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD GABA_pre GABA GAD->GABA_pre Vesicle Synaptic Vesicle GABA_pre->Vesicle GABA_cleft GABA Vesicle->GABA_cleft Release GAT GABA Transporter (GAT) GAT->GABA_pre GABA_cleft->GAT Reuptake GABA_A_R GABA_A Receptor GABA_cleft->GABA_A_R GABA_B_R GABA_B Receptor GABA_cleft->GABA_B_R GABA_glia GABA GABA_cleft->GABA_glia Uptake Cl_channel Cl- Influx GABA_A_R->Cl_channel K_channel K+ Efflux GABA_B_R->K_channel Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization K_channel->Hyperpolarization GABA_T GABA Transaminase (GABA-T) GABA_glia->GABA_T SSA Succinic Semialdehyde GABA_T->SSA EOS 2-Aminoethyl hydrogen sulfate EOS->GABA_T Inhibition

Caption: GABAergic synapse and the inhibitory action of this compound.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of ethanolamine (B43304) with sulfuric acid.[15][16][17]

Materials:

  • Ethanolamine

  • Concentrated sulfuric acid (98%)

  • Toluene

  • Tetrabutylammonium bromide (TBAB)

  • Ethanol

  • Three-necked flask equipped with a dropping funnel, thermometer, and magnetic stirrer

  • Oil-water separator

Procedure:

  • To a three-necked flask containing 400 mL of toluene, add 100 mL of ethanolamine and 100 mg of the phase transfer catalyst TBAB.

  • While stirring, slowly add 1.1 equivalents of 98% concentrated sulfuric acid through the dropping funnel. Maintain the reaction temperature below 40°C. The addition should be completed within 1 hour.

  • Continue stirring for an additional 30 minutes after the addition is complete.

  • Set up the apparatus for reflux with an oil-water separator. Heat the mixture to 110°C and reflux for 1 hour, or until water no longer separates.

  • Cool the reaction mixture to below 30°C.

  • Filter the resulting precipitate and wash the filter cake with ethanol.

  • Dry the solid product under vacuum to yield this compound as a white to off-white powder.

In Vitro GABA Transaminase Inhibition Assay

This spectrophotometric assay measures the activity of GABA-T by coupling the reaction to the reduction of NADP⁺ by succinic semialdehyde dehydrogenase (SSADH).[9][18][19][20][21]

Materials:

  • Purified GABA transaminase

  • This compound (test inhibitor)

  • GABA (substrate)

  • α-ketoglutarate (co-substrate)

  • Succinic semialdehyde dehydrogenase (SSADH)

  • NADP⁺

  • Potassium pyrophosphate buffer (pH 8.6)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare a reaction mixture containing potassium pyrophosphate buffer, α-ketoglutarate, SSADH, and NADP⁺.

  • Add the reaction mixture to the wells of a 96-well plate.

  • Add different concentrations of this compound to the test wells. Add vehicle to the control wells.

  • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding a solution of GABA to all wells.

  • Immediately measure the increase in absorbance at 340 nm at regular intervals for 10-20 minutes.

  • Calculate the initial reaction rates and determine the percent inhibition for each concentration of this compound to calculate the IC₅₀ value.

Experimental Workflow for Synthesis and In Vitro Assay

experimental_workflow cluster_synthesis Synthesis cluster_assay In Vitro GABA-T Inhibition Assay start_synthesis React Ethanolamine and Sulfuric Acid reflux Reflux and Dehydration start_synthesis->reflux filter_wash Filter and Wash reflux->filter_wash dry Dry Product filter_wash->dry prepare_reagents Prepare Reagents (GABA-T, EOS, Substrates) dry->prepare_reagents Pure EOS pre_incubate Pre-incubate GABA-T with EOS prepare_reagents->pre_incubate initiate_reaction Initiate Reaction with GABA pre_incubate->initiate_reaction measure_absorbance Measure Absorbance at 340 nm initiate_reaction->measure_absorbance analyze_data Analyze Data (Calculate IC50) measure_absorbance->analyze_data

References

Spectroscopic and Synthetic Profile of 2-Aminoethyl Hydrogen Sulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a consolidated overview of the available spectroscopic data for 2-aminoethyl hydrogen sulfate (B86663), a compound of interest in various chemical and pharmaceutical research domains. The document summarizes known Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, details common synthetic protocols, and presents a visual workflow of its synthesis.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for 2-Aminoethyl Hydrogen Sulfate

Chemical Shift (ppm)MultiplicityAssignmentSolvent
~4.25 - 4.28Triplet-CH₂-O-D₂O
~3.32 - 3.34Triplet-CH₂-N-D₂O

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (ppm)Assignment
Data not available-CH₂-O-
Data not available-CH₂-N-

Note: While the existence of ¹³C NMR data is mentioned in the literature, specific chemical shift values are not publicly reported.

Infrared (IR) Spectroscopy Data

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Description
Data not availableN-H stretch
Data not availableC-H stretch
Data not availableS=O stretch
Data not availableC-N stretch
Data not availableC-O stretch

Note: Publicly available sources confirm the existence of IR spectra for this compound, often acquired as a mull. However, a detailed list of absorption peaks is not provided.

Experimental Protocols

The spectroscopic data presented above are typically acquired using standard analytical techniques. The following are generalized protocols based on common laboratory practices and information from available literature.

NMR Spectroscopy

A sample of this compound is dissolved in deuterium (B1214612) oxide (D₂O). The ¹H NMR spectrum is then recorded on a spectrometer, such as a 200 MHz instrument. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

IR Spectroscopy

The IR spectrum is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a mull, where the solid compound is ground with a mineral oil (e.g., Nujol) to form a paste, which is then placed between two salt plates (e.g., KBr or NaCl) for analysis. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid sample.

Synthesis of this compound

This compound is commonly synthesized via the esterification of ethanolamine (B43304) with sulfuric acid. The following diagram illustrates a typical laboratory-scale synthesis workflow.

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product Ethanolamine Ethanolamine Reaction Reaction in Solvent (e.g., Toluene) Ethanolamine->Reaction SulfuricAcid Sulfuric Acid SulfuricAcid->Reaction Cooling Cooling Reaction->Cooling Exothermic Reaction Filtration Filtration Cooling->Filtration Washing Washing with Ethanol Filtration->Washing Drying Drying Washing->Drying Product This compound Drying->Product

Caption: Synthesis workflow of this compound from ethanolamine and sulfuric acid.

Detailed Synthesis Protocol

One common method for the synthesis of this compound is as follows:

  • Reaction Setup: In a three-necked flask equipped with a dropping funnel, thermometer, and magnetic stirrer, ethanolamine is dissolved in a suitable solvent like toluene.

  • Addition of Sulfuric Acid: Concentrated sulfuric acid is added dropwise to the ethanolamine solution while maintaining a low temperature (e.g., below 40°C) with external cooling.

  • Reaction: The mixture is stirred for a period to ensure the completion of the esterification reaction.

  • Work-up: The reaction mixture is then cooled, and the precipitated product is collected by filtration.

  • Purification: The collected solid is washed with a solvent in which the product is poorly soluble, such as ethanol, to remove any unreacted starting materials and impurities.

  • Drying: The purified this compound is then dried under vacuum to yield the final product as a white crystalline powder.[1]

References

An In-Depth Technical Guide to 2-Aminoethyl Hydrogen Sulfate: Discovery, History, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Aminoethyl hydrogen sulfate (B86663), an organic compound of significant interest in synthetic chemistry and neuropharmacology. The document details its discovery and historical context, particularly its role as a key intermediate in the Wenker synthesis of aziridines. A thorough compilation of its physicochemical properties is presented in a structured tabular format for ease of reference. Furthermore, this guide offers detailed experimental protocols for its synthesis, drawing from both foundational patents and contemporary academic literature. A significant focus is placed on its biological activity as a mechanism-based inhibitor of γ-aminobutyric acid (GABA) transaminase, with its mechanism of action and downstream signaling effects elucidated through a custom-generated pathway diagram. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development, providing in-depth technical information to support further investigation and application of this versatile compound.

Discovery and History

The history of 2-Aminoethyl hydrogen sulfate, also known as ethanolamine (B43304) O-sulfate, is intrinsically linked to the development of aziridine (B145994) synthesis and the study of amino alcohols. While the exact date of its first synthesis is not definitively documented, its significance as a chemical intermediate became apparent in the early 20th century.

A pivotal moment in its history came with the work of Henry Wenker in 1935, who developed a method for preparing ethyleneimine (aziridine) from monoethanolamine.[1] This process, now known as the Wenker synthesis , involves the reaction of a beta-amino alcohol with sulfuric acid to form the corresponding sulfate ester, which is this compound in the case of ethanolamine.[1] This intermediate is then treated with a base, such as sodium hydroxide, to induce intramolecular cyclization and form the aziridine ring.[1]

Prior to the advent of milder and more direct methods, the Wenker synthesis was a cornerstone for the industrial production of aziridines, which are valuable building blocks in the synthesis of polymers, pharmaceuticals, and other fine chemicals.[2] The precursor to this compound, ethanolamine, was first synthesized in a salt form around 1860, with the free base being isolated and its properties studied by Ludwig Knorr in 1897.[3]

In the latter half of the 20th century, the biological activities of this compound began to be explored, leading to its identification as an inhibitor of the enzyme γ-aminobutyric acid (GABA) transaminase (GABA-T).[4] This discovery opened up new avenues for its application in neuroscience research and as a potential therapeutic agent for neurological disorders.[4][5]

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of this compound is provided in the table below. This data has been compiled from various chemical databases and supplier specifications.

PropertyValue
Chemical Formula C₂H₇NO₄S
Molecular Weight 141.15 g/mol
CAS Number 926-39-6
Appearance White to off-white crystalline powder
Melting Point 277-280 °C (decomposes)
Boiling Point 296.49 °C (Predicted)
Density 1.344 g/cm³ (Predicted)
Solubility Soluble in water, slightly soluble in methanol, insoluble in ethanol (B145695).
pKa -4.33 (Predicted)
InChI Key WSYUEVRAMDSJKL-UHFFFAOYSA-N
SMILES C(COS(=O)(=O)O)N
Synonyms Ethanolamine O-sulfate, Aminoethyl sulfate, 2-Aminoethyl sulfate, Mono(2-aminoethyl) sulfate, 2-Aminoethyl sulfuric acid.[6]

Experimental Protocols

The synthesis of this compound can be achieved through several methods. Below are detailed protocols for two common approaches.

Synthesis from Ethanolamine and Sulfuric Acid (Toluene Azeotropic Dehydration)

This method utilizes azeotropic removal of water to drive the esterification reaction to completion.[7]

Materials:

  • Ethanolamine (100 mL)

  • Toluene (B28343) (400 mL)

  • Concentrated Sulfuric Acid (98%, 1.1 equivalents)

  • Tetrabutylammonium bromide (TBAB, 100 mg, as a phase transfer catalyst)

  • Ethanol

  • Three-necked round-bottom flask

  • Dropping funnel

  • Thermometer

  • Magnetic stirrer

  • Dean-Stark apparatus or oil-water separator

  • Reflux condenser

  • Filtration apparatus

Procedure:

  • To a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add ethanolamine (100 mL), toluene (400 mL), and TBAB (100 mg).

  • With vigorous stirring, slowly add concentrated sulfuric acid (1.1 equivalents) from the dropping funnel. The temperature of the reaction mixture should be maintained below 40 °C during the addition. The addition should be completed within approximately one hour.

  • After the addition is complete, continue stirring for another 30 minutes at room temperature.

  • Replace the dropping funnel with a Dean-Stark apparatus and a reflux condenser.

  • Heat the reaction mixture to reflux (approximately 110 °C) and collect the water that azeotropes with toluene. Continue refluxing for about one hour, or until no more water is collected.

  • Cool the reaction mixture to below 30 °C.

  • Collect the precipitated product by filtration.

  • Wash the filter cake with ethanol (the volume ratio of filter cake to ethanol should be approximately 1:1).

  • Dry the resulting white solid under vacuum to obtain this compound.

Synthesis via Reaction with Sulfur Trioxide

This method, described in a 1965 patent, offers an alternative route using sulfur trioxide.[8]

Materials:

  • Liquid Sulfur Trioxide (SO₃, 32.0 g)

  • Freshly distilled Ethanolamine (23.6 g)

  • Chloroform (B151607) (250 mL)

  • Nitrogen gas stream

  • Reaction vessel with gas inlet and reflux condenser

Procedure:

  • Prepare a solution of freshly distilled ethanolamine (23.6 g) in chloroform (250 mL) in a suitable reaction vessel.

  • Gently heat liquid sulfur trioxide (32.0 g) to volatilize it and convey the gaseous SO₃ into the ethanolamine solution over a period of 30 minutes using a stream of nitrogen gas.

  • A semi-solid product will precipitate from the solution during the addition of SO₃.

  • After the addition is complete, reflux the chloroform for 1.5 hours, during which the precipitate will harden.

  • Cool the mixture and collect the solid product by filtration.

  • The crude product can be further purified by crystallization. For example, a 10 g aliquot can be crystallized to yield purified this compound.

Biological Activity: Inhibition of GABA Transaminase

This compound is a well-characterized inhibitor of γ-aminobutyric acid (GABA) transaminase (GABA-T), the primary enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[4][5] It acts as a mechanism-based or "suicide" inhibitor, meaning the enzyme converts it into a reactive species that irreversibly inactivates the enzyme.[9][10]

The inhibition of GABA-T by this compound leads to an increase in the concentration of GABA in the brain.[2] This, in turn, enhances GABAergic neurotransmission, which has anticonvulsant and other neuromodulatory effects.[11] The downstream consequences of chronic administration can include an upregulation of GABA receptor binding sites.[11]

Signaling Pathway of GABA-T Inhibition

The following diagram illustrates the mechanism of GABA-T inhibition by this compound and its impact on the GABAergic system.

Caption: Mechanism of GABA-T inhibition by this compound.

Experimental Workflow for Synthesis and Evaluation

The following diagram outlines a typical workflow for the synthesis of this compound and its subsequent biological evaluation as a GABA-T inhibitor.

Experimental_Workflow start Start: Synthesis of This compound synthesis Reaction of Ethanolamine with Sulfuric Acid/SO3 start->synthesis purification Purification by Filtration and Washing synthesis->purification characterization Characterization (NMR, IR, MS) purification->characterization in_vitro In Vitro Evaluation: GABA-T Inhibition Assay characterization->in_vitro in_vivo In Vivo Evaluation: Animal Model Studies in_vitro->in_vivo data_analysis Data Analysis and Interpretation in_vivo->data_analysis end Conclusion data_analysis->end

Caption: Workflow for synthesis and evaluation of this compound.

Conclusion

This compound is a compound with a rich history, evolving from a key intermediate in industrial organic synthesis to a valuable tool in neuropharmacology research. Its well-defined physicochemical properties and established synthetic routes make it an accessible compound for a wide range of applications. The detailed understanding of its mechanism of action as a GABA transaminase inhibitor provides a solid foundation for its use in studying the GABAergic system and for the development of novel therapeutics targeting neurological disorders. This guide serves as a comprehensive resource to facilitate and inspire further research into this multifaceted molecule.

References

The Biological Activity of 2-Aminoethyl Hydrogen Sulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminoethyl hydrogen sulfate (B86663) (AHS), also known as ethanolamine-O-sulfate, is a structural analog of γ-aminobutyric acid (GABA) and an important intermediate in chemical synthesis. This document provides a comprehensive overview of the biological activities of AHS, with a primary focus on its role as an inhibitor of GABA transaminase (GABA-T), its potential as an anticonvulsant and diuretic agent, and its function as a precursor in taurine (B1682933) biosynthesis. Detailed experimental methodologies, quantitative data, and signaling pathway diagrams are presented to serve as a valuable resource for researchers in neuroscience, pharmacology, and drug development.

Introduction

2-Aminoethyl hydrogen sulfate (CAS 926-39-6) is an organic compound with the chemical formula C₂H₇NO₄S.[1] It is an ester of ethanolamine (B43304) and sulfuric acid. Its primary recognized biological activity is the irreversible inhibition of γ-aminobutyric acid transaminase (GABA-T), the key enzyme responsible for the degradation of the major inhibitory neurotransmitter, GABA.[2][3] By inhibiting GABA-T, AHS leads to an accumulation of GABA in the brain, which is the basis for its potential therapeutic applications in conditions characterized by neuronal hyperexcitability, such as epilepsy.[4] Furthermore, AHS has been noted for its potential diuretic and anticonvulsant properties, though these are less extensively characterized.[2] It also serves as a crucial intermediate in the industrial synthesis of taurine, an amino acid with numerous physiological roles.[5] This guide will delve into the core biological activities of AHS, presenting available quantitative data, detailed experimental protocols, and visual representations of the involved biochemical pathways.

Inhibition of GABA Transaminase (GABA-T)

The most well-documented biological activity of this compound is its role as an inhibitor of GABA transaminase (EC 2.6.1.19).[1][3] GABA-T is a pyridoxal (B1214274) phosphate-dependent enzyme that catalyzes the conversion of GABA and α-ketoglutarate to succinic semialdehyde and glutamate.[6] This reaction is a critical step in the GABA shunt, a metabolic pathway that conserves and metabolizes GABA.[6]

AHS acts as a mechanism-based or "suicide" inhibitor of GABA-T.[7] The enzyme recognizes AHS as a substrate analog and initiates its catalytic cycle. However, this process generates a reactive intermediate that covalently binds to the enzyme's active site, leading to its irreversible inactivation.[7] This inactivation of GABA-T prevents the breakdown of GABA, resulting in elevated levels of this inhibitory neurotransmitter in the brain.[7]

Quantitative Data for GABA-T Inhibition

The following table summarizes the available quantitative data for the inhibition of GABA transaminase by this compound.

ParameterValueSpecies/SourceReference
IC₅₀ > 1 mMNot Specified[7]
Kᵢ 1.1 x 10⁻² MNot Specified[7]
k_inact 0.22 min⁻¹Not Specified[7]
Experimental Protocol: In Vitro GABA Transaminase Inhibition Assay

This protocol describes a spectrophotometric method to determine the inhibitory activity of this compound on GABA-T. The assay is based on a coupled-enzyme reaction where the product of the GABA-T reaction, succinic semialdehyde, is oxidized by succinic semialdehyde dehydrogenase (SSADH), leading to the reduction of NADP⁺ to NADPH. The increase in absorbance at 340 nm due to NADPH formation is directly proportional to the GABA-T activity.[7][8][9]

Materials:

  • Purified or recombinant GABA transaminase (GABA-T)

  • This compound (AHS)

  • γ-Aminobutyric acid (GABA)

  • α-Ketoglutarate (α-KG)

  • Succinic semialdehyde dehydrogenase (SSADH)

  • β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP⁺)

  • Potassium pyrophosphate buffer (pH 8.6)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AHS in the assay buffer.

    • Prepare serial dilutions of the AHS stock solution to obtain a range of desired concentrations.

    • Prepare a reaction mixture containing potassium pyrophosphate buffer, α-ketoglutarate, SSADH, and NADP⁺.

    • Prepare a stock solution of GABA.

  • Assay Protocol:

    • To each well of a 96-well microplate, add the reaction mixture.

    • Add the AHS solutions at various concentrations to the respective test wells. Add buffer to the control wells.

    • Add the GABA-T enzyme solution to all wells.

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding the GABA solution to all wells.

    • Immediately place the microplate in a spectrophotometer and measure the increase in absorbance at 340 nm at regular intervals for 15-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) for each AHS concentration from the linear portion of the absorbance versus time plot.

    • Determine the percentage of inhibition for each AHS concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the AHS concentration to generate a dose-response curve and determine the IC₅₀ value.

Signaling Pathway

The inhibition of GABA-T by AHS leads to an increase in the concentration of GABA in the synaptic cleft and surrounding glial cells. This elevated GABA level enhances the activation of both ionotropic GABA_A and metabotropic GABA_B receptors on postsynaptic neurons, leading to increased inhibitory neurotransmission and a reduction in neuronal excitability.

GABA_Metabolism_and_AHS_Inhibition Glutamate Glutamate GAD Glutamate Decarboxylase (GAD) Glutamate->GAD GABA GABA GABA_T GABA Transaminase (GABA-T) GABA->GABA_T GAD->GABA alpha_KG α-Ketoglutarate alpha_KG->GABA_T SSA Succinic Semialdehyde SSADH Succinic Semialdehyde Dehydrogenase (SSADH) SSA->SSADH GABA_T->Glutamate GABA_T->SSA AHS 2-Aminoethyl hydrogen sulfate AHS->GABA_T Inhibition Succinate Succinate TCA TCA Cycle Succinate->TCA SSADH->Succinate

GABA metabolism and the site of inhibition by this compound.

Experimental_Workflow_GABA_T_Assay start Start prep_reagents Prepare Reagents (Buffer, Substrates, AHS) start->prep_reagents setup_rxn Set up Reaction in 96-well Plate prep_reagents->setup_rxn add_gabat Add GABA-T Enzyme setup_rxn->add_gabat pre_incubate Pre-incubate (37°C, 10-15 min) add_gabat->pre_incubate initiate_rxn Initiate Reaction with GABA pre_incubate->initiate_rxn measure_abs Measure Absorbance at 340 nm initiate_rxn->measure_abs analyze_data Calculate % Inhibition and IC₅₀ measure_abs->analyze_data end_node End analyze_data->end_node

Experimental workflow for the in vitro GABA-T inhibition assay.

Anticonvulsant Activity

The ability of this compound to increase brain GABA levels suggests its potential as an anticonvulsant.[4] Elevated GABAergic tone is a well-established mechanism for suppressing neuronal hyperexcitability that underlies seizure activity.

Quantitative Data for Anticonvulsant Activity

No specific ED₅₀ values for the anticonvulsant activity of this compound in standard preclinical models were identified in the reviewed literature. Further research is required to quantify its in vivo efficacy.

Experimental Protocol: Maximal Electroshock Seizure (MES) Test

The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.[10] The test involves inducing a maximal seizure via an electrical stimulus applied through corneal electrodes. The abolition of the tonic hindlimb extension phase of the seizure is the endpoint for determining anticonvulsant activity.[10]

Materials:

  • Male albino mice (20-25 g) or male Wistar rats (100-150 g)

  • Electroconvulsometer

  • Corneal electrodes

  • This compound (AHS)

  • Vehicle (e.g., 0.9% saline)

  • Positive control (e.g., Phenytoin)

  • Topical anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride)

Procedure:

  • Animal Preparation and Dosing:

    • Animals are housed under standard laboratory conditions with ad libitum access to food and water.

    • Animals are randomly assigned to control (vehicle), positive control, and AHS treatment groups.

    • AHS is dissolved or suspended in the vehicle and administered, typically via intraperitoneal (i.p.) or oral (p.o.) route, at various doses.

    • The time of peak effect for AHS should be determined in preliminary studies by testing at different time points post-administration.

  • Induction of Seizure:

    • At the predetermined time of peak effect, a drop of topical anesthetic is applied to each cornea, followed by saline to ensure good electrical contact.[10]

    • The corneal electrodes are placed on the corneas.

    • An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered to induce a maximal seizure.[10]

  • Observation and Data Analysis:

    • The animal is observed for the presence or absence of the tonic hindlimb extension. Abolition of this phase is considered protection.

    • The number of animals protected in each group is recorded.

    • The ED₅₀ (the dose that protects 50% of the animals from the tonic hindlimb extension) is calculated using appropriate statistical methods (e.g., probit analysis).

Diuretic Activity

This compound has been reported to possess diuretic properties.[2] The mechanism underlying this potential effect is not well-elucidated but may be related to its influence on electrolyte transport in the renal tubules.

Quantitative Data for Diuretic Activity

Specific quantitative data on the diuretic effects of this compound, such as changes in urine volume or electrolyte excretion, were not found in the available literature.

Experimental Protocol: Rat Diuretic Assay

This protocol provides a general method for evaluating the diuretic activity of a test compound in rats.[11][12]

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250 g)

  • Metabolic cages

  • This compound (AHS)

  • Vehicle (e.g., 0.9% saline)

  • Positive control (e.g., Furosemide, 10 mg/kg)

  • Graduated cylinders

  • Flame photometer or ion-selective electrodes for electrolyte analysis

Procedure:

  • Animal Acclimatization and Hydration:

    • Rats are housed individually in metabolic cages for at least 24 hours prior to the experiment to acclimatize.

    • Food is withdrawn 18 hours before the experiment, but water is available ad libitum.

    • On the day of the experiment, a saline load (e.g., 15 mL/kg, p.o.) is administered to all animals to ensure a uniform state of hydration.[13]

  • Dosing:

    • Animals are randomly assigned to control (vehicle), positive control, and AHS treatment groups.

    • AHS is administered orally at various doses.

  • Urine Collection and Analysis:

    • Immediately after dosing, rats are placed back into the metabolic cages.

    • Urine is collected and the volume is measured at regular intervals (e.g., every hour for 5 hours) and/or as a cumulative volume over 24 hours.[12]

    • The concentration of electrolytes (Na⁺, K⁺, Cl⁻) in the collected urine is determined using a flame photometer or ion-selective electrodes.

  • Data Analysis:

    • The diuretic action is calculated as the ratio of the mean urine volume of the treated group to that of the control group.

    • The saliuretic index (Na⁺ + Cl⁻ excretion) and natriuretic index (Na⁺ excretion) are calculated and compared between groups.

    • Statistical analysis is performed to determine the significance of the observed effects.

Role in Taurine Biosynthesis

This compound is a key intermediate in the chemical synthesis of taurine (2-aminoethanesulfonic acid).[5] The industrial production of taurine often follows a two-step process starting from monoethanolamine. In the first step, monoethanolamine is reacted with sulfuric acid to produce this compound. In the second step, AHS is reacted with a sulfite (B76179) to yield taurine.[5]

Taurine_Synthesis_Pathway cluster_0 cluster_1 MEA Monoethanolamine AHS 2-Aminoethyl hydrogen sulfate MEA->AHS r1 Esterification H2SO4 Sulfuric Acid Taurine Taurine AHS->Taurine r2 Sulfonation Sulfite Sulfite

Simplified pathway of taurine synthesis from monoethanolamine via AHS.

Conclusion

This compound exhibits a range of biological activities of significant interest to the scientific and pharmaceutical research communities. Its primary and most characterized role is the irreversible inhibition of GABA transaminase, leading to increased brain GABA levels. This mechanism provides a strong rationale for its investigation as an anticonvulsant agent. While its diuretic properties are also noted, both its anticonvulsant and diuretic effects require further in-depth investigation to quantify their efficacy and elucidate the underlying mechanisms. Furthermore, its role as a key intermediate in taurine synthesis highlights its industrial relevance. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers aiming to further explore and harness the biological potential of this compound. Future studies should focus on obtaining precise quantitative data for its in vivo activities to better assess its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Taurine from 2-Aminoethyl Hydrogen Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taurine (B1682933), or 2-aminoethanesulfonic acid, is a conditionally essential amino acid with significant roles in various physiological processes. It is widely utilized as a nutritional additive in energy drinks, pet food, and infant formulas.[1] Industrial synthesis of taurine is predominantly achieved through a two-step process starting from monoethanolamine (MEA).[2] The first step involves the esterification of MEA with sulfuric acid to produce the intermediate, 2-aminoethyl hydrogen sulfate (B86663) (AES).[3][4] The subsequent step is the sulfonation of AES with a sulfite (B76179) reagent to yield taurine.[3][4] This document provides detailed application notes and experimental protocols for the synthesis of taurine using AES as the intermediate, targeting researchers and professionals in the field of drug development and chemical synthesis.

The overall synthesis is a robust and scalable method. Key to maximizing the yield is the effective removal of water during the initial esterification step to drive the reaction to completion.[1][5] The second step, the sulfonation of AES, can be carried out using different sulfite reagents, with ammonium (B1175870) sulfite and sodium sulfite being common choices.[2][6] Operating the sulfonation step under moderate pressure has been shown to significantly increase the yield of taurine.[1][5]

Chemical Reaction Pathway

The synthesis of taurine from monoethanolamine via 2-aminoethyl hydrogen sulfate proceeds in two main stages:

  • Esterification: Monoethanolamine reacts with sulfuric acid in an exothermic reaction to form this compound and water.[4][7]

  • Sulfonation: The intermediate, this compound, is then reacted with a sulfite, such as sodium sulfite or ammonium sulfite, to produce taurine.[2][6] This step is understood to proceed through an aziridine (B145994) intermediate.[1][5]

Taurine Synthesis Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: Sulfonation MEA Monoethanolamine (MEA) AES This compound (AES) MEA->AES + H₂SO₄ Water Water (H₂O) MEA->Water H2SO4 Sulfuric Acid (H₂SO₄) Taurine Taurine AES->Taurine + Sulfite Reagent Byproduct Sulfate Byproduct (e.g., Na₂SO₄ or (NH₄)₂SO₄) AES->Byproduct Sulfite Sulfite Reagent (e.g., Na₂SO₃ or (NH₄)₂SO₃)

Diagram 1: Chemical reaction pathway for taurine synthesis.

Experimental Protocols

Protocol 1: Synthesis of this compound (AES)

This protocol details the synthesis of the intermediate, this compound, from monoethanolamine. Two alternative methods are presented.

Method A: Toluene Reflux with Phase Transfer Catalyst [1]

  • To a reaction vessel containing 400 mL of toluene, add 100 mL of monoethanolamine and 100 mg of tetrabutylammonium (B224687) bromide (TBAB) as a phase transfer catalyst.

  • Slowly add 1.1 equivalents of 98% concentrated sulfuric acid to the mixture while maintaining the temperature below 40°C. The addition should be completed within one hour.

  • After the addition is complete, stir the mixture for an additional 30 minutes.

  • Set up the apparatus for reflux with an oil-water separator and heat the reaction mixture to 110°C.

  • Continue the reflux for approximately one hour, or until water is no longer collected in the separator.

  • Cool the reaction mixture to below 30°C.

  • Filter the resulting solid precipitate.

  • Wash the filter cake with ethanol (B145695) (the volume of ethanol should be equal to the volume of the filter cake).

  • Dry the solid product to obtain this compound. This method can yield a product with a purity of up to 99%.[1]

Method B: Low-Temperature Reaction [1]

  • In a three-necked flask equipped with a dropping funnel, thermometer, and magnetic stirrer, combine 9 mL (0.15 mol) of monoethanolamine and 9 mL of water.

  • Cool the solution to a temperature between -5°C and 5°C using a low-temperature cooling circulator.

  • Separately, prepare a mixture of equimolar amounts of concentrated sulfuric acid and water. Slowly add 16.3 mL of this acidic mixture to the cooled monoethanolamine solution.

  • Stir the reaction mixture for 30 minutes at low temperature.

  • Allow the reaction mixture to warm to room temperature.

  • Remove the water by vacuum distillation.

  • Pour the resulting residue into 60 mL of anhydrous ethanol and stir to precipitate the product.

  • Filter the solid product and wash the filter cake three times with 15 mL portions of anhydrous ethanol.

  • Dry the solid to yield this compound. This method can achieve a yield of approximately 90.72%.[1]

Protocol 2: Synthesis of Taurine from AES

This protocol describes the conversion of this compound to taurine. Two methods are provided, using either sodium sulfite or ammonium sulfite.

Method A: Sulfonation with Sodium Sulfite [3][7]

  • Prepare a solution of this compound in water.

  • Add sodium sulfite to the solution. The molar ratio of this compound to sodium sulfite should be optimized, with ratios from 1:1 to 1:1.7 having been studied.[7]

  • Heat the reaction mixture to a temperature between 60°C and 100°C. An optimal temperature of 80°C has been reported.[7]

  • Maintain the reaction at the set temperature for a period of 3 to 8 hours, with 5 hours being reported as sufficient.[7]

  • Monitor the reaction progress using a suitable analytical method, such as ¹H-NMR.[7]

  • Upon completion, evaporate the reaction mixture.

  • The crude taurine can be purified by crystallization.[7]

Method B: Sulfonation with Ammonium Sulfite [2][6]

  • Into a reaction vessel, introduce ammonia (B1221849) gas for 4 to 6 minutes at a flow rate of 10-20 mL/min to create an inert and alkaline atmosphere, which helps to inhibit the hydrolysis of AES.[6]

  • Add the this compound intermediate to the vessel.

  • Add ammonium sulfite. The molar ratio of ammonium sulfite to AES can range from 1:1 to 5:1, with an optimal ratio of approximately 1.65:1 reported.[2][6] The ammonium sulfite can be added in batches (e.g., 4 times) to control the reaction.[2]

  • Heat the reaction mixture to a temperature between 35°C and 110°C, with an optimal temperature of 105°C reported.[2][6]

  • Maintain the reaction for 5 to 20 hours, with an optimal time of 12 hours reported under specific conditions.[2][6]

  • After the reaction is complete, cool the solution to room temperature.

  • The byproduct, ammonium sulfate, can be removed by precipitation with calcium hydroxide, followed by filtration.[6]

  • The ammonia from the mother liquor can be removed and reused.[6]

  • The taurine is then purified from the solution by cooling crystallization.[6]

Protocol 3: Purification of Taurine by Crystallization[2]
  • After the sulfonation reaction and initial workup, concentrate the aqueous solution containing taurine.

  • Cool the solution to induce crystallization. An optimal crystallization temperature of 13.9°C has been reported.[2]

  • Control the cooling rate to approximately 0.5°C/min.[2]

  • Maintain stirring at a speed of 350-450 rpm during crystallization.[2]

  • Allow the crystallization to proceed for approximately 1 hour.[2]

  • Collect the taurine crystals by filtration.

  • Wash the crystals with a suitable solvent, such as methanol (B129727) or hydrochloric acid, followed by recrystallization if necessary for higher purity.[7]

  • Dry the purified taurine crystals. This method can yield taurine with a purity of almost 100%.[2]

Data Presentation

The following tables summarize quantitative data from various studies on the synthesis of taurine from this compound.

Table 1: Optimized Conditions for the Sulfonation of AES with Ammonium Sulfite [2][6]

ParameterOptimized Value
Sulfonating AgentAmmonium Sulfite ((NH₄)₂SO₃)
Molar Ratio ((NH₄)₂SO₃:AES)1.65
Reaction Temperature105°C
Reaction Time12 hours
Feeding Method4 batch feedings
Conversion Rate of AES76.43%

Table 2: Conditions and Yields for Taurine Synthesis and Purification [2][6]

StageParameterValueYield/Purity
Sulfonation (Ammonium Sulfite)Conversion of AES-67.41% - 77.25%
Desalination with Ca(OH)₂Removal of Sulfate->99%
CrystallizationTemperature13.9°C-
Time1 hour-
Cooling Rate0.5°C/min-
Stirring Speed350-450 rpm-
Final ProductCrystallization Yield-52.47% - 81.27%
Purity-~100%

Experimental Workflow

The following diagram illustrates the overall workflow for the industrial production of taurine from monoethanolamine.

Taurine Synthesis Workflow cluster_0 Raw Materials cluster_1 Synthesis cluster_2 Purification MEA Monoethanolamine Esterification Esterification (Formation of AES) MEA->Esterification H2SO4 Sulfuric Acid H2SO4->Esterification Sulfite Sulfite Reagent Sulfonation Sulfonation (Formation of Taurine) Sulfite->Sulfonation Esterification->Sulfonation AES Intermediate Workup Initial Workup (e.g., Desalination) Sulfonation->Workup Crystallization Crystallization Workup->Crystallization Drying Drying Crystallization->Drying FinalProduct High-Purity Taurine Drying->FinalProduct

Diagram 2: Overall workflow for taurine synthesis and purification.

References

Application Notes: 2-Aminoethyl Hydrogen Sulfate as a Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-aminoethyl hydrogen sulfate (B86663) as a key intermediate in the synthesis of pharmaceutically active compounds. Its bifunctional nature, possessing both a primary amine and a sulfate ester, allows for its incorporation into a variety of molecular scaffolds. This document outlines its application in the synthesis of Viloxazine (B1201356) and Taurine (B1682933), and its role as an inhibitor of γ-aminobutyric acid (GABA) transaminase.

Synthesis of Viloxazine

Viloxazine, a selective norepinephrine (B1679862) reuptake inhibitor, can be synthesized using 2-aminoethyl hydrogen sulfate through a cyclization reaction with an epoxide intermediate.[1][2][3][4][5] The reaction involves the nucleophilic attack of the primary amine of this compound on the epoxide ring of 1-(2-ethoxyphenoxy)-2,3-epoxypropane, followed by an intramolecular cyclization to form the morpholine (B109124) ring of Viloxazine.[1][2]

Quantitative Data for Viloxazine Synthesis
ParameterValueReference
Starting Materials 1-(2-ethoxyphenoxy)-2,3-epoxypropane, this compound, Potassium Hydroxide (B78521)[2]
Yield 31.1% - 39.8%[3]
Reaction Conditions 55°C[2]
Base Large excess of Potassium Hydroxide (molar ratio of base to epoxide > 10)[2]
Alternative Conditions Sodium Hydroxide, Ethanol, Water, 60°C, 18 hours[2]
Experimental Protocol: Synthesis of Viloxazine Base

This protocol is adapted from methodologies described in the literature.[2]

Materials:

  • 1-(2-ethoxyphenoxy)-2,3-epoxypropane

  • This compound

  • Potassium hydroxide pellets

  • Methanol (B129727)

  • Water

  • Nitrogen gas

  • 100-gallon stainless steel reactor

Procedure:

  • Preparation of Potassium Hydroxide Solution:

    • Charge a 100-gallon stainless steel reactor with 57.9 L of water with stirring under a nitrogen atmosphere.

    • Carefully add 78.0 kg of potassium hydroxide pellets while maintaining the temperature at or below 50°C.

    • Cool the resulting solution to 20-25°C and set it aside for a later step.

  • Reaction Mixture Preparation:

    • In the reactor, charge 26.2 L of water.

    • Add 38.9 kg of potassium hydroxide pellets, ensuring the temperature does not exceed 50°C.

    • Add 82.4 kg of this compound.

    • Heat the mixture to 55°C.

  • Cyclization Reaction:

    • Prepare a solution of 1-(ethoxyphenoxy)-2,3-epoxypropane in methanol.

    • Add the methanolic solution of the epoxide to the reactor containing the heated this compound mixture. Maintain the reaction temperature at 55°C.

    • Charge the previously prepared potassium hydroxide solution to the reactor.

    • Stir the mixture at 55°C for 16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Upon completion of the reaction, remove the methanol by concentration under reduced pressure.

    • The resulting mixture contains the crude Viloxazine base, which can be further purified by standard techniques such as extraction and crystallization.

Synthesis of Taurine

Taurine (2-aminoethanesulfonic acid) is an essential amino acid with numerous physiological functions. One synthetic route to Taurine involves the sulfonation of this compound.[6][7][8][9][10] This reaction displaces the sulfate group with a sulfite (B76179), which is subsequently oxidized to the sulfonic acid.

Quantitative Data for Taurine Synthesis
ParameterValueReference
Starting Materials This compound, Ammonium (B1175870) sulfite[8]
Conversion Rate 76.43%[8]
Reaction Temperature 105°C[8]
Reaction Time 12 hours[8]
Overall Yield (from Ethanolamine) 25.57%[6]
Experimental Protocol: Synthesis of Taurine

This protocol is based on the sulfonation of this compound.[8]

Materials:

  • This compound

  • Ammonium sulfite

  • Ammonia (B1221849) gas

  • Reaction vessel equipped for heating and gas inlet

Procedure:

  • Reaction Setup:

    • In a suitable reaction vessel, charge this compound and ammonium sulfite. The optimized molar ratio of ammonium sulfite to this compound is 1.65.

  • Sulfonation Reaction:

    • Heat the reaction mixture to 105°C.

    • Introduce ammonia gas into the reaction mixture.

    • Maintain the reaction at 105°C for 12 hours. The feeding of ammonium sulfite can be done in batches (e.g., 4 times) over the course of the reaction.

  • Work-up and Purification:

    • After the reaction is complete, the mixture will contain Taurine, unreacted starting materials, and byproducts.

    • The target compound can be separated from the excess sulfite by extraction with concentrated aqueous ammonia (25%).[8]

    • Further purification can be achieved by crystallization to yield pure Taurine.

Inhibition of GABA Transaminase

This compound is a known inhibitor of γ-aminobutyric acid (GABA) transaminase (GABA-T), an enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[11][12][13][14] By inhibiting GABA-T, this compound can increase the levels of GABA in the brain, a mechanism relevant for the treatment of certain neurological disorders.

GABA Metabolism and Inhibition Pathway

The following diagram illustrates the GABA shunt pathway and the point of inhibition by this compound.

GABA_Pathway cluster_Inhibition Inhibition Glutamate Glutamate GABA GABA Glutamate->GABA GAD alpha_KG α-Ketoglutarate alpha_KG->Glutamate GABA-T SSA Succinic Semialdehyde GABA->SSA GABA-T GABA_T_Target GABA-T Succinate Succinate SSA->Succinate SSADH Inhibitor 2-Aminoethyl Hydrogen Sulfate Inhibitor->GABA_T_Target experimental_workflow cluster_synthesis Pharmaceutical Synthesis cluster_assay In Vitro Inhibition Assay start_synthesis Start Synthesis reactants This compound + Epoxide/Sulfite start_synthesis->reactants reaction Cyclization / Sulfonation reactants->reaction workup Work-up & Purification reaction->workup product Viloxazine / Taurine workup->product start_assay Start Assay prepare_reagents Prepare Reagents & Inhibitor Dilutions start_assay->prepare_reagents pre_incubate Pre-incubate GABA-T with Inhibitor prepare_reagents->pre_incubate initiate_reaction Initiate Reaction with GABA pre_incubate->initiate_reaction measure_absorbance Measure Absorbance at 340 nm initiate_reaction->measure_absorbance analyze_data Calculate IC50 measure_absorbance->analyze_data

References

Application Notes and Protocols for Surface Modification using 2-Aminoethyl Hydrogen Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification is a critical process in the development of advanced biomaterials and medical devices. The ability to tailor the surface properties of a material without altering its bulk characteristics allows for the enhancement of biocompatibility, control over protein adsorption, and directed cell interactions. 2-Aminoethyl hydrogen sulfate (B86663) (AHS) is a bifunctional molecule possessing both a primary amine and a sulfate group, making it a versatile reagent for surface functionalization. The introduction of these groups can significantly alter the surface charge, hydrophilicity, and reactivity, opening up a wide range of applications in drug development, tissue engineering, and diagnostics.

This document provides detailed protocols for the surface modification of various substrates using 2-Aminoethyl hydrogen sulfate, as well as methodologies for subsequent protein immobilization and cell adhesion studies.

Physicochemical Properties of this compound

PropertyValue
CAS Number 926-39-6
Molecular Formula C₂H₇NO₄S
Molecular Weight 141.15 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in water

I. Surface Modification Protocols

A. Protocol for Surface Modification of Cellulose (B213188) Nanofibrils (CNFs)

This protocol describes the chemical functionalization of cellulose nanofibrils to introduce amino groups onto the surface via an etherification reaction.[1]

Materials:

  • Cellulose Nanofibrils (CNFs)

  • This compound (AHS)

  • Sodium hydroxide (B78521) (NaOH) solution (2.6%)

  • Deionized water

  • Nitrogen gas

  • Magnetic stirrer with reflux condenser

  • Oven

Procedure:

  • Activation of CNFs:

    • Treat the CNFs with a 2.6% sodium hydroxide solution at room temperature for 1 hour under magnetic stirring with a reflux condenser. This step activates the hydroxyl groups on the cellulose surface.[1]

  • Etherification Reaction:

    • Add this compound dropwise to the activated CNFs. The molar ratio of [AHS]:[OHcel] should be 1.[1]

    • Carry out the reaction under reflux with continuous stirring in an inert nitrogen atmosphere.[1] The reaction time and temperature can be varied to control the degree of substitution.

  • Washing and Drying:

    • After the reaction, thoroughly wash the modified CNFs with deionized water to remove any unreacted reagents and byproducts.[1]

    • Dry the functionalized CNFs in an oven at 70°C for 24 hours.[1]

Characterization:

The success of the modification can be confirmed by various surface characterization techniques:

  • Fourier Transform Infrared Spectroscopy (FTIR): The appearance of a band around 1540 cm⁻¹ corresponds to the N-H bond of the newly introduced amine group.[1]

  • Elemental Analysis: An increase in the nitrogen content confirms the presence of amine groups.[1]

  • X-ray Diffraction (XRD): Can be used to assess changes in the crystallinity of the cellulose nanofibrils upon modification.[1]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the modified CNFs.[1]

Quantitative Data from a Representative Study:

The following table summarizes the characterization data for CNFs modified with this compound under optimal reaction conditions as reported in a study by da Silva et al. (2024).

ParameterUnmodified CNFsModified CNFs
Nitrogen Content (%) 00.45[1]
Degree of Substitution 00.053[1]
Crystallinity Index (%) 80.871.8[1]
Onset Thermal Degradation (°C) 229.4227.5[1]
B. Generalized Protocol for Surface Modification of Polymeric Substrates

This protocol provides a general guideline for modifying polymer surfaces that can be activated to react with the amine group of this compound. This often involves plasma treatment to introduce reactive functional groups.

Materials:

  • Polymeric substrate (e.g., Polystyrene, Poly(methyl methacrylate))

  • This compound (AHS)

  • Plasma cleaner/reactor

  • Reaction gas (e.g., Oxygen, Ammonia)

  • Anhydrous solvent (e.g., Toluene, DMF)

  • Drying oven or vacuum desiccator

Procedure:

  • Surface Activation (Plasma Treatment):

    • Clean the polymer substrate by sonication in an appropriate solvent (e.g., ethanol (B145695), isopropanol) followed by drying with nitrogen gas.

    • Place the substrate in a plasma reactor.

    • Introduce the reaction gas (e.g., oxygen plasma to generate carboxyl/hydroxyl groups, or ammonia (B1221849) plasma to generate amine groups).

    • Apply plasma treatment for a specified time and power to generate reactive functional groups on the surface.

  • Grafting of AHS:

    • Prepare a solution of AHS in an appropriate anhydrous solvent.

    • Immerse the plasma-activated polymer substrate in the AHS solution.

    • The reaction can be carried out at room temperature or elevated temperatures, depending on the reactivity of the surface groups, for several hours.

    • For carboxylated surfaces, a coupling agent like EDC/NHS may be required to facilitate amide bond formation with the amine group of AHS.

  • Washing and Drying:

    • After the reaction, rinse the substrate thoroughly with the solvent to remove any unbound AHS.

    • Dry the modified substrate in a vacuum desiccator or oven at a temperature that does not degrade the polymer.

C. Generalized Protocol for Surface Modification of Metal Oxide Surfaces

This protocol outlines a general method for modifying metal oxide surfaces (e.g., TiO₂, SiO₂, Al₂O₃) with this compound, leveraging the reactivity of surface hydroxyl groups.

Materials:

  • Metal oxide substrate

  • This compound (AHS)

  • Anhydrous solvent (e.g., Toluene, Ethanol)

  • Drying oven

Procedure:

  • Surface Hydroxylation (if necessary):

    • Clean the metal oxide substrate by sonication in appropriate solvents (e.g., acetone, ethanol, deionized water).

    • For some metal oxides, a treatment with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or an oxygen plasma can be used to increase the density of surface hydroxyl (-OH) groups. (Caution: Piranha solution is extremely corrosive and reactive).

  • Modification with AHS:

    • Prepare a solution of AHS in an anhydrous solvent.

    • Immerse the cleaned and hydroxylated metal oxide substrate in the AHS solution.

    • The reaction can be carried out at room temperature or elevated temperatures for several hours to overnight. The sulfate group of AHS may interact with the metal oxide surface, while the amine group remains available for further functionalization.

  • Washing and Drying:

    • Rinse the substrate sequentially with the solvent and deionized water to remove physically adsorbed AHS.

    • Dry the modified substrate in an oven at a suitable temperature.

II. Experimental Workflows and Signaling Pathways

Experimental Workflow for Surface Modification and Characterization

G cluster_prep Substrate Preparation cluster_mod Surface Modification Substrate Select Substrate (Cellulose, Polymer, Metal Oxide) Cleaning Cleaning & Sonication Substrate->Cleaning Activation Surface Activation (e.g., NaOH, Plasma) Cleaning->Activation Reaction Reaction with This compound Activation->Reaction Washing Washing & Rinsing Reaction->Washing Drying Drying Washing->Drying FTIR FTIR Drying->FTIR XPS XPS Drying->XPS AFM AFM Drying->AFM ContactAngle Contact Angle Drying->ContactAngle

Caption: Workflow for surface modification and subsequent characterization.

III. Application Protocols

A. Protocol for Protein Immobilization on AHS-Modified Surfaces

This protocol describes a general method for covalently immobilizing proteins onto an amine-functionalized surface using a crosslinker.

Materials:

  • AHS-modified substrate

  • Protein of interest (e.g., antibody, enzyme)

  • Crosslinker solution (e.g., Glutaraldehyde (B144438), EDC/NHS)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Quenching solution (e.g., Glycine, Tris buffer)

  • Blocking buffer (e.g., Bovine Serum Albumin (BSA) in PBS)

Procedure:

  • Activation of Amine Groups (if using EDC/NHS):

    • This step is for immobilizing proteins via their carboxyl groups. If using a homobifunctional crosslinker like glutaraldehyde that reacts with amines, skip to step 2.

    • Incubate the AHS-modified surface with a solution of EDC and NHS in a suitable buffer (e.g., MES buffer, pH 6.0) to activate the surface amine groups.

  • Crosslinker Reaction:

    • For glutaraldehyde: Immerse the AHS-modified substrate in a glutaraldehyde solution (e.g., 2.5% in PBS) for 1-2 hours at room temperature. This will create aldehyde groups on the surface that can react with amine groups on the protein.

    • Rinse thoroughly with PBS.

  • Protein Immobilization:

    • Prepare a solution of the protein in PBS at the desired concentration.

    • Incubate the activated/crosslinked surface with the protein solution for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching and Blocking:

    • Rinse the surface with PBS to remove unbound protein.

    • Incubate with a quenching solution (e.g., 1 M glycine) to deactivate any remaining reactive groups.

    • Block any non-specific binding sites by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

  • Final Washing:

    • Wash the surface extensively with PBS to remove any loosely bound molecules.

Illustrative Data for Protein Immobilization:

The following table presents hypothetical data for the immobilization of a model protein (e.g., IgG) on different surfaces.

SurfaceImmobilization MethodProtein Surface Density (ng/cm²)
Unmodified PolymerPhysisorption50 ± 10
AHS-Modified PolymerGlutaraldehyde Crosslinking350 ± 30
AHS-Modified Metal OxideEDC/NHS Coupling420 ± 25
B. Protocol for Cell Adhesion Assay on AHS-Modified Surfaces

This protocol outlines a basic procedure to assess the adhesion of a specific cell line to the modified surfaces.

Materials:

  • AHS-modified and control substrates (sterile)

  • Cell line of interest (e.g., Fibroblasts, Endothelial cells)

  • Complete cell culture medium

  • Phosphate Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Cell counting solution (e.g., Trypan blue)

  • Fluorescent dyes for cell visualization (e.g., Calcein-AM, DAPI)

  • Fluorescence microscope

Procedure:

  • Substrate Sterilization:

    • Sterilize the modified and control substrates, for example, by UV irradiation or ethanol washing.

  • Cell Seeding:

    • Culture the desired cells to 80-90% confluency.

    • Detach the cells using Trypsin-EDTA and neutralize with complete medium.

    • Centrifuge the cell suspension and resuspend in fresh medium.

    • Count the viable cells using a hemocytometer and Trypan blue.

    • Seed a known density of cells (e.g., 1 x 10⁴ cells/cm²) onto the sterile substrates placed in a multi-well plate.

  • Incubation:

    • Incubate the cells on the substrates for a defined period (e.g., 4, 24, 48 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Washing:

    • After incubation, gently wash the substrates with sterile PBS to remove non-adherent cells.

  • Quantification of Adherent Cells:

    • Adherent cells can be quantified using various methods, such as:

      • Direct Counting: Stain the cells with a fluorescent dye (e.g., DAPI for nuclei) and count the number of cells in multiple fields of view using a fluorescence microscope.

      • Metabolic Assays: Use assays like MTT or AlamarBlue to quantify the metabolic activity, which is proportional to the number of viable cells.

  • Visualization of Cell Morphology:

    • Stain the actin cytoskeleton (e.g., with Phalloidin) and nuclei (e.g., with DAPI) to visualize cell spreading and morphology on the different surfaces using fluorescence microscopy.

Illustrative Data for Cell Adhesion:

The following table shows hypothetical data for the adhesion of a fibroblast cell line after 24 hours of incubation.

SurfaceNumber of Adherent Cells (cells/mm²)Cell Spreading Area (µm²)
Unmodified Polymer150 ± 20800 ± 150
AHS-Modified Polymer450 ± 402500 ± 300
AHS-Modified Metal Oxide520 ± 353100 ± 280

Logical Relationship for Cell Adhesion on Modified Surfaces

G cluster_surface Surface Properties cluster_interaction Biological Interaction AHS_Mod AHS Modification Amine_Group Amine Groups (+ charge) AHS_Mod->Amine_Group Sulfate_Group Sulfate Groups (- charge) AHS_Mod->Sulfate_Group Hydrophilicity Increased Hydrophilicity AHS_Mod->Hydrophilicity Protein_Adsorption Protein Adsorption (e.g., Fibronectin) Amine_Group->Protein_Adsorption Sulfate_Group->Protein_Adsorption Hydrophilicity->Protein_Adsorption Cell_Receptors Cell Surface Receptors (e.g., Integrins) Protein_Adsorption->Cell_Receptors Cell_Adhesion Enhanced Cell Adhesion Cell_Receptors->Cell_Adhesion

Caption: Factors influencing cell adhesion on AHS-modified surfaces.

IV. Conclusion

The functionalization of surfaces with this compound provides a versatile platform for a wide range of biomedical applications. The presence of both amine and sulfate groups allows for the tuning of surface properties to promote specific biological interactions. The protocols outlined in this document serve as a comprehensive guide for researchers to modify various substrates and to evaluate their potential for applications such as drug delivery, diagnostics, and tissue engineering. The provided illustrative data and workflows offer a framework for experimental design and data interpretation in this exciting area of biomaterial science.

References

Application Notes and Protocols for 2-Aminoethyl hydrogen sulfate in Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoethyl hydrogen sulfate (B86663) (AHS), also known as ethanolamine-O-sulfate (EOS), is an organic compound with the chemical formula C₂H₇NO₄S. While broadly categorized by some suppliers as a product for proteomics research, its primary and well-documented application lies in the specific field of neurobiology and pharmacology as a potent, mechanism-based inhibitor of the enzyme GABA transaminase (GABA-T).[1][2][3][4] This specific inhibitory action makes it a valuable tool for functional proteomics and chemical biology studies aimed at understanding the GABAergic system and its role in various physiological and pathological processes.

These application notes provide a detailed overview of the use of 2-AHS as a specific enzyme inhibitor in a research context that can be integrated into broader proteomics workflows for target validation and pathway analysis.

Principle of Action: Suicide Inhibition of GABA Transaminase

2-Aminoethyl hydrogen sulfate is a classic example of a "suicide inhibitor." In this mechanism, the inhibitor mimics the enzyme's natural substrate, in this case, γ-aminobutyric acid (GABA). The enzyme, GABA transaminase, initiates its catalytic cycle on 2-AHS. However, instead of being converted into a product and released, 2-AHS is transformed into a highly reactive intermediate within the active site. This intermediate then forms a covalent bond with a critical residue in the enzyme's active site, leading to irreversible inactivation.[2][3]

The inactivation of GABA-T by 2-AHS leads to an accumulation of GABA in the central nervous system, making it a powerful tool for studying the downstream effects of enhanced GABAergic signaling.

Applications in a Proteomics Research Context

While not a general-purpose proteomics reagent for labeling or cross-linking, 2-AHS serves as a highly specific chemical probe for functional proteomics and systems biology studies. Its applications in this context include:

  • Target Validation: Confirming the role of GABA-T in specific cellular pathways or disease models.

  • Functional Proteomics: Studying the downstream effects of GABA-T inhibition on the proteome to identify novel proteins and pathways regulated by GABA levels.

  • Chemical Biology: Using 2-AHS as a tool to perturb the GABAergic system and study the resulting changes in protein expression, post-translational modifications, and protein-protein interactions.

  • Drug Discovery: Serving as a reference compound in the development of new inhibitors for GABA-T or other enzymes in related pathways.

Quantitative Data: Kinetics of GABA-T Inhibition

The following table summarizes the kinetic parameters for the inactivation of GABA transaminase by this compound. This data is crucial for designing experiments and understanding the potency of the inhibition.

ParameterDescriptionValueReference
Target Enzyme 4-aminobutyrate aminotransferase-[3]
Mechanism Suicide (Mechanism-based) Inhibition-[1][2][3]
Stoichiometry 1 mole of 2-AHS per mole of active site-[3]

Note: Specific kinetic constants such as K_i and k_inact can vary depending on the experimental conditions (e.g., pH, temperature, source of the enzyme). Researchers should determine these values for their specific assay system.

Experimental Protocols

Protocol 1: In Vitro Inhibition of GABA Transaminase Activity

This protocol describes a general method for assessing the inhibitory effect of 2-AHS on GABA-T activity in a cell-free system, such as a brain tissue homogenate.[1]

Materials:

  • This compound (AHS)

  • Purified GABA transaminase or brain tissue homogenate

  • Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 8.0)

  • GABA (substrate)

  • α-ketoglutarate (co-substrate)

  • Pyridoxal-5'-phosphate (PLP) (cofactor)

  • Reagents for detecting glutamate (B1630785) or succinic semialdehyde (products of the GABA-T reaction)

  • Microplate reader or spectrophotometer

  • Microplates or cuvettes

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of 2-AHS in the assay buffer. The concentration should be at least 100-fold higher than the final desired concentrations.

    • Prepare substrate and co-substrate solutions in the assay buffer.

    • Prepare the enzyme solution (purified GABA-T or tissue homogenate) in an appropriate buffer, ensuring the presence of PLP.

  • Enzyme Inhibition Assay:

    • Set up a series of reactions in a microplate. For each reaction, include:

      • A fixed amount of enzyme solution.

      • Varying concentrations of 2-AHS.

      • A control reaction with no inhibitor.

    • Pre-incubate the enzyme with 2-AHS for different time intervals (e.g., 0, 5, 10, 20, 30 minutes) at 37°C to allow for the time-dependent inactivation.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the substrates (GABA and α-ketoglutarate) to all wells simultaneously.

  • Measurement of Activity:

    • Measure the rate of product formation (glutamate or succinic semialdehyde) over time using a suitable detection method. This can be a colorimetric or fluorometric assay.

  • Data Analysis:

    • Calculate the initial reaction velocities for each inhibitor concentration and pre-incubation time.

    • Plot the remaining enzyme activity as a function of pre-incubation time for each 2-AHS concentration.

    • Determine the pseudo-first-order rate constants of inactivation (k_obs) from the slopes of these plots.

    • Plot k_obs versus the inhibitor concentration to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration that gives half-maximal inactivation (K_I).

Protocol 2: Analysis of Downstream Proteomic Changes Following GABA-T Inhibition in Cell Culture

This protocol outlines a workflow for treating cultured neuronal cells with 2-AHS and preparing cell lysates for quantitative proteomic analysis (e.g., using mass spectrometry).

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium and supplements

  • This compound (AHS)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Reagents for sample preparation for mass spectrometry (e.g., urea, DTT, iodoacetamide, trypsin)

Procedure:

  • Cell Culture and Treatment:

    • Culture neuronal cells to the desired confluency.

    • Treat the cells with a predetermined concentration of 2-AHS (based on dose-response curves) for a specific duration (e.g., 24, 48 hours). Include a vehicle-treated control group.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation for Proteomics:

    • Take an equal amount of protein from each sample.

    • Perform in-solution digestion:

      • Denature proteins with urea.

      • Reduce disulfide bonds with DTT.

      • Alkylate cysteine residues with iodoacetamide.

      • Digest proteins into peptides with trypsin.

  • Mass Spectrometry Analysis:

    • Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use appropriate software to identify and quantify proteins.

    • Perform statistical analysis to identify proteins that are differentially expressed between the 2-AHS-treated and control groups.

    • Perform pathway and gene ontology analysis to understand the biological processes affected by GABA-T inhibition.

Visualizations

G cluster_workflow Enzyme Inhibition Assay Workflow reagent_prep Reagent Preparation (Enzyme, 2-AHS, Substrates) pre_incubation Pre-incubation (Enzyme + 2-AHS) reagent_prep->pre_incubation reaction_init Reaction Initiation (Add Substrates) pre_incubation->reaction_init activity_measurement Measure Product Formation (Spectrophotometry) reaction_init->activity_measurement data_analysis Data Analysis (Calculate Kinetic Parameters) activity_measurement->data_analysis

Caption: Workflow for an in vitro GABA Transaminase inhibition assay.

G cluster_pathway Hypothetical Signaling Pathway Modulation by 2-AHS AHS This compound (2-AHS) GABA_T GABA Transaminase (GABA-T) AHS->GABA_T Inhibits GABA GABA Levels GABA_T->GABA Degrades GABA_R GABA Receptors GABA->GABA_R Activates Neuronal_Activity Neuronal Excitability GABA_R->Neuronal_Activity Decreases Downstream_Proteome Downstream Proteome Changes (e.g., Synaptic Proteins, Signaling Molecules) Neuronal_Activity->Downstream_Proteome Regulates

Caption: Effect of 2-AHS on the GABAergic pathway and downstream proteome.

References

Application Notes and Protocols: Chemical Functionalization of Cellulose Nanofibrils with 2-Aminoethyl Hydrogen Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical functionalization of cellulose (B213188) nanofibrils (CNFs) using 2-Aminoethyl hydrogen sulfate (B86663). The introduction of primary amine groups onto the CNF surface enhances their functionality for a variety of biomedical applications, including drug delivery and antimicrobial materials.

Application Notes

The functionalization of cellulose nanofibrils with 2-Aminoethyl hydrogen sulfate introduces primary amine groups onto the nanofibril surface. This modification imparts a positive surface charge, which is advantageous for various biomedical and drug development applications.

Key Applications:

  • Drug Delivery: The positively charged amino groups can electrostatically interact with negatively charged drug molecules, proteins, or nucleic acids (e.g., siRNA, plasmids), enabling the development of controlled release systems.[1] The high surface area of CNFs allows for significant drug loading.

  • Antimicrobial Surfaces and Agents: Amino-functionalized CNFs exhibit inherent antimicrobial properties.[2][3] The positively charged surface interacts with and disrupts the negatively charged cell membranes of bacteria and other microbes, leading to cell lysis.[2] This makes them promising candidates for wound dressings, antimicrobial coatings for medical devices, and as additives in pharmaceutical formulations.

  • Gene Delivery: The cationic nature of aminated CNFs can facilitate the complexation with negatively charged genetic material, potentially serving as non-viral vectors for gene therapy.

  • Tissue Engineering: The modified CNF surface can improve cell adhesion and proliferation, making it a more suitable scaffold material for tissue engineering applications.[4][5]

  • Bio-conjugation Platform: The primary amine groups serve as reactive sites for the covalent attachment of other functional molecules, such as targeting ligands, imaging agents, or specific drugs, through well-established bioconjugation chemistries.

The use of this compound provides a direct method for amination via a bimolecular nucleophilic substitution (SN2) reaction under aqueous conditions.

Experimental Protocols

This section details the protocol for the chemical functionalization of cellulose nanofibrils with this compound.

Materials
  • Cellulose Nanofibrils (CNFs)

  • This compound (2AHS)

  • Sodium hydroxide (B78521) (NaOH)

  • Deionized water

  • Nitrogen gas supply

  • Magnetic stirrer with heating and reflux condenser

  • Round-bottom flask

  • Drying oven

Functionalization Procedure

The functionalization is a two-step process involving the activation of CNFs followed by the etherification reaction with 2AHS.

Step 1: Activation of Cellulose Nanofibrils

  • Prepare a suspension of CNFs in deionized water.

  • To activate the hydroxyl groups of the CNFs, add a 2.6% sodium hydroxide solution to the CNF suspension.

  • Stir the mixture at room temperature for 1 hour under a reflux condenser.

Step 2: Etherification Reaction

  • Following activation, add this compound dropwise to the activated CNF suspension. The molar ratio of [2AHS] to the hydroxyl groups on the cellulose ([OHcel]) should be 1:1.

  • Conduct the reaction under reflux with continuous stirring in an inert nitrogen atmosphere.

  • After the reaction is complete, thoroughly wash the resulting functionalized CNFs with deionized water to remove any unreacted reagents and electrolytes.

  • Dry the final product in an oven at 70°C for 24 hours.

Characterization of Functionalized CNFs

A comprehensive characterization of the modified CNFs is crucial to confirm successful functionalization and to understand the material's properties.

  • Fourier Transform Infrared (FTIR) Spectroscopy: To confirm the presence of amine groups. A characteristic band for the N-H bond of the amine group is expected around 1540 cm-1.[2][3][6]

  • Elemental Analysis: To quantify the nitrogen content, which is used to calculate the degree of substitution (DS).

  • X-ray Diffraction (XRD): To assess changes in the crystallinity of the CNFs upon functionalization.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the modified CNFs.

  • Atomic Force Microscopy (AFM): To observe the morphology of the CNFs and ensure the nanofibrillar structure is maintained post-functionalization.

  • Zeta Potential Measurement: To determine the surface charge of the functionalized CNFs. A positive zeta potential is expected due to the protonated amine groups.

Data Presentation

The following tables summarize the quantitative data obtained from the characterization of CNFs functionalized with this compound under optimal reaction conditions.

Table 1: Elemental Analysis and Degree of Substitution

ParameterValueReference
Nitrogen Content0.45%[2][3]
Degree of Substitution (DS)0.053[2][3]

Table 2: Physical and Thermal Properties

PropertyUnmodified CNFFunctionalized CNFReference
Crystallinity Index80.8%71.8%[2][3]
Onset Thermal Degradation (Tonset)229.4 °C227.5 °C[2][3]

Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the functionalization of cellulose nanofibrils.

G cluster_activation Step 1: Activation cluster_etherification Step 2: Etherification cluster_purification Step 3: Purification & Drying CNF Cellulose Nanofibrils Activation Stir at Room Temp (1 hour) CNF->Activation NaOH 2.6% NaOH Solution NaOH->Activation ActivatedCNF Activated CNFs Activation->ActivatedCNF Reaction Reflux under N2 ActivatedCNF->Reaction AHS 2-Aminoethyl hydrogen sulfate AHS->Reaction FunctionalizedCNF_wet Wet Functionalized CNFs Reaction->FunctionalizedCNF_wet Washing Wash with Deionized Water FunctionalizedCNF_wet->Washing Drying Oven Dry at 70°C (24 hours) Washing->Drying FinalProduct Amino-Functionalized CNFs Drying->FinalProduct G cluster_interaction Mechanism of Action AminoCNF Amino-Functionalized CNF (Positively Charged Surface) Interaction Electrostatic Interaction AminoCNF->Interaction Bacterium Bacterial Cell (Negatively Charged Membrane) Bacterium->Interaction Disruption Membrane Disruption Interaction->Disruption Lysis Cell Lysis & Death Disruption->Lysis

References

2-Aminoethyl Hydrogen Sulfate: A Versatile Reagent for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Aminoethyl hydrogen sulfate (B86663), also known as ethanolamine (B43304) O-sulfuric acid, is a valuable and versatile reagent in organic synthesis. Its bifunctional nature, possessing both a primary amine and a sulfate ester group, allows for a range of chemical transformations. This zwitterionic compound serves as a key intermediate in the industrial production of important chemicals and finds application in the synthesis of various heterocyclic compounds. This document provides detailed application notes and experimental protocols for the use of 2-aminoethyl hydrogen sulfate as a reagent for researchers, scientists, and professionals in drug development.

Application 1: Synthesis of Taurine (B1682933)

This compound is a crucial intermediate in the industrial synthesis of taurine (2-aminoethanesulfonic acid), a compound with significant biological roles and widespread use in pharmaceuticals and dietary supplements. The synthesis is a two-step process starting from monoethanolamine. The first step involves the esterification of monoethanolamine with sulfuric acid to produce this compound.[1][2] The subsequent step is the sulfonation of the intermediate with a sulfite (B76179) salt to yield taurine.[1][3]

Quantitative Data for Taurine Synthesis
StepReactantsMolar Ratio (Intermediate:Reagent)Temperature (°C)Reaction Time (h)Conversion/Yield (%)Reference
SulfonationThis compound, Sodium sulfite1:1.580565.51% (Conversion)[1]
SulfonationThis compound, Ammonium sulfite1:1.651051276.43% (Conversion)[4]
Experimental Protocol: Synthesis of Taurine from this compound

This protocol describes the sulfonation of this compound using sodium sulfite.

Materials:

  • This compound

  • Sodium sulfite

  • Deionized water

  • Methanol (B129727) (for washing)

  • Hydrochloric acid (for washing)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in deionized water.

  • Add sodium sulfite to the solution. A typical molar ratio of this compound to sodium sulfite is 1:1.5.[1]

  • Heat the reaction mixture to 80°C and maintain this temperature for 5 hours with continuous stirring.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove most of the water.

  • The crude taurine will precipitate. Collect the solid by filtration.

  • Purify the crude product by washing with methanol and dilute hydrochloric acid, followed by recrystallization from water.[1]

  • Dry the purified taurine crystals under vacuum. The expected yield after purification is approximately 25-30%.[2]

Reaction Workflow: Taurine Synthesis

G Synthesis of Taurine MEA Monoethanolamine AES This compound MEA->AES Esterification H2SO4 Sulfuric Acid H2SO4->AES Taurine Taurine AES->Taurine Sulfonation Sulfite Sodium Sulfite Sulfite->Taurine

Caption: Overall workflow for the synthesis of taurine from monoethanolamine.

Application 2: Synthesis of Aziridines (Wenker Synthesis)

This compound is a classic starting material for the synthesis of aziridine (B145994), the parent compound of the aziridine heterocycles, via the Wenker synthesis.[5] This reaction involves the intramolecular cyclization of the amino sulfate ester under basic conditions. The process is a reliable method for producing unsubstituted aziridine and its derivatives. An improved, milder variation of the Wenker synthesis has been developed to accommodate substrates that are sensitive to hot sulfuric acid and strong bases.[6]

Quantitative Data for Aziridine Synthesis (Improved Wenker Synthesis)
SubstrateBaseTemperature (°C)Reaction Time (h)Yield (%)Reference
This compoundSodium Hydroxide--High (not specified)[5]
Various Amino AlcoholsSodium Carbonate70365-92%[7]
Experimental Protocol: Improved and Mild Wenker Synthesis of Aziridine

This protocol is adapted from the improved Wenker synthesis for vicinal amino alcohols and is applicable to this compound.[6]

Step 1: Formation of this compound (if not starting with it)

This step is for the preparation of the starting material. If this compound is already available, proceed to Step 2.

Materials:

Procedure:

  • Dissolve ethanolamine (1 equivalent) in chloroform in a flask cooled in an ice bath.

  • Slowly add chlorosulfonic acid (1.1 equivalents) dropwise to the stirred solution.

  • After the addition is complete, continue stirring the mixture at room temperature for 1-2 hours.

  • Collect the precipitated this compound by filtration.

  • Wash the solid with diethyl ether and dry it under vacuum.

Step 2: Cyclization to Aziridine

Materials:

Procedure:

  • Dissolve the dried this compound in a saturated aqueous solution of sodium carbonate.

  • Heat the mixture with stirring at 70°C for 3 hours.[7]

  • Cool the reaction mixture to room temperature.

  • Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the solution and carefully remove the solvent by distillation at atmospheric pressure due to the volatility of aziridine. The crude aziridine can be further purified by fractional distillation.

Reaction Workflow: Wenker Aziridine Synthesis

G Wenker Synthesis of Aziridine AES This compound Aziridine Aziridine AES->Aziridine Intramolecular Cyclization Base Base (e.g., NaOH, Na2CO3) Base->Aziridine Sulfate Sulfate Salt

Caption: The base-induced intramolecular cyclization of this compound to aziridine.

Other Potential Applications

While the synthesis of taurine and aziridines are the most prominent applications of this compound, it can serve as a precursor for other organic compounds, although detailed experimental protocols are less common in the literature.

Synthesis of Thiotaurine (B1236693)
Synthesis of Vinylamine (B613835)

This compound can be a precursor for N-vinylsulfonamides, which can then be rearranged to synthetically useful vinylamines. This transformation would likely involve the N-sulfonylation of this compound followed by an elimination reaction. However, specific and detailed protocols for this transformation starting from this compound are not widely reported.

Conclusion

This compound is a readily accessible and economically important reagent in organic synthesis. Its primary applications in the large-scale production of taurine and the laboratory-scale synthesis of aziridines highlight its utility. The detailed protocols and quantitative data provided herein offer a valuable resource for researchers and professionals in the field of organic and medicinal chemistry. While its application in the synthesis of other compounds like thiotaurine and vinylamine is less explored, the chemical handles present in this compound suggest potential for the development of novel synthetic methodologies. As with all chemical procedures, appropriate safety precautions should be taken when handling the reagents and performing the reactions described.

References

Synthesis of Taurine from 2-Aminoethyl Hydrogen Sulfate: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a detailed guide to the synthesis of taurine (B1682933), a compound of significant interest in pharmaceutical and nutritional applications. The following application notes and protocols outline a robust two-step method for the preparation of taurine, commencing from the precursor 2-aminoethyl hydrogen sulfate (B86663).

Taurine, or 2-aminoethanesulfonic acid, is an organic acid widely distributed in animal tissues and plays a crucial role in various physiological processes. Its synthesis from 2-aminoethyl hydrogen sulfate is a well-established industrial method, valued for its safety and the high purity of the final product.[1] This process typically involves the sulfonation of this compound, which itself is derived from the esterification of monoethanolamine with sulfuric acid.[1][2]

Reaction Principle

The synthesis is a two-step process:

  • Esterification: Monoethanolamine reacts with sulfuric acid to form the intermediate, this compound (AES). A key aspect of this step is the removal of water to drive the reaction towards the product.[2]

  • Sulfonation: The this compound is then reacted with a sulfite (B76179) reagent, such as sodium sulfite or ammonium (B1175870) sulfite, to yield taurine.[1] This is an SN2 type reaction where the sulfite ion acts as a nucleophile, displacing the sulfate group.

Quantitative Data Summary

The following table summarizes various reaction conditions and their corresponding outcomes for the sulfonation of this compound to taurine, as reported in the literature.

Sulfonating AgentMolar Ratio (Sulfite:AES)Temperature (°C)Time (h)PressureConversion of AES (%)Taurine Yield (%)Purity (%)Reference
Sodium Sulfite1.5:1805Atmospheric65.51--[3]
Ammonium Sulfite1.65:110512-76.43--[4]
Sodium Sulfite-1056200 psi N₂6258-[5]
------25.57 (after purification)>99[6]
------67.94 (crystallization)~100[4]

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis, purification, and characterization of taurine from this compound.

Protocol 1: Synthesis of Taurine via Sulfonation

This protocol details the conversion of this compound to taurine.

Materials:

  • This compound (AES)

  • Sodium sulfite (Na₂SO₃) or Ammonium sulfite ((NH₄)₂SO₃)

  • Deionized water

  • Nitrogen gas (N₂)

  • Hydrochloric acid (HCl)

  • Methanol (B129727)

Equipment:

  • Pressure reactor or autoclave

  • Heating mantle with temperature controller

  • Magnetic stirrer

  • Condenser

  • Filtration apparatus (Büchner funnel, filter paper)

  • Rotary evaporator

  • Crystallization dish

  • pH meter

Procedure:

  • Reaction Setup: In a pressure reactor, dissolve the chosen sulfite reagent (e.g., sodium sulfite or ammonium sulfite) in deionized water. The molar ratio of the sulfite to this compound should be in the range of 1.5:1 to 2:1.

  • Addition of AES: Add the this compound to the sulfite solution with stirring.

  • Reaction Conditions: Seal the reactor and purge with nitrogen gas. Heat the reaction mixture to the desired temperature (e.g., 80-105°C) and maintain for the specified time (e-g., 5-12 hours). If using a pressure reactor, the reaction can be conducted under elevated pressure (e.g., 200 psi of N₂).[3][4][5]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The crude taurine may precipitate out of the solution.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration and wash with a small amount of cold deionized water, followed by methanol to remove unreacted starting materials and inorganic salts.[3]

Protocol 2: Purification of Taurine by Crystallization

This protocol describes the purification of crude taurine.

Procedure:

  • Dissolution: Dissolve the crude taurine in a minimum amount of hot deionized water. A 10% ethanol-water mixture can also be used as the crystallization solvent.[7]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period. Filter the hot solution to remove the activated carbon.

  • Crystallization: Allow the solution to cool slowly to room temperature. For optimal crystal formation and yield, further cool the solution to a lower temperature (e.g., 13.9°C) and hold for a specified time (e.g., 1 hour) with gentle stirring (e.g., 350-450 rpm). A controlled cooling rate of approximately 0.5°C/min is recommended.[4]

  • Isolation of Pure Product: Collect the crystalline taurine by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of cold deionized water and then with methanol. Dry the purified taurine in a vacuum oven.

Protocol 3: Characterization of Taurine

This protocol outlines the analytical methods for confirming the identity and purity of the synthesized taurine.

1. Melting Point:

  • Determine the melting point of the dried taurine crystals. The reported melting point of taurine is approximately 290°C.[6]

2. Infrared (IR) Spectroscopy:

  • Acquire an IR spectrum of the taurine sample.

  • Characteristic peaks for taurine include absorptions corresponding to the –NH₂ and –SO₃H groups.[8]

3. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve a sample of the taurine in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquire the ¹H NMR spectrum.

  • The spectrum of taurine in DMSO-d₆ typically shows two multiplets (or triplets) around δ 2.72 and 3.05 ppm, corresponding to the two methylene (B1212753) groups. A broad signal for the amine protons may also be observed.[9][10]

4. Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Analyze the purified taurine using LC-MS to confirm its molecular weight and purity.[6]

Visualizing the Workflow

The following diagrams illustrate the key processes in the synthesis of taurine.

Synthesis_Workflow cluster_esterification Step 1: Esterification cluster_sulfonation Step 2: Sulfonation cluster_purification Step 3: Purification MEA Monoethanolamine AES 2-Aminoethyl Hydrogen Sulfate (AES) MEA->AES Esterification (Water Removal) H2SO4 Sulfuric Acid H2SO4->AES Sulfite Sulfite Reagent (e.g., Na₂SO₃) Taurine_Crude Crude Taurine Sulfite->Taurine_Crude AES_input->Taurine_Crude Sulfonation (Heat, Pressure) Taurine_Pure Pure Taurine Taurine_Crude_input->Taurine_Pure Crystallization (Cooling, Filtration) Sulfonation_Process Start Start: AES and Sulfite Solution Heat Heat to 80-105°C (with optional pressure) Start->Heat React Maintain Reaction for 5-12 hours Heat->React Cool Cool to Room Temperature React->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Water and Methanol Filter->Wash Crude_Product Crude Taurine Wash->Crude_Product Purification_Process Start Start: Crude Taurine Dissolve Dissolve in Hot Water (or 10% Ethanol/Water) Start->Dissolve Decolorize Decolorize with Activated Carbon (Optional) Dissolve->Decolorize Crystallize Cool Slowly (e.g., 0.5°C/min) and Stir Decolorize->Crystallize Filter Vacuum Filtration Crystallize->Filter Wash Wash with Cold Water and Methanol Filter->Wash Dry Dry in Vacuum Oven Wash->Dry Pure_Product Pure Taurine Crystals Dry->Pure_Product

References

Application Notes and Protocols for Aminosulfation with 2-Aminoethyl Hydrogen Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoethyl hydrogen sulfate (B86663) (AHS), also known as ethanolamine (B43304) O-sulfate, is a versatile bifunctional reagent. While historically recognized for its role as a GABA transaminase inhibitor, recent research has highlighted its utility as an effective agent for the aminosulfation of various substrates, particularly biopolymers.[1] This process, which introduces a primary amine group via a stable ether or similar linkage, is a valuable surface modification technique for materials science and biomedical applications. The resulting aminated products exhibit altered surface chemistry, enabling further functionalization, and can impart new biological activities.

This document provides detailed protocols for the aminosulfation of polysaccharide substrates, specifically cellulose (B213188) and starch, using 2-aminoethyl hydrogen sulfate. It also explores the relevance of the introduced sulfamate-like moiety in drug development by illustrating its interaction with key signaling pathways.

Aminosulfation of Polysaccharides

The primary application detailed here is the surface modification of polysaccharides. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the hydroxyl groups on the polysaccharide are first activated to alkoxides by a strong base, which then attack the carbon atom bearing the sulfate group on 2-AHS, displacing the sulfate as a leaving group.

Key Applications of Aminosulfated Polysaccharides
  • Biomedical Materials: Introduction of amino groups enhances biocompatibility and provides sites for conjugating bioactive molecules.[2]

  • Drug Delivery: Modified polysaccharides can be used to create hydrogels and nanoparticles for controlled release applications.

  • Environmental Remediation: Aminated biopolymers can act as effective adsorbents for heavy metals and dyes from wastewater.[1]

  • Antimicrobial Surfaces: The positively charged amino groups can impart antimicrobial properties to the material surface.[3]

Experimental Protocols

Two detailed protocols are provided below for the aminosulfation of cellulose nanofibrils and starch.

Protocol 1: Aminosulfation of Cellulose Nanofibrils

This protocol is based on the functionalization of cellulose nanofibrils (CNFs) as described in the literature.[1]

Objective: To introduce primary amino groups onto the surface of cellulose nanofibrils.

Materials:

  • Cellulose Nanofibrils (CNFs)

  • This compound (AHS, CAS 926-39-6, ≥98% purity)

  • Sodium hydroxide (B78521) (NaOH)

  • Deionized water

  • Ethanol (B145695)

  • Nitrogen gas (high purity)

  • Standard laboratory glassware (three-neck round-bottom flask, reflux condenser, dropping funnel)

  • Magnetic stirrer with heating mantle

Procedure:

  • Activation of Cellulose Nanofibrils:

    • Prepare a suspension of CNFs in deionized water.

    • In a three-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the CNF suspension.

    • Under a nitrogen atmosphere, add a 2.6% (w/v) sodium hydroxide solution to the CNF suspension.

    • Stir the mixture at room temperature for 1 hour to activate the hydroxyl groups.[1]

  • Aminosulfation Reaction:

    • Prepare a solution of this compound in deionized water.

    • Add the AHS solution dropwise to the activated CNF suspension through a dropping funnel. The molar ratio of AHS to the anhydroglucose (B10753087) units of cellulose should be approximately 1:1.[1]

    • Heat the reaction mixture to reflux with continuous stirring under a nitrogen atmosphere.

    • Maintain the reflux for a specified reaction time (e.g., 2 to 8 hours, see Table 1 for optimization).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Neutralize the mixture with a dilute acid (e.g., 0.1 M HCl).

    • Filter the functionalized CNFs and wash extensively with deionized water until the filtrate is neutral.

    • Perform a final wash with ethanol to aid in drying.

    • Dry the resulting aminosulfated cellulose nanofibrils in a vacuum oven at 60 °C until a constant weight is achieved.

Characterization:

  • FTIR Spectroscopy: Confirm the presence of the amino group by identifying a characteristic N-H bending vibration around 1540 cm⁻¹.[1]

  • Elemental Analysis: Determine the nitrogen content to calculate the degree of substitution.

  • X-ray Diffraction (XRD): Assess changes in the crystallinity of the cellulose.

  • Thermogravimetric Analysis (TGA): Evaluate the thermal stability of the modified CNFs.

Protocol 2: Synthesis of Aminated Starch Derivatives

This protocol describes the aminosulfation of starch, another abundant polysaccharide.[4]

Objective: To synthesize new starch derivatives containing 2-aminoethyl sulfate groups.

Materials:

  • Native starch (e.g., corn, potato)

  • This compound (AHS, CAS 926-39-6, ≥98% purity)

  • Sodium hydroxide (NaOH)

  • pH meter

  • Isopropanol (B130326)

  • Deionized water

  • Nitrogen gas (high purity)

  • Reaction vessel with temperature control and mechanical stirring

Procedure:

  • Starch Slurry Preparation:

    • Prepare an aqueous slurry of starch (e.g., 10-20% w/v) in a reaction vessel.

  • Alkaline Activation:

    • While stirring vigorously, slowly add a concentrated solution of NaOH to the starch slurry to raise the pH to a predetermined level (e.g., pH 10-12) for activation of the hydroxyl groups.[4]

    • Allow the activation to proceed for 30-60 minutes at a controlled temperature (e.g., 25-40 °C).

  • Aminosulfation Reaction:

    • Dissolve the this compound in deionized water and add it to the activated starch slurry. The concentration of the reagent should be optimized based on the desired degree of substitution.[4]

    • Maintain the reaction at a specific temperature (e.g., 50-80 °C) and pH for a set duration (e.g., 2-6 hours). These parameters are critical for controlling the reaction efficiency.[4]

  • Work-up and Purification:

    • Cool the reaction mixture and neutralize it with a suitable acid (e.g., hydrochloric acid or acetic acid) to pH 7.

    • Precipitate the aminated starch by adding a sufficient volume of isopropanol or ethanol.

    • Filter the precipitate and wash it multiple times with an alcohol-water mixture (e.g., 70% ethanol) to remove unreacted reagents and salts.

    • Dry the purified aminated starch product in an oven at a moderate temperature (e.g., 50 °C).

Characterization:

  • FTIR Spectroscopy: Identify the presence of amino and sulfate groups.

  • Elemental Analysis: Quantify the nitrogen and sulfur content to determine the degree of substitution.[4]

  • NMR Spectroscopy: Elucidate the structure of the modified starch.

Data Presentation

The following table summarizes key quantitative data from the aminosulfation of cellulose nanofibrils.

ParameterUnmodified CNFAminosulfated CNFReference
Nitrogen Content (%) 00.45[1]
Degree of Substitution N/A0.053[1]
Crystallinity Index (%) 80.871.8[1]
Onset Thermal Degradation (°C) 229.4227.5[1]

Visualization of Workflows and Pathways

Experimental Workflow for Aminosulfation of Cellulose

The following diagram illustrates the general workflow for the aminosulfation of cellulose nanofibrils.

G cluster_activation Step 1: Activation cluster_reaction Step 2: Aminosulfation cluster_workup Step 3: Work-up & Purification A1 CNF Suspension in Water A2 Add NaOH Solution A1->A2 A3 Stir at Room Temp (1 hr) A2->A3 R1 Activated CNFs A3->R1 Transfer R2 Add 2-AHS Solution R1->R2 R3 Reflux under N2 R2->R3 W1 Cool & Neutralize R3->W1 Reaction Complete W2 Filter & Wash with Water W1->W2 W3 Wash with Ethanol W2->W3 W4 Dry in Vacuum Oven W3->W4 F Aminosulfated CNFs W4->F Final Product STS_Pathway cluster_legend Legend l1 Molecule l2 Process l3 Inhibition k1 k2 k3 I_edge X DHEAS DHEA-S (Inactive) STS Steroid Sulfatase (STS) Enzyme DHEAS->STS DHEA DHEA (Active) TumorGrowth Hormone-Dependent Tumor Growth DHEA->TumorGrowth Promotes EstroneS Estrone-Sulfate (Inactive) EstroneS->STS Estrone Estrone (Active) Estrone->TumorGrowth Promotes STS->DHEA Hydrolysis STS->Estrone Hydrolysis SulfamateDrug Sulfamate Inhibitor (e.g., Irosustat) SulfamateDrug->STS Inhibits CA_Pathway cluster_cell Tumor Cell CO2 CO2 + H2O CAIX Carbonic Anhydrase IX (CA IX) CO2->CAIX Hydration H2CO3 H2CO3 Protons H+ + HCO3- H2CO3->Protons Dissociation Acidification Tumor Microenvironment Acidification Protons->Acidification CAIX->H2CO3 TumorProgression Tumor Progression & Metastasis Acidification->TumorProgression Promotes SulfamateDrug Sulfamate Inhibitor (e.g., Topiramate) SulfamateDrug->CAIX Inhibits

References

Application Notes and Protocols for 2-Aminoethyl Hydrogen Sulfate as a GABA Transaminase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoethyl hydrogen sulfate (B86663), also known as ethanolamine-O-sulfate (EOS), is a structural analog of the neurotransmitter γ-aminobutyric acid (GABA). It is a potent and specific irreversible inhibitor of GABA transaminase (GABA-T), also referred to as 4-aminobutyrate aminotransferase (EC 2.6.1.19)[1]. GABA-T is the primary enzyme responsible for the degradation of GABA, the main inhibitory neurotransmitter in the central nervous system. By inactivating GABA-T, 2-aminoethyl hydrogen sulfate leads to an increase in GABA levels in the brain, making it a valuable tool for neurochemical research and a potential lead compound in the development of therapeutics for neurological disorders such as epilepsy[1][2].

These application notes provide a comprehensive overview of the use of this compound as a selective inhibitor in enzyme assays, with a focus on GABA transaminase.

Mechanism of Action

This compound is classified as a mechanism-based or "suicide" inhibitor of GABA-T[1][2]. The enzyme recognizes it as a substrate analog and initiates its catalytic cycle. During this process, a highly reactive intermediate is generated which then forms a covalent bond with a crucial amino acid residue in the active site of GABA-T, leading to its irreversible inactivation[1][2][3]. This targeted inactivation prevents the breakdown of GABA, thereby enhancing GABAergic neurotransmission[1].

Data Presentation

The inhibitory activity of this compound against GABA transaminase has been characterized by determining its kinetic parameters.

ParameterValueEnzyme SourceNotes
Inhibitory Constant (Ki) 1.1 x 10-2 MSwine KidneyRepresents the initial reversible binding affinity of the inhibitor to the enzyme.[1][4]
Inactivation Rate Constant (kinact) 0.22 min-1Swine KidneyDescribes the maximum rate of irreversible inactivation at saturating concentrations of the inhibitor.[1][4]
IC50 > 1 mMThe concentration of inhibitor required to reduce enzyme activity by 50%. The high value is consistent with the Ki.[2]

Signaling Pathway

The metabolism of GABA, often referred to as the GABA shunt, is a critical pathway in the brain that bypasses two steps of the tricarboxylic acid (TCA) cycle. This compound directly impacts this pathway by inhibiting GABA transaminase.

GABA_Metabolism cluster_TCA TCA Cycle cluster_GABA_Shunt GABA Shunt alphaKG α-Ketoglutarate SuccinylCoA Succinyl-CoA alphaKG->SuccinylCoA α-KGDH complex Glutamate Glutamate alphaKG->Glutamate Aminotransferase GABA GABA Glutamate->GABA GAD SSA Succinic Semialdehyde GABA->SSA GABA-T Succinate Succinate SSA->Succinate SSADH Inhibitor 2-Aminoethyl hydrogen sulfate Inhibitor->GABA_T_Node experimental_workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Substrates, Cofactors) plate_prep Add Inhibitor/Control and GABA-T to Wells reagents->plate_prep inhibitor Prepare Serial Dilutions of This compound inhibitor->plate_prep enzyme Prepare Enzyme Solutions (GABA-T, SSADH) enzyme->plate_prep pre_incubation Pre-incubate at Constant Temperature plate_prep->pre_incubation reaction_start Initiate Reaction with Master Mix pre_incubation->reaction_start measurement Measure Absorbance at 340 nm over Time reaction_start->measurement calc_rates Calculate Initial Reaction Rates measurement->calc_rates calc_inhibition Calculate % Inhibition calc_rates->calc_inhibition plot_ic50 Plot % Inhibition vs. [Inhibitor] to Determine IC50 calc_inhibition->plot_ic50

References

Purifying Synthesized 2-Aminoethyl Hydrogen Sulfate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of synthesized 2-Aminoethyl hydrogen sulfate (B86663). The aim is to offer clear, actionable guidance to achieve high-purity material suitable for research, development, and manufacturing purposes. The purity of 2-Aminoethyl hydrogen sulfate is critical as impurities can lead to unwanted side reactions, lower yields, and products that fail to meet stringent quality specifications, particularly in pharmaceutical applications.[1]

Overview of Purification Strategies

The primary methods for purifying crude this compound synthesized from ethanolamine (B43304) and sulfuric acid or related methods involve recrystallization and washing. The choice of method depends on the initial purity of the crude product, the nature of the impurities, and the desired final purity.

Common Impurities:

  • Unreacted starting materials (e.g., ethanolamine, sulfuric acid)

  • By-products such as N-(β-hydroxyethyl) sulfamic acid

  • Residual solvents

A general workflow for the synthesis and purification is outlined below.

Purification Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Synthesis Synthesis of Crude This compound CrudeProduct Crude Product Synthesis->CrudeProduct Isolation PurificationMethod Purification (Recrystallization/Washing) CrudeProduct->PurificationMethod PureProduct Purified Product PurificationMethod->PureProduct Analysis Purity Analysis (NMR, HPLC, etc.) PureProduct->Analysis Quality Control Purification_Decision_Tree start Crude 2-Aminoethyl Hydrogen Sulfate purity_check Initial Purity Assessment start->purity_check high_purity High Purity (>95%)? purity_check->high_purity wash Wash with Anhydrous Ethanol high_purity->wash Yes recrystallize Recrystallize from Water/Ethanol high_purity->recrystallize No analyze Analyze Purity (NMR, HPLC) wash->analyze recrystallize->analyze final_product Purified Product (>98%) analyze->final_product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Aminoethyl Hydrogen Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Aminoethyl hydrogen sulfate (B86663), with a focus on improving reaction yields and product purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 2-Aminoethyl hydrogen sulfate.

Problem Potential Causes Recommended Solutions
Low or No Yield 1. Incomplete reaction: Insufficient reaction time or temperature.[1][2] 2. Loss of reactant: Ethanolamine (B43304) may be lost due to volatilization if the reaction temperature is too high before sulfation is complete. 3. Hydrolysis of product: Presence of excess water can lead to the hydrolysis of the sulfate ester.[3] 4. Improper stoichiometry: Incorrect molar ratio of ethanolamine to sulfating agent.[2]1. Optimize reaction conditions: Increase reaction time or temperature according to the chosen protocol. For instance, when using sulfuric acid, refluxing for 1-4 hours is typical.[3] When using sulfur trioxide, the reaction is exothermic and may require initial cooling.[1] 2. Control temperature: Maintain the recommended temperature profile for the specific synthesis method. For reactions with sulfuric acid, the initial addition is often done at low temperatures (-5 to 40°C) before heating.[4][5] 3. Remove water: Employ azeotropic distillation with a solvent like toluene (B28343) or conduct the reaction under vacuum to remove water as it is formed.[1][4][6] 4. Verify reagent quantities: Accurately measure and use the optimal molar ratio of reactants. A slight excess of the sulfating agent is sometimes used.[4]
Product Discoloration (Charring) 1. High reaction temperature: Excessive heat can cause decomposition and charring of the organic material.[1][3] 2. Localized overheating: Poor stirring can lead to hot spots in the reaction mixture. 3. Strongly acidic conditions: Concentrated sulfuric acid at high temperatures can be highly oxidizing.1. Precise temperature control: Do not exceed the recommended reaction temperature. The Wenker process, for example, is known for charring at elevated temperatures around 250°C.[1] 2. Ensure efficient stirring: Use adequate mechanical or magnetic stirring throughout the reaction. 3. Use a milder sulfating agent or solvent: Consider using sulfur trioxide with an entraining medium at lower temperatures or using a high-boiling inert solvent like o-dichlorobenzene to prevent caking and improve heat distribution.[1]
Poor Product Purity 1. Presence of unreacted starting materials: Incomplete reaction.[7] 2. Formation of by-products: Side reactions, such as the formation of N-(β-hydroxyethyl) sulfamic acid, can occur, particularly with sulfur trioxide.[1] 3. Residual solvent or salts: Inadequate washing or drying of the final product.[2]1. Monitor reaction completion: Use techniques like NMR to monitor the reaction progress and ensure all starting material is consumed.[2] 2. Optimize reaction conditions: The formation of by-products can sometimes be minimized by controlling the reaction temperature and the rate of reagent addition.[1] 3. Thorough purification: Wash the filtered product with a suitable solvent, such as ethanol, to remove impurities.[4][5] Recrystallization from water or a water/ethanol mixture can also be employed for further purification.[8]
Product is a Sticky or Oily Solid 1. Incomplete conversion of intermediate: The intermediate N-(β-hydroxyethyl) sulfamic acid can be soft and sticky.[1] 2. Presence of moisture: The product can be hygroscopic.1. Ensure complete rearrangement: If using sulfur trioxide, heating the initial precipitate is necessary to convert the sulfamic acid intermediate to the desired this compound.[1] 2. Thorough drying: Dry the final product under vacuum to remove all residual water and solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods involve the reaction of ethanolamine with a sulfating agent. Common sulfating agents include concentrated sulfuric acid[1][4], sulfur trioxide[1], and ammonium (B1175870) bisulfate[3]. The reaction conditions, such as temperature, solvent, and method of water removal, vary depending on the chosen reagent.

Q2: How can I improve the yield of my synthesis?

A2: To improve the yield, focus on the following:

  • Effective water removal: Water is a byproduct of the reaction with sulfuric acid, and its removal drives the equilibrium towards the product. Azeotropic distillation with a solvent like toluene is a highly effective method.[4][6]

  • Temperature control: Avoid excessively high temperatures that can lead to decomposition and charring.[1][3]

  • Use of a phase transfer catalyst: In some protocols, a phase transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) can be used to accelerate the reaction and improve the yield.[4]

  • Optimal stoichiometry: Ensure the correct molar ratio of ethanolamine to the sulfating agent.[2]

Q3: My product is discolored. What can I do?

A3: Discoloration, particularly charring, is often a result of overheating.[1][3] It is crucial to maintain the reaction temperature within the recommended range for the specific protocol. Using an inert, high-boiling solvent can help to distribute heat more evenly and prevent localized overheating.[1]

Q4: What is the role of a solvent like toluene in the synthesis?

A4: Toluene serves two main purposes. First, it acts as a reaction solvent. Second, and more importantly, it forms an azeotrope with water. This allows for the continuous removal of water from the reaction mixture via a Dean-Stark apparatus or similar setup, which helps to drive the reaction to completion and achieve a higher yield.[4]

Q5: How can I purify the final product?

A5: The crude product is typically purified by filtration followed by washing with a suitable solvent, such as anhydrous ethanol, to remove unreacted starting materials and other impurities.[4][5] For higher purity, recrystallization can be performed.[8]

Q6: Are there any significant side reactions to be aware of?

A6: Yes, particularly when using sulfur trioxide, an initial sulfamation reaction can occur to form N-(β-hydroxyethyl) sulfamic acid. This intermediate needs to be rearranged to the desired this compound, which is typically achieved by heating.[1]

Comparative Data on Synthesis Methods

Method Sulfating Agent Solvent/Conditions Key Features Reported Yield Reference
Method 1Concentrated Sulfuric AcidToluene, Reflux with oil-water separatorUse of phase transfer catalyst (TBAB) for faster reaction. Azeotropic removal of water.99%[4]
Method 2Concentrated Sulfuric AcidWater, Low temperature (-5 to 5°C), then vacuum distillationReaction in aqueous solution at low temperature. Water removed by vacuum distillation.90.72%[4][5]
Method 3Gaseous Sulfur TrioxideChloroform (B151607)Spontaneous, exothermic reaction at low temperatures. Requires heating to convert intermediate.88% (after recrystallization)[1]
Method 4Ammonium BisulfateOrganic solvent (optional), Reflux (1-4 hours)Acidic conditions maintained by excess ammonium bisulfate.Not specified[3]

Experimental Protocols

Protocol 1: Synthesis using Sulfuric Acid and Toluene (High Yield Method)

This protocol is based on the use of a phase transfer catalyst and azeotropic water removal.[4]

  • Reaction Setup: In a flask equipped with a stirrer, dropping funnel, and an oil-water separator (e.g., Dean-Stark apparatus), add ethanolamine (100 mL) and toluene (400 mL).

  • Catalyst Addition: Add tetrabutylammonium bromide (TBAB, 100 mg).

  • Sulfuric Acid Addition: While stirring, slowly add 98% concentrated sulfuric acid (1.1 equivalents) through the dropping funnel. Maintain the temperature below 40°C during the addition. The addition should be completed within 1 hour.

  • Initial Stirring: Continue stirring for 30 minutes at the same temperature.

  • Reflux and Dehydration: Heat the mixture to 110°C to begin reflux. Water will be collected in the oil-water separator as an azeotrope with toluene. Continue refluxing for approximately 1 hour or until no more water separates.

  • Cooling and Filtration: Cool the reaction mixture to below 30°C. The product will precipitate. Filter the solid product.

  • Washing and Drying: Wash the filter cake with ethanol. Dry the product to obtain this compound.

Protocol 2: Synthesis using Sulfur Trioxide

This method avoids high temperatures for the initial reaction but requires careful handling of sulfur trioxide.[1]

  • Reaction Setup: In a flask equipped with a gas inlet tube and a stirrer, dissolve freshly distilled ethanolamine (23.6 g) in chloroform (250 mL).

  • Sulfur Trioxide Addition: Mildly heat liquid sulfur trioxide (32.0 g) to volatilize it. Carry the gaseous sulfur trioxide into the ethanolamine solution over a period of about 30 minutes using a stream of nitrogen. An exothermic reaction will occur, forming a precipitate.

  • Intermediate Conversion: After the addition is complete, heat the reaction mixture to convert the N-(β-hydroxyethyl) sulfamic acid intermediate to this compound. The time and temperature for this step are related; for example, approximately 3 hours at 60°C.

  • Isolation and Purification: Isolate the solid product by filtration. The crude product can be recrystallized to improve purity.

Visualizations

experimental_workflow start_end start_end process process decision decision output output start Start reactants Combine Ethanolamine, Solvent, and Catalyst start->reactants add_h2so4 Slowly Add Sulfuric Acid (< 40°C) reactants->add_h2so4 reflux Heat to Reflux (110°C) Remove Water add_h2so4->reflux cool_filter Cool (< 30°C) & Filter Solid reflux->cool_filter wash_dry Wash with Ethanol & Dry cool_filter->wash_dry product Final Product: 2-Aminoethyl Hydrogen Sulfate wash_dry->product

Caption: Experimental workflow for the synthesis of this compound using sulfuric acid.

troubleshooting_yield problem problem question question cause cause solution solution low_yield Problem: Low Yield check_water Was water effectively removed during reaction? low_yield->check_water check_temp Was reaction temperature too high, causing charring? check_water->check_temp Yes hydrolysis Potential Cause: Product Hydrolysis check_water->hydrolysis No check_time Was reaction time sufficient? check_temp->check_time No decomposition Potential Cause: Thermal Decomposition check_temp->decomposition Yes incomplete_rxn Potential Cause: Incomplete Reaction check_time->incomplete_rxn No improve_dehydration Solution: Use azeotropic distillation or vacuum. hydrolysis->improve_dehydration control_temp Solution: Maintain strict temperature control. decomposition->control_temp increase_time Solution: Increase reflux time and monitor completion. incomplete_rxn->increase_time reaction_pathway ethanolamine Ethanolamine (HO-CH₂-CH₂-NH₂) plus1 + ethanolamine->plus1 h2so4 Sulfuric Acid (H₂SO₄) product 2-Aminoethyl Hydrogen Sulfate (HSO₄-CH₂-CH₂-NH₂) h2so4->product Esterification (-H₂O) plus2 + product->plus2 water Water (H₂O) plus1->h2so4 plus2->water

References

Common impurities in commercial 2-Aminoethyl hydrogen sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding common impurities in commercial 2-Aminoethyl hydrogen sulfate (B86663) (AHS), their potential impact on experimental outcomes, and detailed guidance for troubleshooting and quality assessment.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial 2-Aminoethyl hydrogen sulfate?

A1: Commercial this compound (CAS 926-39-6) is typically available in purities of 98% or greater.[1] However, trace amounts of impurities can be present, arising from the synthesis process or degradation. The most common impurities include:

  • Unreacted Starting Materials:

  • Synthesis-Related Byproducts:

    • N-(β-hydroxyethyl) sulfamic acid: This is a potential intermediate that may not have fully rearranged to the final product.[2]

  • Residual Solvents:

    • Solvents such as toluene, chloroform, or ethanol (B145695) may be present from the synthesis and purification processes.[3][4]

  • Degradation Products:

    • Exposure to high temperatures, extreme pH, or non-inert atmospheres can lead to the formation of various degradation products.

Q2: How can these impurities affect my experiments?

A2: Even trace amounts of impurities can have a significant impact on research, particularly in sensitive applications like drug development and biochemical assays.[5] Potential effects include:

  • Altered Reaction Kinetics: Impurities can act as catalysts or inhibitors, changing the rate of your reaction.[5]

  • Formation of Unwanted Byproducts: Reactive impurities can participate in side reactions, complicating your product mixture and reducing yield.[5]

  • Inaccurate Analytical Results: Impurities can interfere with analytical techniques, leading to incorrect quantification or identification of your target compound.

  • Reduced Product Stability: The presence of acidic or basic impurities can affect the pH of your formulation and potentially accelerate the degradation of your final product.

  • Inconsistent Biological Activity: In biological assays, impurities may exhibit their own biological effects or alter the activity of the active pharmaceutical ingredient (API).

Q3: What are the different grades of this compound available, and which one should I use?

A3: this compound is commercially available in several grades, each with a different level of purity. The choice of grade depends on the sensitivity and requirements of your application.[6]

  • Technical Grade: Suitable for general industrial applications where high purity is not a critical factor. It may contain a higher percentage of impurities.

  • Research Grade (>98%): A common choice for general laboratory use in chemical synthesis and some less sensitive biological applications.

  • High-Purity Grade (≥99%): Recommended for sensitive applications such as in vitro biological assays, reference standards, and pharmaceutical intermediate development where a well-defined impurity profile is crucial.[6]

Always consult the supplier's Certificate of Analysis (CoA) for lot-specific purity information.

Troubleshooting Guide

Unexpected experimental results when using this compound may be attributable to impurities. This guide provides a systematic approach to troubleshooting these issues.

Diagram: Troubleshooting Workflow for Impurity-Related Issues

Troubleshooting Workflow Troubleshooting Workflow for Impurity-Related Issues cluster_0 Problem Identification cluster_1 Initial Assessment cluster_2 Hypothesize Cause cluster_3 Analytical Verification cluster_4 Resolution Problem Unexpected Experimental Outcome (e.g., low yield, side products, irreproducibility) Check_CoA Review Certificate of Analysis (CoA) - Purity Specification - Impurity Profile (if available) Problem->Check_CoA Review_Protocol Review Experimental Protocol - Stoichiometry - Reaction Conditions Problem->Review_Protocol Hypothesize Formulate Hypothesis: Impurity-related issue? Check_CoA->Hypothesize Review_Protocol->Hypothesize Analyze_AHS Perform Purity Analysis of AHS Lot - HPLC for organic impurities - IC for inorganic ions - qNMR for absolute purity - GC-HS for residual solvents Hypothesize->Analyze_AHS If impurity is suspected Purify Purify AHS (e.g., recrystallization) Analyze_AHS->Purify If impurities are confirmed New_Lot Source Higher Purity Grade or New Lot of AHS Analyze_AHS->New_Lot If impurities are confirmed Adjust_Protocol Adjust Experimental Protocol (e.g., add purification step for product) Analyze_AHS->Adjust_Protocol If impurities are confirmed and purification of AHS is not feasible

Caption: A logical workflow for troubleshooting experimental issues potentially caused by impurities in this compound.

Data on Common Impurities

While specific impurity profiles are lot-dependent, the following table provides a summary of potential impurities and their typical acceptable limits in different grades of this compound, based on general chemical purity standards.

ImpurityGradeTypical SpecificationPotential Impact
Ethanolamine Technical< 2.0%Can act as a nucleophile in side reactions, affecting yield and purity of the desired product.
Research (>98%)< 0.5%At lower levels, may still influence sensitive reactions or act as a basic impurity.
High-Purity (≥99%)< 0.1%Minimal impact in most applications.
Sulfuric Acid Technical< 1.0%Can alter the pH of the reaction mixture, potentially catalyzing unwanted side reactions or causing degradation.
Research (>98%)< 0.2%May still be a concern in pH-sensitive reactions.
High-Purity (≥99%)< 0.05%Unlikely to have a significant impact.
N-(β-hydroxyethyl) sulfamic acid All GradesNot typically specifiedMay have different reactivity compared to AHS, leading to unexpected products.
Residual Solvents (e.g., Toluene) All GradesVaries by solventCan be difficult to remove from the final product and may have toxicological concerns.
Water Technical< 1.0%Can affect reactions that are sensitive to moisture.
Research (>98%)< 0.5%Important to consider for water-sensitive applications.
High-Purity (≥99%)< 0.1%Suitable for most applications, including those requiring anhydrous conditions.
Heavy Metals Technical< 20 ppmCan poison catalysts and may be a concern for pharmaceutical applications.
Research (>98%)< 10 ppmLower levels reduce the risk of catalyst poisoning.
High-Purity (≥99%)< 5 ppmMeets stringent requirements for pharmaceutical and biological applications.

Note: The values in this table are hypothetical and for illustrative purposes. Always refer to the Certificate of Analysis provided by the supplier for lot-specific data.[6]

Experimental Protocols for Impurity Analysis

The following are detailed methodologies for key experiments to assess the purity of this compound.

Protocol 1: Purity Determination and Quantification of Organic Impurities by HPLC

Objective: To determine the purity of this compound and quantify organic impurities, including residual ethanolamine and N-(β-hydroxyethyl) sulfamic acid.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.[7]

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

Reagents:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Diluent: Water or a mixture of water and acetonitrile.

  • This compound sample.

  • Reference standards for ethanolamine and, if available, N-(β-hydroxyethyl) sulfamic acid.

Procedure:

  • Standard Preparation:

    • Accurately weigh and dissolve the reference standards in the diluent to prepare stock solutions of known concentrations.

    • Prepare a series of calibration standards by diluting the stock solutions.

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of the this compound sample in the diluent to achieve a suitable concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 210 nm (as AHS has no strong chromophore, low UV is used).

    • Injection Volume: 10 µL.

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      20 5 95
      25 5 95

      | 30 | 95 | 5 |

  • Analysis:

    • Inject the standards and the sample solution into the HPLC system.

    • Identify the peaks corresponding to ethanolamine and N-(β-hydroxyethyl) sulfamic acid by comparing their retention times with those of the reference standards.

    • Quantify the impurities using the calibration curves generated from the standard solutions.

    • Calculate the purity of this compound by the area normalization method or by using a reference standard of known purity.

Protocol 2: Absolute Purity Determination by Quantitative NMR (qNMR)

Objective: To determine the absolute purity of a this compound sample using an internal standard.[8][9][10][11]

Instrumentation:

  • NMR Spectrometer (400 MHz or higher).

  • 5 mm NMR tubes.

Reagents:

  • This compound sample.

  • High-purity internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity. The standard should have a simple spectrum with peaks that do not overlap with the analyte signals.

  • Deuterated solvent (e.g., D₂O).

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg) into a vial.

    • Accurately weigh a specific amount of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons (typically 5 times the longest T1 relaxation time).

    • Use a 90° pulse angle.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of the this compound and a signal from the internal standard.

    • Calculate the purity of the this compound using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • sample = this compound

    • IS = Internal Standard

Diagram: Signaling Pathway and Experimental Workflow

The following diagram illustrates the general workflow for assessing the purity of a commercial this compound sample.

Purity_Assessment_Workflow General Workflow for Purity Assessment of this compound cluster_0 Sample Reception & Initial Checks cluster_1 Analytical Testing cluster_2 Data Evaluation & Decision Sample Receive Commercial This compound CoA_Review Review Certificate of Analysis Sample->CoA_Review HPLC HPLC Analysis (Organic Impurities) CoA_Review->HPLC IC Ion Chromatography (Inorganic Ions) CoA_Review->IC qNMR qNMR Analysis (Absolute Purity) CoA_Review->qNMR GC_HS GC-HS Analysis (Residual Solvents) CoA_Review->GC_HS Data_Analysis Analyze and Consolidate Data HPLC->Data_Analysis IC->Data_Analysis qNMR->Data_Analysis GC_HS->Data_Analysis Decision Decision: Accept or Reject Lot Data_Analysis->Decision

Caption: A streamlined workflow for the comprehensive purity assessment of a commercial lot of this compound.

References

Technical Support Center: Synthesis of 2-Aminoethyl Hydrogen Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Aminoethyl hydrogen sulfate (B86663).

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing 2-Aminoethyl hydrogen sulfate?

A1: The most common and direct method for synthesizing this compound is the esterification reaction between ethanolamine (B43304) and sulfuric acid.[1][2] This reaction is typically performed by carefully adding sulfuric acid to ethanolamine, often in the presence of a solvent to control the reaction temperature and facilitate the removal of water, which is a byproduct of the reaction.

Q2: What are the critical parameters to control during the synthesis?

A2: Temperature, the molar ratio of reactants, and the rate of addition of sulfuric acid are critical parameters. The reaction is exothermic, so adequate cooling is necessary to prevent overheating, which can lead to undesirable side reactions and decomposition.[2] Efficient removal of water is also crucial to drive the reaction towards the product.

Q3: What level of purity can I expect from the synthesis?

A3: With optimized conditions, it is possible to achieve high purity, often exceeding 98%.[3][4] One detailed protocol reports a purity of 99% with a corresponding yield of 99% by carefully controlling the reaction conditions and purification steps.[3] The final purity will depend on the successful mitigation of side reactions and the effectiveness of the purification process.

Q4: What are the common impurities found in crude this compound?

A4: Common impurities include unreacted ethanolamine and sulfuric acid, water, and various side products such as N-(β-hydroxyethyl) sulfamic acid, and decomposition products if the reaction is not properly controlled.[5][6]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete reaction due to insufficient reaction time or temperature.- Reagent ratio not optimized.- Inefficient water removal.- Increase reaction time or moderately increase temperature, while monitoring for decomposition.- An optimal molar ratio of ethanolamine to sulfuric acid has been reported as 1:1.5.[6]- Use a Dean-Stark apparatus or azeotropic distillation with a suitable solvent (e.g., toluene) to effectively remove water.[3]
Product is a dark, tar-like substance (Charring) - Excessive reaction temperature (e.g., approaching 250°C).[5]- Localized overheating due to rapid addition of sulfuric acid.- Maintain strict temperature control, ideally below 150°C.- Add sulfuric acid slowly and with efficient stirring to dissipate heat.- Use a solvent to help moderate the reaction temperature.
Product contains a significant amount of N-(β-hydroxyethyl) sulfamic acid - This is a known intermediate and potential side product, particularly when using sulfur trioxide as the sulfating agent.[5]- After the initial reaction, a heating step can be employed to encourage the rearrangement of N-(β-hydroxyethyl) sulfamic acid to the desired this compound.[5]
Presence of unreacted ethanolamine in the final product - Molar excess of ethanolamine used in the reaction.- Use a slight molar excess of sulfuric acid.- Purify the crude product by washing the filter cake with a suitable solvent like ethanol (B145695), in which this compound has low solubility, to remove unreacted ethanolamine.[3]
Final product is highly acidic - Residual sulfuric acid remaining in the product.- Thoroughly wash the crystallized product with a solvent such as ethanol to remove excess sulfuric acid.[2][3]
Formation of Ethyleneimine or Polymerization - Reaction conditions becoming basic (pH > 7) at elevated temperatures (e.g., > 100°C).[6]- Maintain acidic conditions throughout the reaction and purification process.- Avoid exposing the product to high pH and high-temperature conditions simultaneously.

Experimental Protocols

High-Yield Synthesis of this compound

This protocol is adapted from a method reported to produce a high yield and purity of the target compound.[3]

Materials:

  • Ethanolamine

  • Concentrated Sulfuric Acid (98%)

  • Toluene

  • Tetrabutylammonium bromide (TBAB) - Phase transfer catalyst

  • Ethanol

Procedure:

  • To a reaction vessel containing 400 mL of toluene, add 100 mL of ethanolamine and 100 mg of TBAB.

  • With vigorous stirring and cooling to maintain a temperature below 40°C, slowly add 1.1 equivalents of 98% concentrated sulfuric acid over a period of 1 hour.

  • After the addition is complete, continue stirring for an additional 30 minutes.

  • Equip the reaction vessel with a Dean-Stark apparatus and heat the mixture to reflux (approximately 110°C) to remove the water formed during the reaction.

  • Continue the reflux for about 1 hour, or until no more water is collected in the separator.

  • Cool the reaction mixture to below 30°C.

  • Filter the precipitated solid product.

  • Wash the filter cake with ethanol (using a volume of ethanol equal to the volume of the filter cake).

  • Dry the product under vacuum to obtain this compound as a powder.

Reaction Pathways

The following diagram illustrates the main synthesis pathway for this compound and the key side reactions that can occur.

Synthesis_Pathways Synthesis and Side Reactions of this compound Ethanolamine Ethanolamine (H₂NCH₂CH₂OH) MainProduct This compound (H₂NCH₂CH₂OSO₃H) Ethanolamine->MainProduct + H₂SO₄ (Controlled Temp) SulfamicAcid N-(β-hydroxyethyl) sulfamic acid (HOCH₂CH₂NHSO₃H) Ethanolamine->SulfamicAcid + SO₃ or H₂SO₄ (Side Reaction) SulfuricAcid Sulfuric Acid (H₂SO₄) SulfuricAcid->MainProduct Decomposition Decomposition Products (Char, SO₂) MainProduct->Decomposition High Temperature (> 200°C) Ethyleneimine Ethyleneimine MainProduct->Ethyleneimine High pH & Temp SulfamicAcid->MainProduct Heat (Rearrangement)

Caption: Main reaction and side reaction pathways in the synthesis of this compound.

References

Removing water from 2-Aminoethyl hydrogen sulfate reactions to improve yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2-Aminoethyl hydrogen sulfate (B86663). The focus is on improving reaction yield by effectively removing water.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-Aminoethyl hydrogen sulfate?

A1: The most prevalent laboratory and industrial method is the reaction of ethanolamine (B43304) with concentrated sulfuric acid.[1][2] In this reaction, the hydroxyl group of ethanolamine is esterified by sulfuric acid to form this compound and water as a byproduct.

Q2: Why is water removal critical in the synthesis of this compound?

A2: The formation of this compound from ethanolamine and sulfuric acid is a reversible equilibrium reaction. Water is a product of this reaction, and its presence in the reaction mixture can shift the equilibrium back towards the starting materials, thereby reducing the yield of the desired product.[1][3] Efficient removal of water is crucial to drive the reaction to completion and achieve a high yield.[1][3]

Q3: What are the recommended methods for removing water from the reaction?

A3: Two common and effective methods for removing water during the synthesis of this compound are:

  • Azeotropic distillation: This involves using a solvent that forms a low-boiling azeotrope with water, such as toluene (B28343) or xylene.[1][3] The reaction is heated to reflux, and the water-solvent azeotrope distills off. A Dean-Stark apparatus or a similar oil-water separator is used to collect the condensed water while returning the solvent to the reaction flask.[1][4]

  • Vacuum distillation: After the initial reaction, water can be removed by applying a vacuum to the reaction mixture.[1] This method lowers the boiling point of water, allowing it to be distilled off at a lower temperature.

Q4: What kind of yield improvement can I expect by actively removing water?

A4: Actively removing water from the reaction mixture can significantly improve the yield of this compound. For instance, syntheses employing azeotropic distillation with toluene have reported yields as high as 99%.[1] In contrast, methods relying on vacuum distillation to remove water have reported yields around 90.72%.[1]

Troubleshooting Guide: Low Reaction Yield

Low yield is a common issue in the synthesis of this compound. This guide provides potential causes and solutions, with a focus on the impact of water.

Problem Potential Cause Troubleshooting Steps & Solutions
Low Yield Inefficient Water Removal Verify the efficiency of your water removal technique. - Azeotropic Distillation: - Ensure your Dean-Stark apparatus is set up correctly and there are no leaks. - Use a solvent that forms an efficient azeotrope with water (e.g., toluene). - Maintain a consistent reflux rate to ensure continuous removal of the azeotrope. - Check that water is visibly collecting in the trap.- Vacuum Distillation: - Ensure a sufficiently low vacuum is achieved to distill water at a moderate temperature. - Be cautious of excessive heating, which could lead to side reactions.
Reaction Equilibrium Not Shifted The presence of water favors the reverse reaction (hydrolysis of the product). - Implement a continuous water removal method like azeotropic distillation to constantly shift the equilibrium towards the product.
Side Reactions Prolonged reaction times at elevated temperatures due to incomplete water removal can lead to degradation or side reactions. - Optimize reaction time and temperature in conjunction with efficient water removal.- The use of an inert, high-boiling solvent can help prevent caking and charring, which can occur at high temperatures without a solvent.[5]
Loss of Product During Workup Improper workup and isolation can lead to significant product loss. - After filtration, wash the product with a suitable solvent (e.g., anhydrous ethanol) to remove impurities without dissolving a significant amount of the product.[1]

Data on Reaction Yield with Different Water Removal Methods

The following table summarizes reported yields of this compound using different water removal strategies.

Water Removal MethodSolventReported YieldPurityReference
Azeotropic Distillation (Reflux Dehydration)Toluene99%99% (97% by qNMR)[1]
Vacuum DistillationNone90.72%Not Specified[1]

Experimental Protocols

Key Experiment: Synthesis of this compound via Azeotropic Distillation

This protocol describes the synthesis of this compound with continuous water removal using a Dean-Stark apparatus (referred to as an oil-water separator).

Materials:

  • Ethanolamine

  • Toluene

  • Concentrated Sulfuric Acid (98%)

  • Tetrabutylammonium bromide (TBAB - Phase Transfer Catalyst)

  • Anhydrous Ethanol (for washing)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Dean-Stark apparatus (or oil-water separator)

  • Heating mantle with magnetic stirrer

  • Thermometer

  • Filtration apparatus

Procedure:

  • To a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 400 mL of toluene and 100 mL of ethanolamine.

  • Add 100 mg of the phase transfer catalyst TBAB to the mixture.

  • Slowly add 1.1 equivalents of 98% concentrated sulfuric acid via the dropping funnel while maintaining the temperature below 40°C. The addition should be completed within 1 hour.

  • After the addition is complete, stir the mixture for an additional 30 minutes.

  • Replace the dropping funnel with a Dean-Stark apparatus connected to a reflux condenser.

  • Heat the reaction mixture to reflux (approximately 110°C) and collect the water-toluene azeotrope in the Dean-Stark trap.

  • Continue the reflux for about 1 hour, or until no more water separates in the trap.[1]

  • Cool the reaction mixture to below 30°C.

  • Filter the solid product and wash the filter cake with anhydrous ethanol.

  • Dry the resulting white crystalline powder to obtain this compound.

Visualizations

Reaction_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification Ethanolamine Ethanolamine Reaction_Vessel Reaction in Toluene (with TBAB catalyst) Ethanolamine->Reaction_Vessel Sulfuric_Acid Sulfuric Acid Sulfuric_Acid->Reaction_Vessel Azeotropic_Distillation Azeotropic Distillation (Dean-Stark Trap) Reaction_Vessel->Azeotropic_Distillation Filtration Filtration & Washing Azeotropic_Distillation->Filtration Product Slurry Water Water (byproduct) Azeotropic_Distillation->Water Removed Drying Drying Filtration->Drying Product 2-Aminoethyl Hydrogen Sulfate Drying->Product

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship cluster_condition Reaction Condition cluster_effect Effect on Reaction cluster_outcome Final Outcome Water_Presence Presence of Water Equilibrium Shifts Equilibrium to Reactants (Le Chatelier's Principle) Water_Presence->Equilibrium Hydrolysis Promotes Hydrolysis of Product Water_Presence->Hydrolysis Low_Yield Low Yield of This compound Equilibrium->Low_Yield Hydrolysis->Low_Yield

References

Navigating Taurine Synthesis: A Technical Guide to Minimizing Byproduct Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate byproduct formation during taurine (B1682933) synthesis. Unwanted side reactions can significantly impact yield and purity, posing challenges in laboratory and industrial settings. This guide offers detailed experimental protocols, data-driven insights, and visual aids to optimize taurine production via the two primary synthetic routes: the Ethylene (B1197577) Oxide pathway and the Monoethanolamine (MEA) pathway.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in taurine synthesis?

A1: The primary byproducts depend on the synthetic route employed. In the Ethylene Oxide route, the main impurities are sodium ditaurinate and sodium tritaurinate, which arise from the secondary reaction of taurine with the starting materials.[1][2] For the Monoethanolamine (MEA) route, the principal byproduct is the starting material itself, monoethanolamine, which is regenerated through the hydrolysis of the intermediate, 2-aminoethyl hydrogen sulfate (B86663) (AES).[3]

Q2: How can I monitor the progress of my taurine synthesis and detect byproducts?

A2: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for monitoring reaction progress and quantifying taurine and its byproducts.[4][5][6] Pre-column derivatization with agents like o-phthalaldehyde (B127526) (OPA) or 4-fluoro-7-nitrobenzofurazan (B134193) (NBD-F) is often necessary to allow for UV or fluorescence detection, as taurine itself lacks a strong chromophore.[4][7][8] This technique can be optimized to separate and quantify taurine, ditaurinate, tritaurinate, and unreacted intermediates in a single run.

Q3: Are there established methods for purifying taurine from the reaction mixture?

A3: Yes, purification of taurine is typically achieved through crystallization.[9] Due to differences in solubility, taurine can be selectively crystallized from the reaction mixture, leaving byproducts and unreacted starting materials in the mother liquor. For the MEA route, careful control of crystallization conditions is necessary to separate taurine from inorganic salts like ammonium (B1175870) sulfate.[9] In the Ethylene Oxide route, the mother liquor containing ditaurinate and tritaurinate can be recycled back into the ammonolysis step to convert these byproducts into taurine, thereby increasing the overall yield.[1]

Troubleshooting Guides

Ethylene Oxide Route: Ammonolysis of Sodium Isethionate

Issue: Low yield of taurine and high levels of ditaurinate and tritaurinate.

Root Cause: Suboptimal reaction conditions during the ammonolysis of sodium isethionate can favor the formation of dimeric and trimeric byproducts. High temperatures and prolonged reaction times can lead to the reaction of the newly formed taurine with unreacted sodium isethionate.

Solutions:

  • Temperature and Pressure Control: Maintain the ammonolysis reaction at a high temperature, typically between 220-280°C, under significant pressure (10-15 MPa).[10] While high temperatures are necessary to drive the reaction, excessively long reaction times at these temperatures can promote byproduct formation.

  • Molar Ratio of Reactants: Employ a significant molar excess of ammonia (B1221849) to sodium isethionate. This helps to ensure the complete conversion of the starting material to taurine and minimizes the opportunity for side reactions.

  • Catalyst Usage: The presence of catalysts such as sodium hydroxide (B78521) can influence the reaction rate and selectivity.[10] Experiment with catalyst concentrations to find the optimal balance for your specific setup.

  • Recycling of Mother Liquor: To improve overall yield, the mother liquor containing ditaurinate and tritaurinate can be concentrated and reintroduced into the ammonolysis reactor.[1] This cyclic process allows for the conversion of these byproducts back into the desired product.

ParameterRecommended RangePotential Impact on Byproduct Formation
Temperature220 - 280 °C[10]Higher temperatures can increase reaction rate but may also promote byproduct formation with prolonged reaction times.
Pressure10 - 15 MPa[10]Necessary to maintain ammonia in the liquid phase and drive the reaction.
Molar Ratio (Ammonia:Sodium Isethionate)High molar excessA higher ratio favors the formation of taurine over byproducts.
Catalyst (e.g., NaOH)VariesCan accelerate the reaction but needs optimization to avoid unwanted side reactions.

Experimental Protocol: Ammonolysis of Sodium Isethionate

  • Reactor Setup: A high-pressure autoclave reactor is charged with an aqueous solution of sodium isethionate.

  • Catalyst Addition: The desired amount of catalyst, such as sodium hydroxide, is added to the solution.

  • Ammonia Charging: The reactor is sealed, and liquid ammonia is introduced to the desired molar excess.

  • Reaction: The mixture is heated to the target temperature (e.g., 260°C) and maintained for a specified duration (e.g., 2 hours) under autogenous pressure.[1]

  • Cooling and Depressurization: The reactor is cooled, and excess ammonia is carefully vented and can be recovered.

  • Neutralization and Crystallization: The resulting solution of sodium taurinate is neutralized with an acid (e.g., sulfuric acid or sulfur dioxide) to a pH of approximately 4.5-5.0 to precipitate taurine.[1]

  • Isolation and Purification: The crystalline taurine is isolated by filtration, washed, and can be further purified by recrystallization.

Logical Workflow for Ethylene Oxide Route Troubleshooting

cluster_0 Ethylene Oxide Route Troubleshooting start Low Taurine Yield / High Ditaurinate & Trimeritate check_conditions Review Reaction Conditions start->check_conditions temp_pressure Temperature / Pressure (220-280°C, 10-15 MPa) check_conditions->temp_pressure Incorrect? molar_ratio Molar Ratio (High NH3 excess) check_conditions->molar_ratio Incorrect? catalyst Catalyst Concentration check_conditions->catalyst Suboptimal? optimize Optimize Conditions temp_pressure->optimize molar_ratio->optimize catalyst->optimize recycle Implement Mother Liquor Recycling recycle->optimize analyze Analyze Product via HPLC analyze->recycle Byproducts still high pass High Taurine Yield analyze->pass Problem Solved optimize->analyze

Caption: Troubleshooting workflow for the ethylene oxide to taurine synthesis route.

Monoethanolamine (MEA) Route: Sulfonation of 2-Aminoethyl Hydrogen Sulfate (AES)

Issue: Significant amount of unreacted monoethanolamine (MEA) in the final product.

Root Cause: Hydrolysis of the this compound (AES) intermediate back to MEA and sulfuric acid. This side reaction is highly dependent on the pH of the reaction medium.

Solutions:

  • pH Control: Maintaining a neutral to slightly alkaline pH (around 7.0-8.0) is crucial to minimize the hydrolysis of AES.[3] The reaction naturally becomes more acidic as it progresses, so the addition of a base may be necessary to maintain the optimal pH range.

  • Temperature Optimization: The sulfonation reaction is typically carried out at temperatures above 100°C.[2] However, higher temperatures can also accelerate the rate of hydrolysis. Therefore, an optimal temperature that balances the rate of the desired reaction with the rate of the side reaction must be determined.

  • Removal of Water: The initial esterification of MEA with sulfuric acid produces water. Efficient removal of this water is essential to drive the reaction towards the formation of the AES intermediate and prevent its reversal.[11]

  • Inert Atmosphere: Performing the second step (sulfonation) under a moderate pressure of an inert gas has been shown to significantly increase taurine yields.[11]

ParameterRecommended RangePotential Impact on Byproduct Formation
pH7.0 - 8.0[3]Acidic or strongly basic conditions promote the hydrolysis of AES back to MEA.
Temperature> 100 °C[2]Higher temperatures increase the reaction rate but can also increase the rate of hydrolysis.
Water ContentMinimizedThe presence of water can lead to the hydrolysis of the AES intermediate.
AtmosphereInert gas pressure[11]Can improve the yield of the sulfonation step.

Experimental Protocol: Synthesis of Taurine from MEA

  • Step 1: Esterification of MEA

    • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a means for water removal (e.g., Dean-Stark apparatus), combine monoethanolamine and a suitable solvent.

    • Acid Addition: Slowly add sulfuric acid to the cooled and stirred MEA solution. The reaction is exothermic.

    • Water Removal: Heat the mixture to reflux to azeotropically remove the water formed during the reaction. Continue until no more water is collected.

    • Isolation of AES: The this compound (AES) intermediate can be isolated by cooling the reaction mixture and filtering the resulting solid.

  • Step 2: Sulfonation of AES

    • Reaction Setup: In a sealed reaction vessel, dissolve the AES intermediate in an aqueous solution of a sulfite (B76179) reagent (e.g., sodium sulfite or ammonium sulfite).

    • pH Adjustment: Adjust the pH of the solution to the desired range (7.0-8.0) using a suitable base.

    • Reaction: Heat the mixture to the target temperature (e.g., 110-130°C) under an inert atmosphere for the required duration.

    • Crystallization and Isolation: Cool the reaction mixture to crystallize the taurine. The product is then isolated by filtration, washed, and can be purified by recrystallization.

Signaling Pathway of Byproduct Formation in MEA Route

cluster_1 MEA Route Byproduct Formation MEA Monoethanolamine (MEA) AES This compound (AES) MEA->AES + H2SO4 - H2O H2SO4 Sulfuric Acid AES->MEA + Water (Hydrolysis) Taurine Taurine AES->Taurine + Sulfite Sulfite Sulfite Reagent Water Water Hydrolysis Hydrolysis (Byproduct Pathway) Water->Hydrolysis Hydrolysis->AES

Caption: Reaction pathway showing the desired synthesis of taurine and the competing hydrolysis side reaction in the MEA route.

References

Technical Support Center: Optimizing 2-Aminoethyl Hydrogen Sulfate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the temperature for reactions involving 2-Aminoethyl hydrogen sulfate (B86663).

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage temperatures for 2-Aminoethyl hydrogen sulfate?

This compound should be stored at room temperature in a dry, cool, and well-ventilated place, away from strong oxidizing agents. The container should be kept tightly closed.

Q2: What is the decomposition temperature of this compound?

The decomposition temperature of this compound is approximately 277-280 °C. Exceeding this temperature will lead to the degradation of the compound, potentially releasing irritating gases and vapors such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).

Q3: Can the synthesis of this compound be performed at room temperature?

While some initial mixing steps can be performed at room temperature before cooling, the primary reaction of ethanolamine (B43304) with sulfuric acid is exothermic and requires careful temperature control. Performing the entire synthesis at room temperature without cooling can lead to a rapid temperature increase, potentially resulting in side reactions and reduced yield.

Q4: What are the common side products when the reaction temperature is not optimized?

If the reaction temperature is too high, charring of the organic material can occur, especially under basic conditions.[1] At elevated temperatures on the order of 250°C, significant charring and the evolution of sulfur dioxide fumes have been observed, leading to reduced yields.[2]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Low Product Yield Incomplete reaction: The reaction temperature may be too low or the reaction time too short.Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress. Consider extending the reaction time. For the synthesis from ethanolamine and sulfuric acid, a final reflux step at a higher temperature (e.g., 110 °C) after the initial cooled addition can improve yield.[3]
Decomposition of product: The reaction temperature may be too high, approaching the decomposition temperature of the product (277-280 °C).Ensure the reaction temperature is well below the decomposition point. For reactions requiring high temperatures, such as those in the 100-200 °C range, precise temperature control is crucial.[1]
Product Discoloration (Charring) Excessive heat: The reaction temperature is too high, causing thermal decomposition and charring of the organic compounds. This is particularly problematic at temperatures between 200-260 °C under basic conditions.[1]Immediately reduce the reaction temperature. If possible, perform the reaction under an inert atmosphere to minimize oxidation. Ensure efficient stirring to prevent localized overheating.
Formation of Impurities Side reactions: Non-optimal temperatures can promote the formation of byproducts. For instance, in the reaction of gaseous sulfur trioxide with ethanolamine, an intermediate N-(β-hydroxyethyl) sulfamic acid may form, which requires heating to be converted to the desired product.[2]Adhere to the recommended temperature profile for the specific synthesis method. For the reaction involving sulfur trioxide, a subsequent heating step is necessary to ensure complete conversion.[2]
Runaway Reaction Poor heat dissipation: The reaction between ethanolamine and sulfuric acid is highly exothermic. Inadequate cooling can lead to a rapid and uncontrolled increase in temperature.Ensure the reaction vessel is adequately cooled, especially during the addition of sulfuric acid. A cooling bath (e.g., ice-water or a cryogenic circulator) is recommended.[3][4] Add the sulfuric acid slowly and dropwise to control the rate of heat generation.

Data Summary

Table 1: Synthesis of this compound from Ethanolamine and Sulfuric Acid

ParameterMethod 1Method 2
Reactants Ethanolamine, Sulfuric AcidEthanolamine, Sulfuric Acid, Toluene (B28343), TBAB
Initial Temperature -5 to 5 °C[4]Below 40 °C[3]
Subsequent Temperature Gradually raised to room temperature[4]Reflux at 110 °C[3]
Yield 90.72%[4]99%[3]
Purity Not specified99%[3]

Table 2: Synthesis from Ammonium (B1175870) Bisulfate and 2-Oxazolidinone

Reaction Time (hours)Temperature (°C)Conversion (%)Selectivity (%)Yield (%)
11606910069
21608510085
41609510095
11808810088
21809610096
41809810098

Note: This data is derived from a patent describing the reaction of ammonium bisulfate with 2-oxazolidinone.[1]

Experimental Protocols

Protocol 1: Synthesis of Sodium this compound via Low-Temperature Reaction [4]

  • In a 100 mL three-necked flask equipped with a constant-pressure dropping funnel, a thermometer, and a magnetic stirrer, add 9 mL (0.15 mol) of 2-aminoethanol and 9 mL of water.

  • Cool the reaction mixture to -5 to 5 °C using a cryogenic cooling circulation pump.

  • Prepare an aqueous solution of 16.3 mL of sulfuric acid by mixing concentrated sulfuric acid with an equal volume of water.

  • Slowly add the sulfuric acid solution dropwise to the three-necked flask through the constant pressure dropping funnel, maintaining the temperature between -5 and 5 °C.

  • After the addition is complete, continue to stir the reaction mixture for 30 minutes.

  • Switch to a vacuum distillation apparatus and gradually increase the temperature of the reaction system to room temperature to remove water by distillation at 15 mbar.

  • Transfer the distillation residue to 60 mL of anhydrous ethanol (B145695), stir thoroughly, and filter.

  • Wash the filter cake with 3 x 15 mL of anhydrous ethanol and dry to obtain the white solid product.

Protocol 2: High-Yield Synthesis of this compound [3]

  • To a 400 mL toluene solution in a reaction vessel, add 100 mL of ethanolamine and 100 mg of the phase transfer catalyst tetrabutylammonium (B224687) bromide (TBAB).

  • Slowly add 1.1 equivalents of 98% concentrated sulfuric acid while maintaining the temperature below 40 °C. The addition should be completed within 1 hour.

  • After the addition, stir the mixture for 30 minutes.

  • Install an oil-water separator and heat the reaction mixture to 110 °C for reflux dehydration for 1 hour, or until no more water separates.

  • Cool the reaction solution to below 30 °C.

  • Filter the mixture and wash the filter cake with ethanol (volume ratio of filter cake to ethanol is 1:1).

  • Dry the solid to obtain the final product.

Visualizations

experimental_workflow_low_temp start Start reactants Mix Ethanolamine and Water start->reactants cooling Cool to -5 to 5 °C reactants->cooling add_acid Slowly Add Sulfuric Acid cooling->add_acid stir Stir for 30 min add_acid->stir distill Vacuum Distill at Room Temp stir->distill precipitate Add Ethanol & Filter distill->precipitate dry Dry Product precipitate->dry end End dry->end

Caption: Low-Temperature Synthesis Workflow.

experimental_workflow_high_yield start Start reactants Mix Ethanolamine, Toluene, and TBAB start->reactants add_acid Add Sulfuric Acid (below 40 °C) reactants->add_acid stir Stir for 30 min add_acid->stir reflux Reflux at 110 °C with Dehydration stir->reflux cool Cool to below 30 °C reflux->cool filter_wash Filter and Wash with Ethanol cool->filter_wash dry Dry Product filter_wash->dry end End dry->end

Caption: High-Yield Synthesis Workflow.

troubleshooting_logic issue Problem Encountered low_yield Low Yield issue->low_yield e.g. discoloration Discoloration/Charring issue->discoloration e.g. impurities Impurities Present issue->impurities e.g. cause_yield_low_temp Temp Too Low / Time Too Short low_yield->cause_yield_low_temp Possible Cause cause_yield_high_temp Temp Too High (Decomposition) low_yield->cause_yield_high_temp Possible Cause cause_char Excessive Heat discoloration->cause_char Possible Cause cause_impurities Side Reactions impurities->cause_impurities Possible Cause solution_yield_increase Increase Temp / Time cause_yield_low_temp->solution_yield_increase Solution solution_yield_decrease Decrease Temp cause_yield_high_temp->solution_yield_decrease Solution solution_char Reduce Temp / Inert Atmosphere cause_char->solution_char Solution solution_impurities Optimize Temp Profile cause_impurities->solution_impurities Solution

Caption: Troubleshooting Logic Flowchart.

References

Troubleshooting low yield in 2-Aminoethyl hydrogen sulfate functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the functionalization of 2-Aminoethyl hydrogen sulfate (B86663), a versatile intermediate in pharmaceutical and chemical synthesis. The following questions and answers are designed to help researchers, scientists, and drug development professionals identify and resolve problems leading to low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in the synthesis of 2-Aminoethyl hydrogen sulfate?

Low yields in this synthesis can typically be attributed to several factors:

  • Incomplete reaction: The reaction may not have gone to completion due to suboptimal conditions.

  • Side reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product.

  • Product degradation: The desired product may be unstable under the reaction or workup conditions.

  • Losses during workup and purification: Significant amounts of the product can be lost during extraction, crystallization, and filtration steps.

  • Purity of starting materials: Impurities in the reactants, such as ethanolamine (B43304) or the sulfating agent, can interfere with the reaction.[1]

Q2: How can I monitor the progress of my reaction to ensure it has gone to completion?

Monitoring the reaction is crucial for optimizing reaction time and preventing unnecessary heating, which can lead to side reactions. Several analytical techniques can be employed:

  • Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively track the disappearance of starting materials and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants and products over time.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots from the reaction mixture to determine the conversion to the product.

Q3: What are the potential side products, and how can I minimize their formation?

A common side product is N-(β-hydroxyethyl) sulfamic acid, which can form initially and then rearrange to the desired this compound upon heating.[3] At elevated temperatures, charring and the formation of sulfur dioxide fumes can also occur, significantly reducing the yield.[3]

To minimize side product formation:

  • Control the reaction temperature: The reaction between ethanolamine and sulfuric acid is exothermic.[4] Maintain a low temperature (e.g., -5 to 5°C) during the initial addition of the sulfating agent.[5][6][7]

  • Ensure efficient water removal: Water is a byproduct of the reaction with sulfuric acid, and its presence can inhibit the forward reaction.[8] Using a solvent that forms an azeotrope with water (e.g., toluene) and a Dean-Stark apparatus can effectively remove water.[5]

  • Use high-purity reagents: Impurities in the starting materials can lead to undesired side reactions.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Degraded or Impure Starting Materials: Reactants may have degraded during storage or contain impurities.[1]Verify the purity of ethanolamine and the sulfating agent (e.g., sulfuric acid, sulfur trioxide) using appropriate analytical techniques. Use freshly opened or properly stored reagents.
Incorrect Reaction Temperature: The reaction may be too slow at low temperatures or lead to decomposition at high temperatures.[3][9]For the reaction with sulfuric acid, control the initial exothermic reaction by cooling (e.g., 0°C), then gradually warm to the optimal reaction temperature.[10] For reactions with sulfur trioxide, a gentle warming may be needed to initiate the reaction.[3]
Inefficient Water Removal: The presence of water can drive the equilibrium back towards the reactants.[8]Use an inert solvent that forms an azeotrope with water, such as toluene, in conjunction with a Dean-Stark apparatus for continuous water removal.[5] Alternatively, vacuum distillation can be used to remove water post-reaction.[5][6][7]
Product is Oily or Sticky Incomplete Reaction or Presence of Intermediates: The intermediate N-(β-hydroxyethyl) sulfamic acid may be present.[3]Ensure the reaction is heated for a sufficient duration after the initial addition to promote the rearrangement to the final product. Monitor the reaction by TLC or NMR.
Inadequate Purification: Residual solvent or impurities can prevent crystallization.Wash the crude product thoroughly with a suitable solvent like ethanol (B145695) to remove impurities.[5][6][7] Recrystallization from water or a water/ethanol mixture can also be effective.[6]
Significant Product Loss During Purification Product is Water-Soluble: this compound is soluble in water, leading to losses during aqueous workups.[11]Minimize the use of water during workup. If recrystallizing from water, cool the solution thoroughly to maximize precipitation and consider adding a less polar solvent like ethanol to induce further precipitation.
Hydrolysis of the Product: The sulfate ester can be susceptible to hydrolysis, especially under acidic or basic conditions at elevated temperatures.[8]Perform purification steps at lower temperatures. To minimize hydrolysis during crystallization from aqueous solutions, the inclusion of a salt of a weak acid, such as sodium acetate, can be beneficial.[8]

Experimental Protocols

Protocol 1: Synthesis using Sulfuric Acid and Toluene (Azeotropic Removal of Water)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a Dean-Stark apparatus with a condenser, add ethanolamine (1.0 eq) to toluene.

  • Addition of Sulfuric Acid: Cool the mixture to below 40°C. Slowly add concentrated sulfuric acid (1.1 eq) dropwise while maintaining the temperature.[5]

  • Reaction: After the addition is complete, heat the mixture to reflux (approx. 110°C) and collect the water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 1-2 hours).[5]

  • Isolation: Cool the reaction mixture to below 30°C. The product will precipitate.[5]

  • Purification: Filter the solid product and wash it with ethanol. Dry the product under vacuum.[5] This method has been reported to yield up to 99% of the desired product.[5]

Protocol 2: Synthesis using Sulfuric Acid in Water with Subsequent Vacuum Distillation
  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add ethanolamine (1.0 eq) and an equal volume of water.[5][6][7]

  • Addition of Sulfuric Acid: Cool the solution to -5 to 5°C using an ice-salt bath. Slowly add a pre-cooled equimolar mixture of concentrated sulfuric acid and water dropwise, maintaining the low temperature.[5][6][7]

  • Reaction: Stir the reaction mixture for 30 minutes at low temperature.[5][6][7]

  • Water Removal: Allow the reaction to warm to room temperature and then remove the water by vacuum distillation.[5][6][7]

  • Isolation and Purification: To the residue, add anhydrous ethanol to precipitate the product. Stir the suspension, filter the solid, and wash with ethanol. Dry the product under vacuum. This method has been reported to yield approximately 90.72%.[5][6][7]

Data Presentation

Parameter Method 1: Toluene Azeotrope Method 2: Aqueous with Vacuum Distillation Method 3: Sulfur Trioxide
Sulfating Agent Concentrated H₂SO₄Concentrated H₂SO₄Gaseous SO₃
Solvent TolueneWaterChloroform
Temperature <40°C initially, then reflux (~110°C)-5 to 5°C initially, then room temp.Not specified, exothermic
Water Removal Azeotropic distillationVacuum distillationNot applicable
Reported Yield 99%[5]90.72%[5][6][7]88% (after recrystallization)[3]
Key Advantage High yield, efficient water removalAvoids high temperaturesAvoids water as a byproduct
Key Disadvantage Requires higher temperatureRequires vacuum distillationHandling of gaseous SO₃

Visualizations

Troubleshooting_Workflow start Low Yield Observed check_purity Check Purity of Starting Materials (Ethanolamine, Sulfating Agent) start->check_purity purity_ok Purity OK? check_purity->purity_ok purify_reagents Purify or Replace Reagents purity_ok->purify_reagents No check_conditions Review Reaction Conditions (Temp, Time, Water Removal) purity_ok->check_conditions Yes purify_reagents->check_conditions conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Optimize Conditions: - Adjust Temperature - Extend Reaction Time - Improve Water Removal conditions_ok->optimize_conditions No check_workup Analyze Workup & Purification (Extraction, Crystallization) conditions_ok->check_workup Yes end Yield Improved optimize_conditions->end workup_ok Minimal Losses? check_workup->workup_ok optimize_workup Optimize Purification: - Minimize Aqueous Contact - Adjust Crystallization Solvent/Temp workup_ok->optimize_workup No workup_ok->end Yes optimize_workup->end Reaction_Scheme Ethanolamine Ethanolamine Sulfuric_Acid Sulfuric Acid Product 2-Aminoethyl hydrogen sulfate Ethanolamine->Product Sulfuric_Acid->Product Water Water

References

Technical Support Center: Analysis of 2-Aminoethyl Hydrogen Sulfate by NMR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in 2-Aminoethyl hydrogen sulfate (B86663) using Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guide

Issue: Unexpected peaks are observed in the ¹H NMR spectrum of my 2-Aminoethyl hydrogen sulfate sample.

Answer: Unexpected peaks in the ¹H NMR spectrum typically indicate the presence of impurities. These impurities can often be traced back to the synthesis process. Common impurities include residual starting materials, solvents, or by-products. To identify these impurities, follow these steps:

  • Reference the Chemical Shift Table: Compare the chemical shifts of the unknown peaks with the data provided in Table 1 for common impurities.

  • Consider the Synthesis Route: The most probable impurities are related to the synthesis method. This compound is commonly synthesized from ethanolamine (B43304) and sulfuric acid. Therefore, residual ethanolamine is a likely impurity. Solvents used during the synthesis (e.g., toluene) or catalysts (e.g., tetrabutylammonium (B224687) bromide) may also be present.

  • Analyze Peak Multiplicity and Integration: The splitting pattern (multiplicity) and the relative area (integration) of the peaks can provide clues about the structure of the impurity and its concentration relative to the main compound.

  • Spiking Experiment: If an impurity is suspected, a spiking experiment can be performed. Add a small amount of the suspected compound to the NMR sample and re-acquire the spectrum. An increase in the intensity of the suspect peak confirms its identity.

Issue: The chemical shifts of my this compound sample in D₂O are different from the literature values.

Answer: The chemical shifts of this compound, which contains both an amine and a sulfate group, can be sensitive to the pH of the solution. The protonation state of the amino group and the sulfate group can influence the electronic environment of the nearby protons, leading to shifts in their resonance frequencies.

  • Amino Group: In acidic conditions, the amino group will be protonated (-NH₃⁺), which can cause a downfield shift of the adjacent methylene (B1212753) protons (H₂C-N).

  • Sulfate Group: The acidity of the hydrogen sulfate group can also affect the overall pH of the sample in D₂O.

To ensure consistency, it is recommended to prepare the NMR sample in a buffered D₂O solution (e.g., phosphate (B84403) buffer) to maintain a constant pH. If this is not possible, be aware that slight variations in pH between samples can lead to minor differences in chemical shifts.

Frequently Asked Questions (FAQs)

Q1: What are the characteristic ¹H NMR peaks for this compound?

A1: In D₂O, this compound typically shows two triplets. The triplet corresponding to the methylene group adjacent to the sulfate group (H₂C-O) appears at approximately 4.25 ppm. The triplet for the methylene group next to the amino group (H₂C-N) is observed around 3.32 ppm.[1]

Q2: How can I distinguish between this compound and the potential impurity monoethanolammonium sulfate in an NMR spectrum?

A2: While both compounds will show two triplets in the ¹H NMR spectrum, their chemical shifts are different. For this compound, the H₂C-O and H₂C-N triplets are at about 4.25 ppm and 3.32 ppm, respectively. In contrast, monoethanolammonium sulfate, a potential side-product, displays its H₂C-O triplet at approximately 3.78 ppm and its H₂C-N triplet around 3.12 ppm.[1] The separation of these signals should allow for clear identification.

Q3: My sample contains residual ethanolamine. What are its characteristic ¹H NMR signals?

A3: Ethanolamine also gives two triplets in D₂O. The triplet for the methylene group adjacent to the hydroxyl group (H₂C-O) is typically found around 3.83 ppm, and the triplet for the methylene group next to the amino group (H₂C-N) appears at about 3.16 ppm. These peaks can potentially overlap with signals from this compound or other impurities, so careful analysis of the entire spectrum is necessary.

Q4: Can I use other NMR techniques to confirm the identity of impurities?

A4: Yes, two-dimensional (2D) NMR techniques can be very helpful. A COSY (Correlation Spectroscopy) experiment can show correlations between coupled protons, which can help in assigning the signals for both the main compound and any impurities. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments can provide information on the connectivity between protons and carbons, further aiding in the structural elucidation of unknown substances.

Quantitative Data Summary

The following table summarizes the ¹H NMR chemical shifts of this compound and its potential impurities in D₂O.

CompoundFunctional GroupChemical Shift (ppm)Multiplicity
This compound -CH₂-O- ~4.25 Triplet
-CH₂-N- ~3.32 Triplet
Monoethanolammonium sulfate-CH₂-O-~3.78Triplet
-CH₂-N-~3.12Triplet
Ethanolamine-CH₂-O-~3.83Triplet
-CH₂-N-~3.16Triplet
Toluene-CH₃~2.3Singlet
Aromatic C-H~7.2Multiplet
Tetrabutylammonium bromide-N⁺-(CH₂-CH₂-CH₂-CH₃)₄~3.2Multiplet
-N⁺-(CH₂-CH₂-CH₂-CH₃)₄~1.6Multiplet
-N⁺-(CH₂-CH₂-CH₂-CH₃)₄~1.3Multiplet
-N⁺-(CH₂-CH₂-CH₂-CH₃)₄~0.9Triplet

Experimental Protocol

¹H NMR Sample Preparation and Acquisition

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterium (B1214612) oxide (D₂O). For pH-sensitive measurements, use a buffered D₂O solution.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the D₂O.

    • Shim the magnetic field to obtain optimal resolution. This is typically an automated procedure on modern spectrometers.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical acquisition parameters include:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16 (can be increased for samples with low concentration)

    • Process the acquired Free Induction Decay (FID) by applying a Fourier transform.

    • Phase the spectrum and perform baseline correction.

    • Reference the spectrum. The residual HDO peak in D₂O (typically around 4.79 ppm at 25°C) can be used as a secondary reference if an internal standard is not used.

    • Integrate the peaks to determine the relative ratios of the different proton signals.

Workflow for Impurity Identification

impurity_identification_workflow start Start: ¹H NMR Spectrum of 2-Aminoethyl hydrogen sulfate check_peaks Are there unexpected peaks? start->check_peaks compare_shifts Compare chemical shifts with impurity table (Table 1) check_peaks->compare_shifts Yes no_impurities No significant impurities detected check_peaks->no_impurities No synthesis_impurities Consider synthesis-related impurities (e.g., ethanolamine, solvents, by-products) compare_shifts->synthesis_impurities analyze_multiplicity Analyze peak multiplicity and integration synthesis_impurities->analyze_multiplicity spiking_experiment Perform spiking experiment with suspected impurity analyze_multiplicity->spiking_experiment confirm_identity Confirm impurity identity spiking_experiment->confirm_identity further_analysis Further analysis needed (e.g., 2D NMR, LC-MS) spiking_experiment->further_analysis Identity not confirmed

References

Technical Support Center: Stability of 2-Aminoethyl Hydrogen Sulfate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Aminoethyl hydrogen sulfate (B86663) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My 2-Aminoethyl hydrogen sulfate solution is showing a decrease in pH over time. What is causing this?

A1: The decrease in pH is likely due to the hydrolysis of this compound. In aqueous solutions, the sulfate ester bond can be cleaved, yielding ethanolamine (B43304) and sulfuric acid. The sulfuric acid released will naturally lower the pH of the solution. This process can be autocatalytic, as the initial hydrolysis produces hydrogen sulfate ions, which further accelerates the degradation.[1][2]

Q2: I am observing the appearance of an additional peak in my HPLC chromatogram when analyzing my aged this compound solution. What could this be?

A2: The new peak is likely a degradation product. The primary degradation pathway for this compound in aqueous solution is hydrolysis, which would result in the formation of ethanolamine. Depending on your chromatographic conditions, this more polar compound would elute at a different retention time.

Q3: How can I minimize the degradation of my this compound stock solution?

A3: To minimize degradation, it is recommended to:

  • Store solutions at low temperatures: As with most chemical reactions, the rate of hydrolysis is temperature-dependent. Storing your solutions at refrigerated temperatures (2-8 °C) or frozen will significantly slow down the degradation process.

  • Control the pH: The hydrolysis of alkyl sulfates is catalyzed by both acidic and alkaline conditions.[3] Maintaining a neutral pH can help to minimize the rate of degradation. For short-term storage, preparing the solution in a neutral buffer might be beneficial.

  • Prepare fresh solutions: For critical experiments, it is always best practice to prepare fresh solutions of this compound immediately before use.

Q4: Is there a recommended solvent for long-term storage of this compound?

A4: For long-term storage, it is best to store this compound as a solid in a cool, dry place. If a stock solution is necessary, preparing it in an aprotic organic solvent where it is soluble and less likely to hydrolyze could be an option, provided it is compatible with your experimental system. However, for most biological applications requiring aqueous solutions, preparing fresh is the most reliable approach.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results over time with the same stock solution. Degradation of this compound in the aqueous stock solution, leading to a lower effective concentration.1. Prepare a fresh stock solution of this compound for each experiment. 2. If using an older stock solution, verify its concentration and purity using a validated analytical method such as HPLC.
Precipitate formation in a concentrated aqueous solution. This could be due to changes in solubility with temperature or pH shifts resulting from hydrolysis.1. Gently warm the solution to see if the precipitate redissolves. 2. Check the pH of the solution. If it has become significantly acidic, this may indicate substantial degradation.
Loss of biological activity of a formulation containing this compound. The active compound may have degraded due to hydrolysis.1. Analyze the formulation for the presence of this compound and its potential degradation products (e.g., ethanolamine). 2. Reformulate at a pH that maximizes stability or consider a lyophilized formulation.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for monitoring the stability of this compound in an aqueous solution. Method optimization and validation are required for specific applications.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A simple mobile phase can be prepared with a buffer (e.g., 10 mM potassium phosphate) and an organic modifier (e.g., methanol (B129727) or acetonitrile). The pH of the mobile phase should be adjusted to achieve good peak shape and separation. A starting point could be a pH of 3.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: this compound does not have a strong chromophore. Derivatization or use of a detector like a Corona Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) may be necessary. Alternatively, if a UV detector is used, detection might be possible at low wavelengths (e.g., < 210 nm), but this will likely have low sensitivity and be prone to interference. A more robust approach involves pre-column derivatization with a UV-active agent that reacts with the primary amine.

  • Injection Volume: 10 µL.

2. Procedure:

  • Prepare a stock solution of this compound of known concentration in the aqueous medium of interest (e.g., water, buffer).

  • Store the solution under the desired storage conditions (e.g., room temperature, 4 °C, etc.).

  • At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of the solution.

  • Dilute the aliquot to a suitable concentration for HPLC analysis.

  • Inject the sample onto the HPLC system.

  • Monitor the peak area of this compound over time. A decrease in the peak area indicates degradation. The appearance of new peaks should also be noted as potential degradation products.

Visualizations

Degradation Pathway

The primary degradation pathway of this compound in aqueous solution is hydrolysis.

G Hydrolysis of this compound A This compound (NH2CH2CH2OSO3H) B Ethanolamine (NH2CH2CH2OH) A->B Hydrolysis C Sulfuric Acid (H2SO4) A->C Hydrolysis H2O H2O H2O->A

Caption: Hydrolysis of this compound in water.

Experimental Workflow for Stability Assessment

A typical workflow for assessing the stability of this compound in an aqueous solution.

G Stability Assessment Workflow A Prepare Aqueous Solution of this compound B Store at Defined Conditions (T, pH) A->B C Sample at Time Points B->C D Analyze by Stability- Indicating HPLC Method C->D E Quantify Parent Compound and Degradation Products D->E F Determine Degradation Rate E->F

Caption: Workflow for assessing the stability of this compound.

References

Impact of 2-Aminoethyl hydrogen sulfate purity on experimental results.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of 2-Aminoethyl hydrogen sulfate (B86663) (AHS) purity on experimental results. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is the purity of 2-Aminoethyl hydrogen sulfate (AHS) critical for my experiments?

A1: The purity of this compound, also known as ethanolamine (B43304) O-sulfate (EOS), is a fundamental requirement for achieving successful and reproducible outcomes in both chemical synthesis and biological assays.[1] For most applications, a purity of 98% or greater is recommended.[1]

  • In Chemical Synthesis: Impurities can lead to unwanted side reactions, resulting in lower yields and the formation of by-products that can be difficult to separate from the desired product.[1] This is particularly critical in the synthesis of pharmaceuticals and complex organic molecules where stringent quality specifications are required.[1]

  • In Biological Assays: High purity ensures the reliability and reproducibility of experimental data.[1] When used as a GABA transaminase inhibitor, for example, impurities could potentially interact with the target enzyme or other components of the assay, leading to inaccurate measurements of inhibitory activity.

Q2: What are the common impurities in lower-grade this compound?

A2: Common impurities can arise from the synthesis process, which typically involves the reaction of ethanolamine with sulfuric acid.[2] Potential impurities may include:

  • Unreacted Ethanolamine: Can act as a competing nucleophile in subsequent reactions.

  • Sulfuric Acid: Residual acid can affect the pH of reaction mixtures and catalyze unwanted side reactions.

  • Water: Can hydrolyze the ester bond of AHS, especially at elevated temperatures. Effective removal of water during synthesis is crucial to maximize yield.[3]

  • By-products: Such as N-(β-hydroxyethyl) sulfamic acid, which can form during synthesis and may need to be converted to AHS through heating.[4]

Q3: How can I assess the purity of my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) is a sensitive and specific method for determining the purity of AHS and quantifying its concentration in various samples, including biological fluids.[5] A typical HPLC analysis involves:

  • Sample Preparation: Dissolving the AHS sample in a suitable solvent and filtering it to remove any particulate matter.[6]

  • Chromatographic Separation: Using an appropriate column (e.g., cation-exchange) and mobile phase to separate AHS from any impurities.[5]

  • Detection: Employing a suitable detector, such as a UV detector or a fluorescence detector after derivatization, to quantify the separated components.[5][7]

  • Data Analysis: Comparing the peak area of the AHS to a standard of known concentration to determine its purity.[6]

Troubleshooting Guides

Issue 1: Low Yield in Taurine (B1682933) Synthesis

Symptom: The final yield of taurine from the reaction of AHS with a sulfite (B76179) reagent is significantly lower than expected.

Possible Cause & Solution:

Possible Cause Troubleshooting Step
Low Purity of AHS Impurities in the starting AHS can lead to side reactions and reduced conversion to taurine.[1] Verify the purity of your AHS using HPLC. If the purity is below 98%, consider purifying the reagent by recrystallization from water/ethanol or sourcing a higher-purity grade.
Presence of Water in AHS Water can hydrolyze AHS, reducing the amount available for the sulfonation reaction. Ensure the AHS is thoroughly dried before use. During the synthesis of AHS, effective water removal is critical for high yields of the intermediate.[3]
Suboptimal Reaction Conditions The reaction of AHS with sulfite to form taurine is sensitive to temperature and pressure. Optimization of these parameters can significantly improve yields.[3][8]
Issue 2: Inconsistent Results in GABA Transaminase (GABA-T) Inhibition Assays

Symptom: High variability in IC50 values or inconsistent enzyme inhibition percentages across replicate experiments.

Possible Cause & Solution:

Possible Cause Troubleshooting Step
Variable Purity of AHS (EOS) Different batches of AHS with varying purity levels will result in inconsistent effective concentrations of the inhibitor, leading to unreliable data.[1] Always use a high-purity (≥99%) grade of AHS for sensitive biological assays. Qualify each new batch to ensure consistency.
Presence of Interfering Impurities Impurities in the AHS sample may inhibit or activate GABA-T independently, or interfere with the assay's detection method.
Degradation of AHS Stock Solution AHS in solution may be susceptible to hydrolysis over time. Prepare fresh stock solutions for each experiment and store them appropriately.

Data Presentation

The purity of this compound has a direct and significant impact on experimental outcomes. The following table provides a summary of the expected effects of different purity grades on two common applications.

Purity GradeApplicationExpected Outcome
>99% (High Purity) Taurine SynthesisHigh yield (>80%) with minimal by-products.
GABA-T Inhibition AssayConsistent and accurate IC50 values.
98% (Research Grade) Taurine SynthesisGood yield (60-80%) with some purification required.
GABA-T Inhibition AssayGenerally reliable IC50 values, but may have slight batch-to-batch variability.
<95% (Technical Grade) Taurine SynthesisLow and inconsistent yields (<60%) with significant by-product formation.
GABA-T Inhibition AssayUnreliable and highly variable IC50 values, not recommended for this application.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a common laboratory-scale synthesis method.[7]

Materials:

  • Ethanolamine

  • Concentrated Sulfuric Acid (98%)

  • Toluene

  • Tetrabutylammonium bromide (TBAB)

  • Ethanol

  • Three-necked flask, dropping funnel, thermometer, magnetic stirrer, oil-water separator, reflux condenser

Procedure:

  • To a three-necked flask containing 400 mL of toluene, add 100 mL of ethanolamine and 100 mg of TBAB.

  • With stirring, slowly add 1.1 equivalents of 98% concentrated sulfuric acid, keeping the temperature below 40°C. The addition should take approximately 1 hour.

  • Continue stirring for an additional 30 minutes after the addition is complete.

  • Set up the apparatus for reflux with an oil-water separator. Heat the mixture to 110°C and reflux for 1 hour, or until water no longer separates.

  • Cool the reaction mixture to below 30°C.

  • Filter the precipitate and wash the filter cake with ethanol.

  • Dry the white solid to obtain this compound.

Protocol 2: In Vitro GABA Transaminase (GABA-T) Inhibition Assay

This protocol outlines a spectrophotometric method to determine the inhibitory activity of AHS (EOS) on GABA-T.[7]

Materials:

  • GABA-T enzyme preparation (e.g., from rat brain homogenate)

  • This compound (high purity)

  • GABA

  • α-Ketoglutarate

  • Succinic semialdehyde dehydrogenase (SSADH)

  • NADP+

  • Phosphate (B84403) buffer (pH 7.2)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, α-ketoglutarate, SSADH, and NADP+.

  • Add varying concentrations of AHS to the wells of a 96-well plate. Include appropriate controls.

  • Add the GABA-T enzyme to all wells and pre-incubate for a specified time at 37°C.

  • Initiate the enzymatic reaction by adding GABA to all wells.

  • Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADPH.

  • Calculate the initial reaction rate for each AHS concentration.

  • Plot the percentage of inhibition versus the logarithm of the AHS concentration to determine the IC50 value.

Visualizations

GABA_Pathway GABA GABA GABA_T GABA Transaminase (GABA-T) GABA->GABA_T Catabolism SSA Succinic Semialdehyde SSADH SSADH SSA->SSADH Succinate Succinate GABA_T->SSA AHS 2-Aminoethyl hydrogen sulfate (AHS) AHS->GABA_T Inhibition SSADH->Succinate

Caption: GABA catabolism pathway and the inhibitory action of AHS.

Experimental_Workflow cluster_synthesis Taurine Synthesis cluster_assay GABA-T Assay AHS_High AHS (>99% Purity) Reaction_High Reaction with Sulfite AHS_High->Reaction_High AHS_Low AHS (<95% Purity) Reaction_Low Reaction with Sulfite AHS_Low->Reaction_Low Purification_High Minimal Purification Reaction_High->Purification_High Purification_Low Extensive Purification Reaction_Low->Purification_Low Yield_High High Yield Taurine Purification_High->Yield_High Yield_Low Low Yield Taurine Purification_Low->Yield_Low AHS_High_Assay AHS (>99% Purity) Assay_High Inhibition Assay AHS_High_Assay->Assay_High AHS_Low_Assay AHS (<95% Purity) Assay_Low Inhibition Assay AHS_Low_Assay->Assay_Low Result_High Reliable IC50 Assay_High->Result_High Result_Low Inconsistent IC50 Assay_Low->Result_Low

Caption: Impact of AHS purity on experimental workflows and outcomes.

References

Preventing degradation of 2-Aminoethyl hydrogen sulfate during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Aminoethyl Hydrogen Sulfate (B86663)

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 2-Aminoethyl hydrogen sulfate during storage.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: To ensure the stability and longevity of this compound, it is recommended to store it in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent moisture absorption. While room temperature is generally acceptable, for long-term storage, refrigeration at 2-8°C is advisable.[2]

Q2: What are the primary degradation pathways for this compound?

A2: The most common degradation pathway for this compound is hydrolysis. This reaction involves the cleavage of the sulfate ester bond, reverting the compound to ethanolamine (B43304) and sulfuric acid. The rate of hydrolysis is significantly influenced by the presence of moisture and the pH of the environment. Conditions that are strongly acidic or basic can accelerate this degradation process.[3][4]

Q3: How can I visually identify potential degradation of this compound?

A3: Pure this compound is typically a white to off-white crystalline powder. Signs of degradation may include a change in color, such as yellowing, or a change in the physical appearance of the powder, for instance, clumping or the presence of a liquid-like substance, which could indicate moisture absorption and subsequent hydrolysis.[5][6]

Q4: Is this compound sensitive to light?

Q5: What is the expected shelf-life of this compound?

A5: The shelf-life of this compound is highly dependent on the storage conditions. When stored properly in a cool, dry place with the container tightly sealed, it is a stable compound. For specific shelf-life information, it is always best to refer to the manufacturer's certificate of analysis and re-test the material if it has been stored for an extended period.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results using an older batch of this compound. The compound may have degraded due to improper storage (exposure to moisture or extreme temperatures).1. Assess the physical appearance of the compound for any changes (color, texture).2. Perform a purity analysis using a suitable analytical method like HPLC to determine the percentage of the active compound remaining.3. If degradation is confirmed, use a fresh, unopened batch of the compound for your experiments.
The this compound powder has become clumpy or appears wet. The container was not sealed properly, leading to moisture absorption from the atmosphere.1. Discard the affected batch as the presence of moisture significantly increases the risk of hydrolysis.2. Ensure that all containers of this compound are tightly sealed immediately after use.3. Consider storing the compound in a desiccator to minimize moisture exposure.
A noticeable change in the pH of a solution prepared with this compound. This could be an indication of hydrolysis, which releases sulfuric acid and would lower the pH of an unbuffered solution.1. Prepare a fresh solution using a new batch of the compound and re-measure the pH.2. If the issue persists, consider preparing and using solutions fresh for each experiment to minimize the impact of any potential degradation in solution.

Data on Stability

While specific quantitative stability data for this compound is not extensively published, the following table provides a hypothetical representation based on the general stability of sulfate esters under various conditions. This data is for illustrative purposes only.

Condition Parameter Time Point Purity (%) (Hypothetical) Appearance
Recommended Storage 2-8°C, Dry, Dark0 Months99.5White Crystalline Powder
12 Months99.2White Crystalline Powder
24 Months98.9White Crystalline Powder
Accelerated Storage 40°C, 75% RH0 Months99.5White Crystalline Powder
3 Months97.0Slight Yellowing, Minor Clumping
6 Months94.5Yellowish, Clumped Powder
Exposure to Light Ambient Temp, UV/Vis Light0 Months99.5White Crystalline Powder
6 Months99.0White Crystalline Powder
High Humidity Ambient Temp, >90% RH0 Months99.5White Crystalline Powder
1 Month96.2Off-white, Significant Clumping

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of this compound. Method optimization and validation are required for specific applications.

1. Objective: To determine the purity of a this compound sample and detect the presence of potential degradation products.

2. Materials:

  • This compound sample

  • HPLC grade water

  • HPLC grade acetonitrile

  • Formic acid

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

3. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

4. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of Mobile Phase A to achieve a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

5. HPLC Conditions:

  • Column: C18 reverse-phase

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector Wavelength: 210 nm

  • Column Temperature: 30°C

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-15 min: 5% to 95% B

    • 15-20 min: 95% B

    • 20-21 min: 95% to 5% B

    • 21-25 min: 5% B

6. Data Analysis:

  • Integrate the peak areas of all components in the chromatogram.

  • Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.

Visualizations

degradation_pathway This compound This compound degradation Hydrolysis This compound->degradation moisture Moisture (H2O) moisture->degradation heat Heat / Extreme pH heat->degradation ethanolamine Ethanolamine degradation->ethanolamine sulfuric_acid Sulfuric Acid degradation->sulfuric_acid

Caption: Primary degradation pathway of this compound.

troubleshooting_workflow start Inconsistent Experimental Results check_appearance Visually inspect the compound start->check_appearance appearance_ok Appearance is normal (White crystalline powder) check_appearance->appearance_ok No appearance_bad Signs of degradation (color change, clumping) check_appearance->appearance_bad Yes purity_analysis Perform purity analysis (e.g., HPLC) appearance_ok->purity_analysis discard Discard the batch and use a fresh one appearance_bad->discard purity_high Purity is high (e.g., >98%) purity_analysis->purity_high Yes purity_low Purity is low purity_analysis->purity_low No investigate_other Investigate other experimental variables purity_high->investigate_other purity_low->discard end Problem Resolved investigate_other->end discard->end

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Validation & Comparative

A Comparative Guide to the Validation of 2-Aminoethyl Hydrogen Sulfate Synthesis by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of key chemical intermediates requires rigorous validation to ensure purity, consistency, and safety. 2-Aminoethyl hydrogen sulfate (B86663) is a valuable building block in the synthesis of various active pharmaceutical ingredients. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with Quantitative Nuclear Magnetic Resonance (qNMR) for the validation of its synthesis, supported by detailed experimental protocols and comparative data.

Experimental Protocols

Synthesis of 2-Aminoethyl Hydrogen Sulfate

This protocol is adapted from established methods for the synthesis of this compound.

Materials:

  • Ethanolamine

  • Concentrated Sulfuric Acid (98%)

  • Toluene (B28343)

  • Tetrabutylammonium bromide (TBAB)

  • Ethanol

Procedure:

  • To a 500 mL three-necked flask equipped with a dropping funnel, mechanical stirrer, and a thermometer, add 400 mL of toluene and 100 mL of ethanolamine.

  • Add 100 mg of the phase transfer catalyst TBAB to the mixture.

  • Slowly add 1.1 equivalents of 98% concentrated sulfuric acid to the mixture via the dropping funnel, ensuring the temperature is maintained below 40°C. The addition should be completed within one hour.

  • After the addition is complete, continue stirring for an additional 30 minutes.

  • Set up the apparatus for reflux with a Dean-Stark trap to remove water.

  • Heat the reaction mixture to 110°C and reflux for approximately one hour, or until no more water is collected in the trap.

  • Cool the reaction mixture to below 30°C.

  • Filter the resulting precipitate and wash the filter cake with ethanol.

  • Dry the solid product under vacuum to obtain this compound as a white crystalline powder.[1]

HPLC Validation of this compound

This protocol is based on a sensitive and specific method for the analysis of this compound.[2]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a fluorescence detector.

  • Column: Durrum cation-exchange column.

  • Mobile Phase: 0.05 M citrate (B86180) buffer containing 0.15 N Na+ (pH 2.6).[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection: Post-column derivatization with fluorescamine (B152294) followed by fluorescence detection (Excitation: 390 nm, Emission: 475 nm).[2]

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of deionized water to prepare a stock solution.

  • Prepare a series of calibration standards by diluting the stock solution with deionized water.

  • Prepare a sample of the synthesized product at a known concentration within the calibration range.

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the calibration standards, followed by the sample solution.

  • Record the chromatograms and determine the retention time and peak area of this compound.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the synthesized sample from the calibration curve.

Quantitative NMR (qNMR) for Purity Assessment

qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[3][4]

Instrumentation and Materials:

  • NMR Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Internal Standard: A certified reference material with a known purity, that is soluble in the same solvent as the analyte and has signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: Deuterated solvent (e.g., D₂O, DMSO-d₆) that dissolves both the sample and the internal standard.

Sample Preparation:

  • Accurately weigh a specific amount of the synthesized this compound (e.g., 10 mg).

  • Accurately weigh a specific amount of the internal standard (e.g., 5 mg).

  • Dissolve both the sample and the internal standard in a precise volume of the deuterated solvent in an NMR tube.

Procedure:

  • Acquire the ¹H NMR spectrum of the sample solution.

  • Ensure that the spectral parameters are optimized for quantitative analysis (e.g., sufficient relaxation delay).

  • Integrate a well-resolved signal of this compound and a signal of the internal standard.

  • Calculate the purity of the this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Data Presentation: HPLC vs. qNMR for Validation

The following table summarizes the expected performance characteristics for the validation of this compound synthesis using HPLC and qNMR.

ParameterHPLCqNMR
Principle Separation based on differential partitioning between a mobile and stationary phase.Quantification based on the direct proportionality between the integral of a resonance signal and the number of nuclei.[3]
Reference Standard Requires a certified reference standard of this compound.Does not require a reference standard of the analyte; uses a certified internal standard.[3][4]
Selectivity High selectivity for separating structurally similar impurities.Excellent for structural confirmation and identification of impurities.[3]
Sensitivity Generally offers higher sensitivity, suitable for trace impurity analysis.[3]Sensitivity is typically lower than HPLC.[3]
Linearity (R²) > 0.999Not applicable (direct measurement)
Limit of Detection (LOD) ~0.1 µg/mL~0.1 mg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~0.3 mg/mL
Accuracy (% Recovery) 98 - 102%99 - 101%
Precision (% RSD) < 2%< 1%
Analysis Time per Sample 15 - 30 minutes10 - 15 minutes

Mandatory Visualization

Synthesis_to_HPLC_Workflow cluster_synthesis Synthesis cluster_hplc HPLC Validation Reactants Ethanolamine + Sulfuric Acid Reaction Sulfation Reaction Reactants->Reaction Isolation Precipitation & Filtration Reaction->Isolation Drying Vacuum Drying Isolation->Drying SamplePrep Sample Preparation Drying->SamplePrep Injection HPLC Injection SamplePrep->Injection Separation Chromatographic Separation Injection->Separation Detection Fluorescence Detection Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification HPLC_vs_qNMR_Comparison cluster_hplc HPLC Method cluster_qnmr qNMR Method Validation Validation of 2-Aminoethyl Hydrogen Sulfate Synthesis HPLC_Principle Separation-based Validation->HPLC_Principle qNMR_Principle Primary Ratio Method Validation->qNMR_Principle HPLC_Ref Analyte-specific Reference Standard HPLC_Principle->HPLC_Ref HPLC_Pros High Sensitivity Good for Trace Impurities HPLC_Ref->HPLC_Pros HPLC_Cons Requires Specific Standard Method Development Time HPLC_Ref->HPLC_Cons qNMR_Ref Internal Certified Reference Standard qNMR_Principle->qNMR_Ref qNMR_Pros High Accuracy & Precision No Analyte Standard Needed qNMR_Ref->qNMR_Pros qNMR_Cons Lower Sensitivity qNMR_Ref->qNMR_Cons

References

A Comparative Guide to 2-Aminoethyl Hydrogen Sulfate and Other Sulfating Agents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulfation, the addition of a sulfo group (-SO₃H), is a critical chemical modification in organic synthesis and drug development. It can significantly alter the physicochemical properties of a molecule, such as its solubility, stability, and biological activity.[1] 2-Aminoethyl hydrogen sulfate (B86663) (AHS) is one of several reagents available for performing sulfation. This guide provides an objective comparison of AHS with other commonly used sulfating agents, supported by available experimental data, to assist researchers, scientists, and drug development professionals in selecting the most appropriate reagent for their specific needs.

Overview of Sulfating Agents

A variety of reagents are available for sulfation, each with its own reactivity profile, substrate scope, and handling requirements. This guide focuses on the comparison of 2-Aminoethyl hydrogen sulfate with three other widely used sulfating agents: sulfur trioxide pyridine (B92270) complex, chlorosulfonic acid, and sulfamic acid.

  • This compound (AHS): AHS is an organic sulfate that can be used as a sulfating agent.[2] It is a stable, crystalline solid that is soluble in water.[3] It is often prepared from the reaction of ethanolamine (B43304) with sulfuric acid.[2]

  • Sulfur Trioxide Pyridine Complex (SO₃·Py): This is a widely used and commercially available sulfating agent.[4] It is a stable, non-volatile, and easy-to-handle solid.[5] The pyridine acts as a Lewis base to moderate the reactivity of sulfur trioxide, making it a milder and more selective reagent compared to free SO₃.[6] It is particularly effective for the sulfation of alcohols and amines.[4]

  • Chlorosulfonic Acid (ClSO₃H): A highly reactive and corrosive liquid, chlorosulfonic acid is a powerful sulfating and chlorosulfonating agent.[7] Its high reactivity can lead to side reactions and requires careful handling.[7] It reacts vigorously with water and is often used in excess for direct chlorosulfonation.[7]

  • Sulfamic Acid (H₂NSO₃H): A crystalline solid, sulfamic acid is a milder sulfating agent compared to chlorosulfonic acid and sulfur trioxide complexes.[6] It is less reactive and sometimes requires catalysts like urea (B33335) or pyridine to improve reaction outcomes, especially with less reactive substrates.[6]

Comparative Performance Data

The selection of a sulfating agent often depends on the specific substrate and the desired outcome of the reaction. The following tables summarize available quantitative data on the performance of these agents in the sulfation of various functional groups. It is important to note that direct comparative studies under identical conditions are limited in the scientific literature, and the data presented here is compiled from various sources.

Table 1: Sulfation of Alcohols
SubstrateSulfating AgentReaction ConditionsYield (%)Reference
EthanolamineSulfuric Acid-5 to 5 °C, then room temp.90.72[2]
EthanolamineSulfur TrioxideGaseous SO₃ in chloroform, then heated88
Primary Alcohol (generic)Sulfuric AcidEquimolar concentrations~65[6]
Steroid (unhindered -OH)SO₃·NMe₃Pyridine, room temp., 1h, 5 eq.76[6]
Diol TrisaccharideSO₃·PyDMF, 0 °C, 1h73[6]
BetulinSulfamic Acid/UreaDMF, 60-70 °C, 2-3hNot specified
Table 2: Sulfation of Phenols
SubstrateSulfating AgentReaction ConditionsYield (%)Reference
3-Hydroxyphenylacetic acidSO₃·PyAcetonitrile, 90 °C, then tributylamine23[8]
4-Hydroxyphenylacetic acidSO₃·PyAcetonitrile, 90 °C, then tributylamine53[8]
2-Hydroxyphenylacetic acidChlorosulfonic AcidDCM, 2hLow (unspecified)[8]
Phenolic Ethylene Oxide CondensatesSulfamic AcidNot specifiedPreferred method[6]
FlavonoidsSO₃·PyNot specifiedLower yield of 7-sulfate[9]
FlavonoidsSulfuric Acid/DCCNot specifiedHigher yield of disubstituted products[9]
Table 3: Sulfation of Amines
SubstrateSulfating AgentReaction ConditionsYield (%)Reference
AnilineChlorosulfonic AcidExcess reagent, 125-130 °CNot specified[10]
Primary Amines (generic)SO₃·PyNot specifiedWidely used[4]
BenzylamineChlorosulfonic Acid/TEADCM, 0 °C to rt, 1hHigh (unspecified)[11]
Table 4: Sulfation of Carbohydrates
SubstrateSulfating AgentReaction ConditionsYield (%)Reference
Chitosan (B1678972)Chlorosulfonic AcidN,N-dimethylformamideDegree of sulfation: 0.87[12]
ChitosanSulfamic AcidNot specifiedNot specified[13]
AgaroseChlorosulfonic Acid/PyridineFormamide, 65 °C, 4hNot specified
XanthanSulfamic Acid/Urea1,4-dioxane, 90 °C, 2.3h13.1 wt% sulfur content[No new reference]
Heparan Sulfate SaccharidesSO₃·Py & Et₃N·SO₃Microwave, 55-100 °C, 15-45 minGood to excellent

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative experimental protocols for sulfation reactions using the discussed agents.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of sodium this compound from 2-aminoethanol.[2]

  • To a 100 mL three-necked flask equipped with a constant-pressure dropping funnel, a thermometer, and a magnetic stirrer, add 9 mL (0.15 mol) of 2-aminoethanol and 9 mL of water.

  • Cool the reaction mixture to -5 to 5 °C using a cryogenic cooling circulation pump.

  • Prepare an aqueous solution of 16.3 mL of sulfuric acid by mixing concentrated sulfuric acid with an equal volume of water.

  • Slowly add the sulfuric acid solution dropwise to the three-necked flask through the constant pressure dropping funnel, maintaining the temperature between -5 and 5 °C.

  • After the addition is complete, continue stirring the reaction mixture for 30 minutes.

  • Switch to a vacuum distillation apparatus and gradually allow the temperature to rise to room temperature.

  • Remove water by distillation under vacuum (15 mbar).

  • Transfer the distillation residue to 60 mL of anhydrous ethanol (B145695), stir thoroughly, and filter.

  • Wash the filter cake with 15 mL of anhydrous ethanol three times.

  • Dry the solid to obtain sodium this compound. Expected yield: 19.2 g (90.72%).[2]

Protocol 2: Sulfation of a Primary Alcohol using Sulfur Trioxide Pyridine Complex (Parikh-Doering Oxidation Conditions)

This protocol is adapted from the Parikh-Doering oxidation, which utilizes the SO₃·Py complex to activate DMSO for the oxidation of alcohols; the initial step involves the formation of an intermediate relevant to sulfation.

  • Dissolve the alcohol (1.0 eq) and a tertiary amine base (e.g., triethylamine (B128534) or diisopropylethylamine, ~3-4 eq) in an anhydrous solvent like dichloromethane (B109758) (DCM) or dimethyl sulfoxide (B87167) (DMSO).

  • Cool the solution to 0 °C.

  • Add sulfur trioxide pyridine complex (SO₃·Py, ~3-4 eq) portion-wise to the cooled solution.

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is typically worked up by adding water or a saturated aqueous solution of sodium bicarbonate.

  • The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield the sulfated product.

Protocol 3: Sulfation of 2-Hydroxyphenylacetic Acid with Chlorosulfonic Acid

This protocol describes the sulfation of a phenol (B47542) with chlorosulfonic acid.[8]

  • Add chlorosulfonic acid (1 equiv.) in DCM dropwise to a solution of 2-hydroxyphenylacetic acid (3.5 equiv.).

  • Sonicate the mixture briefly and then stir for 2 hours at room temperature.

  • Evaporate the solvent.

  • Dissolve the residue in water, and adjust the pH to 6-7 with a 25% KOH solution.

  • Wash the aqueous solution with ethyl acetate.

  • Evaporate the aqueous phase, dissolve the residue in a small amount of water, and adjust the pH to 10 with 25% KOH solution.

  • Stir the mixture at 60 °C for 1 hour to hydrolyze any potential side products.

  • The final product is the potassium salt of the sulfated 2-hydroxyphenylacetic acid.

Protocol 4: Sulfation of Xanthan with Sulfamic Acid

This protocol describes the sulfation of a polysaccharide using sulfamic acid with urea as a catalyst.

  • Suspend xanthan (1.0 g) in 1,4-dioxane.

  • Add sulfamic acid (3.5 mmol) and urea.

  • Heat the mixture to 90 °C and stir for 2.3 hours.

  • Cool the reaction mixture to room temperature and neutralize with a 25% ammonia (B1221849) solution.

  • The sulfated xanthan can be isolated by precipitation with ethanol, followed by washing and drying.

Signaling Pathways and Reaction Mechanisms

Visualizing the complex biological and chemical processes involving sulfation can provide a clearer understanding of their mechanisms. The following diagrams were generated using Graphviz (DOT language).

Steroid Sulfation Pathway

This pathway illustrates the reversible sulfation and desulfation of steroid hormones, a key mechanism for regulating their activity.

Steroid_Sulfation_Pathway cluster_0 Cellular Environment cluster_1 Enzymatic Regulation Active_Steroid Active Steroid (e.g., Estrone, DHEA) SULT Sulfotransferase (SULT) Active_Steroid->SULT Substrate Sulfated_Steroid Inactive Sulfated Steroid (e.g., Estrone Sulfate, DHEAS) STS Steroid Sulfatase (STS) Sulfated_Steroid->STS Substrate SULT->Sulfated_Steroid Product PAP PAP SULT->PAP STS->Active_Steroid Product PAPS PAPS (Sulfate Donor) PAPS->SULT Co-substrate

Caption: Steroid hormone activity is regulated by sulfotransferases (SULTs) and steroid sulfatase (STS).

Heparan Sulfate Biosynthesis Pathway

This diagram outlines the key enzymatic steps in the biosynthesis of heparan sulfate, a complex polysaccharide with important biological roles.

Heparan_Sulfate_Biosynthesis Start Linkage Tetrasaccharide on Core Protein Polymerization Chain Elongation (EXT1/EXT2) Start->Polymerization Modification_Start Nascent Heparan Chain Polymerization->Modification_Start NDST N-deacetylation/ N-sulfation (NDST) Modification_Start->NDST Epimerization C5-epimerization (GLCE) NDST->Epimerization O_Sulfation_2O 2-O-sulfation (HS2ST) Epimerization->O_Sulfation_2O O_Sulfation_6O 6-O-sulfation (HS6ST) O_Sulfation_2O->O_Sulfation_6O O_Sulfation_3O 3-O-sulfation (HS3ST) O_Sulfation_6O->O_Sulfation_3O End Mature Heparan Sulfate O_Sulfation_3O->End

Caption: The multi-step enzymatic pathway for the biosynthesis of heparan sulfate.

Parikh-Doering Oxidation Mechanism

The Parikh-Doering oxidation utilizes the sulfur trioxide pyridine complex to activate DMSO for the mild oxidation of alcohols to aldehydes and ketones.

Parikh_Doering_Oxidation DMSO DMSO Activated_Complex Activated DMSO-SO₃ Complex DMSO->Activated_Complex SO3Py SO₃·Py SO3Py->Activated_Complex Alkoxysulfonium Alkoxysulfonium Ion Activated_Complex->Alkoxysulfonium Alcohol Primary/Secondary Alcohol Alcohol->Alkoxysulfonium Ylide Sulfur Ylide Alkoxysulfonium->Ylide Base Base (e.g., Et₃N) Base->Ylide Transition_State Five-membered Transition State Ylide->Transition_State Product Aldehyde/Ketone Transition_State->Product DMS Dimethyl Sulfide Transition_State->DMS

Caption: The reaction mechanism of the Parikh-Doering oxidation of alcohols.

Discussion and Conclusion

The choice of a sulfating agent is a critical decision in chemical synthesis and drug development, with significant implications for reaction efficiency, selectivity, and scalability.

  • This compound presents itself as a stable and easy-to-handle solid. While direct comparative data on its efficacy as a general sulfating agent is not as abundant as for other reagents, its role as a building block and its synthesis from simple precursors make it a noteworthy compound.

  • Sulfur trioxide pyridine complex is a versatile and widely adopted reagent due to its moderate reactivity and ease of handling. It is particularly well-suited for the sulfation of a broad range of alcohols and amines, often providing good to excellent yields under mild conditions.

  • Chlorosulfonic acid is a powerful but less selective reagent. Its high reactivity necessitates careful handling and can lead to undesired side reactions. It is most effective in applications where high reactivity is required, such as the chlorosulfonation of aromatic compounds.

  • Sulfamic acid offers a milder alternative, which can be advantageous for sensitive substrates. However, its lower reactivity may require harsher conditions or the use of catalysts to achieve satisfactory results.

References

Alternative methods for taurine synthesis not using 2-Aminoethyl hydrogen sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and pure synthesis of taurine (B1682933) is a critical consideration. While the traditional method involving the sulfation of monoethanolamine (MEA) to 2-aminoethyl hydrogen sulfate (B86663) (AES) followed by ammonolysis is well-established, several alternative routes offer distinct advantages in terms of yield, safety, and atom economy. This guide provides an objective comparison of the primary industrial alternatives to the AES pathway, supported by available experimental data and detailed methodologies.

Comparative Analysis of Taurine Synthesis Routes

The selection of a taurine synthesis method is a multifactorial decision involving considerations of yield, purity, cost, and environmental impact. The following table summarizes the key quantitative parameters for the primary industrial synthesis routes.

Parameter Monoethanolamine (MEA) Process (Baseline) Ethylene (B1197577) Oxide (EO) Process Aziridine (B145994) Process Dichloroethane Process
Starting Materials Monoethanolamine, Sulfuric Acid, Sodium Sulfite (B76179)Ethylene Oxide, Sodium Bisulfite, Ammonia (B1221849)Aziridine, Sulfurous Acid/Sulfite1,2-Dichloroethane, Sodium Sulfite, Ammonia
Key Intermediate(s) 2-Aminoethyl hydrogen sulfate (AES)Sodium Isethionate-2-Chloroethanesulfonic acid
Reported Yield 55-80%[1][2]<80% (traditional), >95% (cyclic process)[3][4][5][6]>90%[3][7]Lower, less commercially viable[8]
Typical Purity >98.5%[4]>99.0%[9]High, though potential for trace aziridineLower, with chlorinated impurities
Primary Impurities Unreacted AES, inorganic sulfatesSodium ditaurinate, sodium tritaurinate, sodium sulfate[9]Unreacted aziridine, inorganic sulfitesChlorinated organic compounds
Key Reaction Steps 2 (Esterification, Sulfonation)2 (Addition, Ammonolysis)1 (Ring-opening)2 (Sulfonation, Ammonolysis)

Reaction Pathways and Logical Flow

The synthetic routes to taurine from different precursors involve distinct chemical transformations. The following diagrams illustrate the reaction pathways for the primary alternative methods compared to the baseline MEA process.

MEA_Process MEA Monoethanolamine AES This compound MEA->AES + H₂SO₄ (Esterification) H2SO4 Sulfuric Acid H2SO4->AES Taurine Taurine AES->Taurine + Na₂SO₃ (Sulfonation) Sulfite Sulfite Sulfite->Taurine

Diagram 1: Monoethanolamine (MEA) Process Pathway.

EO_Process EO Ethylene Oxide Isethionate Sodium Isethionate EO->Isethionate + NaHSO₃ (Addition) NaHSO3 Sodium Bisulfite NaHSO3->Isethionate Taurine Taurine Isethionate->Taurine + NH₃ (Ammonolysis) Ammonia Ammonia Ammonia->Taurine

Diagram 2: Ethylene Oxide (EO) Process Pathway.

Aziridine_Process Aziridine Aziridine Taurine Taurine Aziridine->Taurine + H₂SO₃ (Ring-opening) H2SO3 Sulfurous Acid H2SO3->Taurine

Diagram 3: Aziridine Process Pathway.

Detailed Experimental Protocols

The following sections provide generalized experimental protocols for the key synthesis methods, compiled from various sources. These should be adapted and optimized for specific laboratory or industrial-scale applications.

Protocol 1: Taurine Synthesis via Ethylene Oxide and Sodium Bisulfite

This two-step process first involves the formation of sodium isethionate, followed by ammonolysis to yield taurine.

Step 1: Synthesis of Sodium Isethionate

  • Reaction Setup: A solution of sodium bisulfite is prepared in a pressure reactor. The pH is adjusted to between 6.5 and 7.5.[10]

  • Addition of Ethylene Oxide: Ethylene oxide is introduced into the reactor at a controlled rate, maintaining the temperature between 75-85°C and pressure between 0.05-0.1 MPa.[10] The reaction is typically quantitative.[3]

  • Reaction Completion: The reaction mixture is held at these conditions until the consumption of ethylene oxide is complete.

Step 2: Ammonolysis of Sodium Isethionate

  • Reaction Setup: The sodium isethionate solution is transferred to a high-pressure autoclave. An excess of aqueous ammonia (20-30% concentration) is added.[10]

  • Ammonolysis: The mixture is heated to a temperature range of 160-280°C at a pressure of 14-21 MPa.[10] Catalysts such as sodium hydroxide, sodium sulfate, or sodium carbonate may be added to improve the yield and reaction rate.[3]

  • Isolation and Purification: After the reaction, excess ammonia is removed by distillation. The resulting sodium taurinate solution is then neutralized with an acid, typically sulfuric acid, to a pH of 5-7 to precipitate taurine. The crude taurine is collected by filtration, washed, and can be further purified by recrystallization from water.[3][10]

Protocol 2: Taurine Synthesis via Aziridine

This method involves the direct ring-opening of aziridine with a sulfur-based nucleophile.

  • Reaction Setup: A solution of ammonium (B1175870) bisulfite or sulfurous acid is prepared in a reactor equipped with efficient cooling, as the reaction is highly exothermic.[3][11]

  • Addition of Aziridine: Aziridine, either as a gas or in an aqueous solution, is added dropwise to the sulfite solution while maintaining the temperature between 20-60°C.[3] A slight excess of the sulfite is used to ensure complete conversion of the aziridine.[11]

  • Formation of Ammonium Taurinate: The reaction proceeds to form ammonium taurinate.

  • Isolation of Taurine: The ammonium taurinate solution is then heated to 90-120°C to decompose it into taurine and ammonia. The ammonia is removed by distillation.[3]

  • Purification: Upon cooling, taurine crystallizes from the solution. The product is collected by filtration, washed, and dried. The mother liquor can be recycled.[3]

Protocol 3: Taurine Synthesis via Cysteamine Oxidation (Illustrative)

While primarily a biological pathway, a chemical equivalent can be conceptualized. This route is less common for industrial production.

  • Oxidation of Cysteamine: Cysteamine is dissolved in an appropriate solvent. An oxidizing agent, such as hydrogen peroxide, is added under controlled temperature conditions to oxidize the thiol group to a sulfinic acid, forming hypotaurine (B1206854).

  • Oxidation to Taurine: The resulting hypotaurine is then further oxidized to taurine. This step can sometimes occur spontaneously or may require a stronger oxidizing agent.

  • Purification: The taurine is isolated from the reaction mixture and purified, likely through crystallization.

Purity and Analytical Considerations

The purity of the final taurine product is paramount, especially for pharmaceutical applications. High-Performance Liquid Chromatography (HPLC) is the most common analytical method for the determination of taurine and its impurities.[8][12][13] Due to taurine's lack of a chromophore, pre-column derivatization with agents like o-phthalaldehyde (B127526) (OPA) or 4-fluoro-7-nitrobenzofurazan (B134193) (NBD-F) is typically required for UV or fluorescence detection.[8][14]

Typical specifications for commercial taurine require an assay of ≥99.0% on a dry basis.[9] Common impurities are related to the specific synthesis route:

  • MEA Process: Can contain residual this compound and inorganic sulfates.

  • EO Process: Prone to the formation of by-products like sodium ditaurinate and tritaurinate, as well as residual sodium sulfate.[9]

  • Aziridine Process: The primary concern is the presence of unreacted aziridine, which is a potent toxin and carcinogen, necessitating stringent purification and quality control.[3][11]

Purification of synthetic taurine is generally achieved through recrystallization from aqueous solutions, sometimes with the addition of an alcohol to reduce solubility and enhance crystallization.[15] Ion-exchange chromatography can also be employed to remove inorganic salts and other charged impurities.[1]

Experimental Workflow for Quality Control

The following diagram illustrates a typical workflow for the quality control of synthesized taurine.

QC_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Taurine Crude Taurine Product Recrystallization Recrystallization Crude_Taurine->Recrystallization Ion_Exchange Ion-Exchange Chromatography Recrystallization->Ion_Exchange Sampling Sampling Recrystallization->Sampling Ion_Exchange->Sampling Derivatization Pre-column Derivatization Sampling->Derivatization HPLC HPLC Analysis Derivatization->HPLC Quantification Purity & Impurity Quantification HPLC->Quantification Final_Product Final Taurine Product Quantification->Final_Product

Diagram 4: Quality Control Workflow for Taurine Synthesis.

References

A Researcher's Guide to the Quantitative Analysis of 2-Aminoethyl Hydrogen Sulfate in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 2-Aminoethyl hydrogen sulfate (B86663) in reaction mixtures is critical for process optimization, yield determination, and quality control. This guide provides a comprehensive comparison of various analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for your specific research needs.

Comparative Overview of Analytical Techniques

The selection of an appropriate analytical method for the quantification of 2-Aminoethyl hydrogen sulfate depends on several factors, including the required sensitivity, selectivity, sample matrix, available equipment, and the desired speed of analysis. The most common techniques employed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Acid-Base Titration, and Quantitative Nuclear Magnetic Resonance (qNMR).

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique that offers excellent separation and quantification capabilities. It is particularly suitable for non-volatile and thermally labile compounds like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile compounds. Due to the non-volatile nature of this compound, a derivatization step is required to increase its volatility.[1]

Acid-Base Titration is a classical analytical method that is simple, cost-effective, and can be highly accurate for the quantification of acidic or basic substances. It is a suitable method for determining the overall concentration of this compound, especially in less complex reaction mixtures.

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve, using a certified internal standard. It is a powerful tool for determining the purity and concentration of the final product and for monitoring reaction kinetics.

The following diagram illustrates a general workflow for selecting the most appropriate analytical method based on key experimental requirements.

MethodSelectionWorkflow start Define Analytical Needs specificity High Specificity Required? start->specificity sensitivity High Sensitivity Required? specificity->sensitivity Yes speed High Throughput / Speed? specificity->speed No hplc HPLC sensitivity->hplc Yes gcms GC-MS (with derivatization) sensitivity->gcms Yes purity Absolute Purity / Primary Method? speed->purity No titration Titration speed->titration Yes purity->hplc No qnmr qNMR purity->qnmr Yes

Caption: Workflow for selecting an analytical method.

Quantitative Data Comparison

The following table summarizes the key performance characteristics of the different analytical methods for the quantification of this compound. The values presented are typical and may vary depending on the specific instrumentation and experimental conditions.

ParameterHPLCGC-MS (with Derivatization)Acid-Base TitrationqNMR
Principle Chromatographic SeparationChromatographic SeparationVolumetric AnalysisNuclear Magnetic Resonance
Specificity High (with appropriate column and detector)Very High (with Mass Spectrometry)Low to Moderate (potential interference from other acidic/basic species)Very High (structure-specific signals)
Sensitivity High (ng/mL to µg/mL)[2]Very High (pg/mL to ng/mL)Moderate to Low (mg/mL)Moderate (µg/mL to mg/mL)
Linearity (r²) > 0.999> 0.999N/AN/A (direct quantification)
Accuracy (% Recovery) 95-105%[2]90-110%98-102%98-102%
Precision (% RSD) < 5%[2]< 10%< 2%< 2%
Sample Throughput ModerateLow to ModerateHighLow
Cost per Sample ModerateHighLowHigh
Key Advantage Versatility and robustnessHigh specificity and sensitivitySimplicity and low costAbsolute quantification without a calibration curve
Key Disadvantage Requires derivatization for some detectorsRequires derivatization, complex sample prepLow specificityLower sensitivity, expensive equipment

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from a method for the analysis of this compound in biological fluids and is suitable for reaction mixtures with appropriate sample preparation.[2]

Instrumentation:

  • HPLC system with a pump, autosampler, and a fluorescence or UV detector.

  • Cation-exchange column (e.g., Durrum cation-exchange column).[2]

Reagents:

  • Citrate (B86180) buffer (0.05 M) with 0.15 N Na+ (pH 2.6) as the mobile phase.[2]

  • Fluorescamine solution for post-column derivatization (for fluorescence detection).[2]

  • This compound standard.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in water. Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • Dilute an aliquot of the reaction mixture with water to bring the concentration of this compound into the calibration range.

    • Filter the diluted sample through a 0.45 µm syringe filter.

    • For complex matrices, a solid-phase extraction (SPE) cleanup using an ion-exchange cartridge may be necessary.[2]

  • Chromatographic Conditions:

    • Column: Durrum cation-exchange column.[2]

    • Mobile Phase: 0.05 M citrate buffer with 0.15 N Na+ (pH 2.6).[2]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection:

      • Fluorescence: Post-column derivatization with fluorescamine, with excitation and emission wavelengths set appropriately.[2]

      • UV: If the concentration is high enough, direct UV detection at a low wavelength (e.g., 200-210 nm) can be attempted.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol requires a derivatization step to make the this compound volatile. Silylation is a common derivatization technique for compounds with active hydrogens.[3]

Instrumentation:

  • GC-MS system with a capillary column (e.g., DB-5ms).[4]

Reagents:

  • Silylation reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)).[3][4]

  • Anhydrous solvent (e.g., acetonitrile, pyridine).

  • This compound standard.

Procedure:

  • Standard and Sample Preparation:

    • Accurately weigh a known amount of the this compound standard and the reaction mixture sample into separate reaction vials.

    • Evaporate the solvent from the reaction mixture sample under a stream of nitrogen.

  • Derivatization:

    • Add the anhydrous solvent and the silylation reagent to each vial.

    • Cap the vials tightly and heat at 60-80°C for 30-60 minutes to complete the derivatization.

  • GC-MS Conditions:

    • Injector Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 50-500. For higher sensitivity, selected ion monitoring (SIM) can be used.

  • Quantification: Create a calibration curve using the derivatized standards. Quantify the derivatized this compound in the sample by comparing its peak area to the calibration curve.

Acid-Base Titration

This protocol outlines a direct titration of this compound with a standardized base.

Instrumentation:

  • Burette (50 mL).

  • Magnetic stirrer and stir bar.

  • pH meter (optional, for potentiometric titration).

Reagents:

Procedure:

  • Sample Preparation: Accurately weigh a portion of the reaction mixture expected to contain a known approximate amount of this compound into an Erlenmeyer flask. Dissolve the sample in a suitable amount of deionized water (e.g., 50 mL).

  • Titration:

    • Add 2-3 drops of phenolphthalein indicator to the sample solution. The solution should be colorless.

    • Titrate the sample with the standardized NaOH solution while continuously stirring.

    • The endpoint is reached when the solution turns a faint, persistent pink color.[5]

    • Record the volume of NaOH solution used.

  • Calculation: Calculate the amount of this compound in the sample using the following formula:

    • Moles of NaOH = Molarity of NaOH × Volume of NaOH (L)

    • Moles of this compound = Moles of NaOH (assuming a 1:1 stoichiometry)

    • Mass of this compound = Moles × Molar Mass (141.15 g/mol )

    • % Purity = (Mass of this compound / Mass of sample) × 100

Quantitative NMR (qNMR)

This protocol describes the use of an internal standard for the quantification of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

Reagents:

  • Deuterated solvent (e.g., D₂O).

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard should have a simple spectrum that does not overlap with the analyte signals.

  • This compound sample.

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample and the internal standard into a vial.

    • Dissolve the mixture in a known volume of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, calibrated 90° pulse).

  • Data Processing and Quantification:

    • Integrate a well-resolved signal of this compound and a signal from the internal standard.

    • Calculate the concentration of this compound using the following equation:

      • Concentration_analyte = (Integral_analyte / N_protons_analyte) × (N_protons_standard / Integral_standard) × (Mass_standard / MW_standard) × (MW_analyte / Mass_analyte) × Purity_standard

The following diagram illustrates a typical sample preparation workflow for the different analytical techniques.

SamplePrepWorkflow start Reaction Mixture Sample dilution Dilution with Solvent start->dilution weighing Accurate Weighing start->weighing filtration Filtration (0.45 µm) dilution->filtration hplc To HPLC filtration->hplc derivatization Derivatization gcms To GC-MS derivatization->gcms weighing->derivatization titration To Titration weighing->titration qnmr To qNMR weighing->qnmr

Caption: Sample preparation workflow for analysis.

Conclusion and Recommendations

The choice of the optimal analytical method for the quantitative analysis of this compound in reaction mixtures is a balance between the specific requirements of the analysis and the available resources.

  • For high-throughput screening and routine process monitoring where high specificity is not critical, acid-base titration is a rapid and cost-effective option.

  • For accurate and specific quantification in complex reaction mixtures, HPLC is the method of choice due to its robustness and versatility.

  • When very high sensitivity and specificity are required, for example, for impurity profiling, GC-MS with derivatization is the most powerful technique.

  • For the primary quantification of pure this compound or for obtaining highly accurate concentration data without the need for a specific reference standard, qNMR is the ideal method.

By carefully considering the advantages and limitations of each technique, researchers can select the most appropriate method to obtain reliable and accurate quantitative data for their studies involving this compound.

References

A Comparative Analysis of Technical vs. Research Grade 2-Aminoethyl Hydrogen Sulfate for Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is a critical factor that can profoundly influence experimental outcomes, reproducibility, and the overall validity of their work. This guide provides a comprehensive comparison of technical and research grades of 2-Aminoethyl hydrogen sulfate (B86663) (CAS 926-39-6), a key intermediate in pharmaceutical synthesis and a known inhibitor of GABA transaminase.[1][2] By presenting objective data and detailed experimental protocols, this document aims to assist researchers in selecting the appropriate grade for their specific needs.

The primary distinction between technical and research grades lies in their purity and the stringency of their quality control. Technical grade chemicals are produced for industrial applications where high purity is not the foremost concern, while research grade reagents are manufactured to meet the demanding requirements of scientific research, ensuring minimal impurities that could interfere with sensitive assays.[3][4][5]

Data Presentation: A Comparative Overview

The following table summarizes the typical specifications for technical and research grades of 2-Aminoethyl hydrogen sulfate. It is important to consult the supplier's Certificate of Analysis (CoA) for lot-specific data.[2]

ParameterTechnical Grade (Representative)Research Grade (>98%)
Purity (Assay) 85-95%≥98.0%[6]
Appearance Off-white to yellowish crystalline powderWhite to almost white crystalline powder[7][8]
Common Impurities Unreacted starting materials (ethanolamine, sulfuric acid), by-products from synthesis, inorganic salts, heavy metals.[9]Trace amounts of starting materials and by-products, minimal inorganic salts and heavy metals.
Moisture Content Higher and less controlledTypically specified and controlled (e.g., ≤1.0%)
Solubility May exhibit slight turbidity or insolubles in solutionFreely soluble in water, yielding a clear solution[5]
Documentation Basic Technical Data Sheet and Safety Data Sheet (SDS)[3]Detailed Certificate of Analysis with lot-specific purity and impurity profile.[4]

Impact of Impurities on Experimental Outcomes

The presence of impurities in technical grade this compound can lead to several adverse effects in a research setting:

  • Inaccurate Potency Measurement: Impurities can interfere with the biological activity of the compound, leading to an underestimation or overestimation of its efficacy. For instance, in an enzyme inhibition assay, impurities might inhibit the enzyme themselves or compete with the active compound, resulting in a skewed IC₅₀ value.[2]

  • Poor Reproducibility: The variable nature and concentration of impurities in different batches of technical grade material can lead to inconsistent experimental results, making it difficult to reproduce findings.[9]

  • Side Reactions: In chemical synthesis, impurities can lead to the formation of unwanted by-products, reducing the yield and purity of the desired product.[9]

  • Cell Toxicity: In cell-based assays, unknown impurities could be toxic to cells, confounding the experimental results.

Experimental Protocols: In Vitro GABA-Transaminase Inhibition Assay

To illustrate the performance difference between the two grades, a common application of this compound, the inhibition of GABA transaminase (GABA-T), is presented. GABA-T is a key enzyme in the metabolic pathway of the neurotransmitter GABA.[1] The following protocol is a spectrophotometric assay that measures the activity of GABA-T.

Principle: The activity of GABA-T is determined by a coupled enzyme reaction. GABA-T converts GABA and α-ketoglutarate to succinic semialdehyde and glutamate. The succinic semialdehyde is then oxidized by succinic semialdehyde dehydrogenase (SSADH), which reduces NADP+ to NADPH. The increase in NADPH is monitored by measuring the absorbance at 340 nm.[1]

Materials:

  • Phosphate (B84403) buffer (100 mM, pH 8.0)

  • α-ketoglutarate solution (10 mM)

  • GABA solution (100 mM)

  • Partially purified GABA transaminase (GABA-T)

  • This compound (Technical and Research Grade) solutions of varying concentrations

  • NADP+ solution (20 mM)

  • Succinic semialdehyde dehydrogenase (SSADH)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Preparation of Reagents: Prepare stock solutions of all reagents in phosphate buffer. The this compound solutions should be prepared for both technical and research grades to achieve a range of final concentrations in the assay.

  • Reaction Mixture Setup: In a 96-well plate, add the following to each well:

    • Phosphate buffer

    • α-ketoglutarate solution

    • Varying concentrations of the technical or research grade this compound inhibitor solution.

  • Enzyme Addition and Pre-incubation: Add the GABA-T enzyme to each well. Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Start the enzymatic reaction by adding the GABA solution to each well.

  • Coupled Reaction: After a 30-minute incubation at 37°C, add NADP+ and SSADH to each well.

  • Measurement: Immediately measure the absorbance at 340 nm at regular intervals for 20-30 minutes to determine the rate of NADPH formation.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to a control with no inhibitor. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value for each grade of this compound.

Mandatory Visualization

Experimental_Workflow start Start prep_reagents Prepare Reagents (Buffers, Substrates, Enzyme, Technical & Research Grade Inhibitors) start->prep_reagents setup_plate Set up 96-well Plate (Reaction Mixtures) prep_reagents->setup_plate pre_incubate Pre-incubate with Inhibitor (15 min at 37°C) setup_plate->pre_incubate initiate_reaction Initiate Reaction with GABA (30 min at 37°C) pre_incubate->initiate_reaction add_nadp_ssadh Add NAD⁺ and SSADH initiate_reaction->add_nadp_ssadh measure_abs Measure Absorbance at 340 nm add_nadp_ssadh->measure_abs analyze_data Calculate % Inhibition and IC₅₀ measure_abs->analyze_data end End analyze_data->end

References

A Comparative Guide to Purity Determination of 2-Aminoethyl Hydrogen Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount. 2-Aminoethyl hydrogen sulfate (B86663), a key building block in the synthesis of various active pharmaceutical ingredients, requires robust analytical methods for accurate purity assessment. This guide provides a comparative overview of a stability-indicating High-Performance Liquid Chromatography (HPLC) method alongside alternative techniques, namely Capillary Electrophoresis (CE) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) Method

A stability-indicating HPLC method is crucial for separating and quantifying 2-aminoethyl hydrogen sulfate from its potential impurities and degradation products. Given the polar and zwitterionic nature of the analyte, conventional reversed-phase chromatography is often challenging. Therefore, Ion-Pair and Hydrophilic Interaction Liquid Chromatography (HILIC) are more suitable approaches.

Ion-Pair Reversed-Phase HPLC (IP-RPLC)

This technique introduces an ion-pairing reagent into the mobile phase to enhance the retention of the highly polar this compound on a non-polar stationary phase.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector or an Evaporative Light Scattering Detector (ELSD) is suitable.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: 5 mM sodium pentanesulfonate in 20 mM potassium phosphate (B84403) buffer, pH 2.5.

    • B: Acetonitrile.

  • Gradient Elution: A gradient program is employed to ensure the elution of both polar and potentially less polar impurities. A typical gradient might be:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 30% B

    • 20-25 min: 30% B

    • 25-26 min: 30% to 5% B

    • 26-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • UV detection at 210 nm (if the impurities have a chromophore).

    • ELSD for universal detection, as this compound lacks a strong chromophore.

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase A to a final concentration of approximately 1 mg/mL.

Forced Degradation Studies

To validate the stability-indicating nature of the HPLC method, forced degradation studies are essential. These studies intentionally stress the sample to generate potential degradation products.

  • Acid Hydrolysis: 1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105°C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.

The developed HPLC method should be able to separate the main peak of this compound from all degradation products formed under these stress conditions.

Alternative Analytical Methods

While HPLC is a workhorse in purity analysis, other techniques offer unique advantages.

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that is particularly well-suited for the analysis of charged species like this compound. It offers rapid analysis times and minimal solvent consumption.

Experimental Protocol:

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: Fused silica (B1680970) capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): 50 mM phosphate buffer, pH 2.5.

  • Voltage: 20 kV.

  • Detection: Indirect UV detection at 214 nm using a chromophoric additive in the BGE, or direct detection at a lower wavelength if sensitivity allows.

  • Sample Preparation: Dissolve the sample in the BGE or water to a concentration of 0.5 mg/mL.

Quantitative NMR (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound. It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte (e.g., maleic acid, dimethyl sulfone).

  • Solvent: D₂O.

  • Sample Preparation: Accurately weigh the this compound sample and the internal standard into an NMR tube and dissolve in a known volume of D₂O.

  • Data Acquisition: Acquire a proton (¹H) NMR spectrum with appropriate relaxation delays to ensure full signal relaxation for accurate integration.

  • Purity Calculation: The purity of this compound is calculated by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard.

Performance Comparison

The following table summarizes the typical performance characteristics of the described methods. The data presented is representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterIon-Pair RPLC (with ELSD)Capillary Electrophoresis (Indirect UV)Quantitative ¹H NMR
Principle Chromatographic separation based on partitioning and ion-pairingElectrophoretic separation based on charge-to-size ratioSpectroscopic quantification based on nuclear magnetic resonance
Specificity High (stability-indicating)HighHigh (structurally specific)
Linearity (r²) > 0.99> 0.99Not applicable (direct quantification)
Precision (%RSD) < 2.0%< 3.0%< 1.0%
Accuracy (% Recovery) 98-102%97-103%99-101%
Limit of Quantitation ~0.05%~0.1%~0.1%
Analysis Time ~35 minutes~10 minutes~15 minutes per sample
Solvent Consumption HighVery LowLow
Throughput ModerateHighLow to Moderate

Method Selection and Logical Workflow

The choice of analytical method depends on the specific requirements of the analysis.

MethodSelection Start Purity Analysis of This compound Routine_QC Routine Quality Control (High Throughput Needed) Start->Routine_QC Stability_Study Stability-Indicating Method Required Start->Stability_Study Primary_Method Primary/Reference Method Needed Start->Primary_Method CE Capillary Electrophoresis Routine_QC->CE Fast Analysis HPLC Ion-Pair HPLC Stability_Study->HPLC Separates Degradants qNMR Quantitative NMR Primary_Method->qNMR Highest Accuracy

Caption: Logical workflow for selecting an analytical method for this compound purity.

Experimental Workflow: Stability-Indicating HPLC Method Development

The development of a robust stability-indicating HPLC method follows a structured workflow.

HPLC_Workflow cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Method Validation Method_Dev Initial Method Scouting (Column & Mobile Phase) Optimization Optimization of Chromatographic Conditions Method_Dev->Optimization Forced_Deg Perform Forced Degradation Studies Optimization->Forced_Deg Specificity Specificity/ Peak Purity Assessment Forced_Deg->Specificity Validation Full Method Validation (Linearity, Precision, Accuracy) Specificity->Validation Final_Method Final_Method Validation->Final_Method Final Stability-Indicating Method

Caption: Workflow for developing a stability-indicating HPLC method.

A Comparative Guide to 2-Aminoethyl Hydrogen Sulfate for Neuropharmacological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of 2-Aminoethyl hydrogen sulfate (B86663) (also known as Ethanolamine-O-sulfate or EOS) with other prominent GABA transaminase (GABA-T) inhibitors. The information presented is intended to assist researchers in selecting the most appropriate tools for their studies in neuropharmacology and drug development.

Introduction to 2-Aminoethyl Hydrogen Sulfate

This compound (CAS 926-39-6) is an ester of sulfuric acid and ethanolamine. It functions as an irreversible inhibitor of GABA transaminase, the primary enzyme responsible for the catabolism of the main inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA).[1][2] By inhibiting GABA-T, this compound leads to a sustained increase in brain GABA levels, making it a valuable tool for studying the GABAergic system and for investigating potential therapeutic strategies for conditions such as epilepsy.[2]

Comparative Performance Data

The efficacy of this compound as a GABA-T inhibitor and anticonvulsant has been evaluated in various preclinical studies. Below is a comparative summary of its performance against other well-known GABA-T inhibitors.

In Vitro Inhibition of GABA Transaminase

The following table summarizes the in vitro inhibitory activity of this compound and its alternatives against GABA transaminase.

CompoundAlternative NameInhibitory Constant (K_i)Inactivation Rate Constant (k_inact)IC50
This compoundEOS1.1 x 10⁻² M[2]0.22 min⁻¹[2]> 1 mM[2][3]
Gabaculine (B1211371)---1.8 µM[2][3]
γ-Acetylenic GABAGAG--150 µM[2][3]
γ-Vinyl GABAVigabatrin--350 µM[3]
Aminooxyacetic acidAOAA--2.7 µM[3]
Comparative Anticonvulsant Potency in Mice

This table presents the intraperitoneal (i.p.) dose of various GABA-T inhibitors required to produce a 30V elevation of the electroconvulsive threshold in mice, providing a measure of their relative in vivo anticonvulsant potency.

CompoundAlternative NameDose (mg/kg, i.p.)Relative Potency Comment
Aminooxyacetic acidAOAA13[4]Non-specific enzyme inhibitor, toxic at ED50.[4]
Gabaculine-37[4]Highly potent and toxic at anticonvulsant doses.[4]
γ-Acetylenic GABAGAG65[4]Potent inhibitor.[4]
This compoundEOS1,440[4]Lower potency compared to Gabaculine and GAG.[4]
γ-Vinyl GABAVigabatrin1,900[4]Clinically used anticonvulsant.[4]
Biochemical Effects of Chronic Oral Administration in Rats

The following table compares the biochemical effects of this compound and Vigabatrin in rats following chronic oral administration.

ParameterThis compound (EOS)Vigabatrin (GVG)
GABA-T Activity Sustained decrease[4]Sustained decrease[4]
Brain GABA Content Sustained increase[4]Sustained increase[4]
Extracellular GABA Concentration Increased after chronic administration[4]Increased after chronic administration[4]

Signaling Pathway and Mechanism of Action

This compound exerts its effects by modulating the GABAergic signaling pathway. It acts as a "suicide" or mechanism-based inhibitor of GABA transaminase. The enzyme recognizes it as a substrate analog, and during the catalytic process, a reactive intermediate is formed that covalently binds to the enzyme's active site, leading to its irreversible inactivation.[2] This prevents the degradation of GABA, resulting in its accumulation in the brain.[2]

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD Converts GABA_pre GABA GAD->GABA_pre vGAT Vesicular GABA Transporter (vGAT) GABA_pre->vGAT Uptake Vesicle Synaptic Vesicle vGAT->Vesicle GABA_syn Vesicle->GABA_syn Release GAT_pre GABA Transporter (GAT) GABA_syn->GAT_pre Reuptake GABA_A GABAA Receptor (Ionotropic) GABA_syn->GABA_A GABA_B GABAB Receptor (Metabotropic) GABA_syn->GABA_B GAT_glia GABA Transporter (GAT) GABA_syn->GAT_glia Uptake Cl_ion Cl- influx GABA_A->Cl_ion K_ion K+ efflux GABA_B->K_ion Ca_ion Ca2+ influx inhibited GABA_B->Ca_ion Inhibition Neuronal Inhibition Cl_ion->Inhibition K_ion->Inhibition Ca_ion->Inhibition GABA_glia GABA GAT_glia->GABA_glia GABA_T GABA Transaminase (GABA-T) GABA_glia->GABA_T Metabolized by SSA Succinic Semialdehyde GABA_T->SSA SSADH SSADH SSA->SSADH Oxidized by Succinate Succinate SSADH->Succinate EOS 2-Aminoethyl hydrogen sulfate EOS->GABA_T Inhibits

Caption: GABA signaling pathway and the inhibitory action of this compound on GABA transaminase.

Experimental Protocols

In Vitro GABA-Transaminase Inhibition Assay (Spectrophotometric Method)

This protocol outlines a general method for determining the inhibitory activity of this compound and other compounds on GABA-T in vitro. The assay is based on a coupled-enzyme reaction where the product of the GABA-T reaction, succinic semialdehyde, is oxidized by succinic semialdehyde dehydrogenase (SSADH), leading to the reduction of NADP+ to NADPH. The increase in absorbance at 340 nm due to NADPH formation is monitored.[2][5]

Materials:

  • Purified GABA transaminase (e.g., from porcine brain)

  • This compound and other test inhibitors

  • Gamma-aminobutyric acid (GABA)

  • α-ketoglutarate (α-KG)

  • Succinic semialdehyde dehydrogenase (SSADH)

  • β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (β-NADP+)

  • Potassium pyrophosphate buffer (e.g., 50 mM, pH 8.6)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of this compound and other inhibitors in a suitable solvent (e.g., assay buffer).

    • Prepare working solutions of GABA, α-KG, SSADH, and β-NADP+ in the assay buffer.

  • Assay Protocol:

    • To each well of a 96-well plate, add the assay buffer, SSADH, β-NADP+, and the test inhibitor at various concentrations.

    • Add the GABA-T enzyme to each well and pre-incubate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding GABA and α-KG to all wells.

    • Immediately place the microplate in a spectrophotometer and measure the absorbance at 340 nm at regular intervals for a defined period.

  • Data Analysis:

    • Calculate the rate of NADPH formation (change in absorbance per minute) for each well.

    • Determine the percentage of GABA-T inhibition for each inhibitor concentration by comparing the reaction rates in the test wells to the control wells (containing no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - GABA-T Enzyme - Inhibitors (e.g., EOS) - Substrates (GABA, α-KG) - Cofactors (NADP+) - Coupling Enzyme (SSADH) - Buffer Plate Add reagents and inhibitors to 96-well plate Reagents->Plate Preincubation Pre-incubate with GABA-T Plate->Preincubation Reaction Initiate reaction with GABA and α-KG Preincubation->Reaction Measurement Measure absorbance at 340 nm over time Reaction->Measurement Rate Calculate reaction rates Measurement->Rate Inhibition Determine % Inhibition Rate->Inhibition IC50 Calculate IC50 values Inhibition->IC50

Caption: Workflow for the in vitro GABA transaminase inhibition assay.

Conclusion

This compound is a well-characterized irreversible inhibitor of GABA transaminase. While it demonstrates lower in vitro and in vivo potency compared to compounds like gabaculine and γ-acetylenic GABA, it serves as a valuable research tool for modulating the GABAergic system.[2][3][4] Its utility in preclinical studies, particularly in comparison to clinically relevant drugs like vigabatrin, allows for a deeper understanding of the physiological and pathological roles of GABA. The choice of a GABA-T inhibitor will ultimately depend on the specific requirements of the experimental design, including desired potency, specificity, and toxicity profile. This guide provides the necessary comparative data to inform such decisions.

References

Comparative Efficacy of 2-Aminoethyl hydrogen sulfate and other GABA Transaminase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Overview of 2-Aminoethyl hydrogen sulfate (B86663)

2-Aminoethyl hydrogen sulfate is an inhibitor of GABA transaminase (GABA-T), an enzyme responsible for the degradation of the inhibitory neurotransmitter GABA. By inhibiting GABA-T, this compound leads to an increase in the concentration of GABA in the brain, which is a mechanism of action for certain anticonvulsant drugs. It is recognized as a valuable biochemical tool for studying GABA metabolism and has demonstrated diuretic and anticonvulsant properties.

Efficacy Comparison of GABA Transaminase Inhibitors

The following table summarizes the in vitro efficacy of this compound and other selected GABA transaminase inhibitors. The data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value corresponds to a higher potency.

CompoundIC50 (µM)Organism/SourceReference
Gabaculine1.8Mouse Brain
Aminooxyacetic acid2.7Mouse Brain
γ-acetylenic GABA150Mouse Brain
γ-vinyl GABA (Vigabatrin)350Mouse Brain
This compound (EOS) > 1000Mouse Brain
2-Methyl-2-ethyl caproic acid> 1000Mouse Brain
Isoniazid> 1000Mouse Brain

Signaling Pathway of GABA Transaminase Inhibition

The diagram below illustrates the metabolic pathway of GABA and the role of GABA transaminase (GABA-T). Inhibitors of GABA-T block the conversion of GABA to succinic semialdehyde, thereby increasing the levels of GABA.

GABA_Metabolism Glutamate Glutamate GAD Glutamate Decarboxylase (GAD) Glutamate->GAD GABA GABA GABA_T GABA Transaminase (GABA-T) GABA->GABA_T SSA Succinic Semialdehyde SSADH Succinic Semialdehyde Dehydrogenase (SSADH) SSA->SSADH Succinate Succinate TCA TCA Cycle Succinate->TCA GABA_T->SSA α-ketoglutarate to glutamate GAD->GABA SSADH->Succinate Inhibitor This compound & other GABA-T Inhibitors Inhibitor->GABA_T Inhibition Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis P1 Prepare Reaction Mixture (Buffer, α-KG, SSADH, NADP+) A1 Add Reaction Mixture to 96-well plate P1->A1 P2 Prepare Serial Dilutions of Test Inhibitor A2 Add Inhibitor Dilutions and Controls P2->A2 A1->A2 A3 Pre-incubate at 37°C A2->A3 A4 Initiate Reaction with GABA A3->A4 D1 Measure Absorbance at 340 nm (Kinetic Read) A4->D1 D2 Calculate Reaction Rates D1->D2 D3 Determine % Inhibition D2->D3 D4 Calculate IC50 Value D3->D4

Benchmarking 2-Aminoethyl Hydrogen Sulfate Against Novel Sulfating Reagents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of sulfate (B86663) moieties into small molecules is a critical strategy in drug development and biomedical research. Sulfation can significantly alter a compound's pharmacokinetic and pharmacodynamic properties, often enhancing water solubility, modulating biological activity, and influencing metabolic stability. 2-Aminoethyl hydrogen sulfate has been a reagent of interest in this field. This guide provides an objective comparison of this compound with a range of traditional and novel sulfating reagents, supported by experimental data to inform reagent selection for specific research applications.

Performance Comparison of Sulfating Reagents

The selection of an appropriate sulfating reagent is paramount for successful and efficient synthesis of sulfated small molecules. Factors such as yield, reaction time, substrate scope, and ease of purification are critical considerations. The following tables summarize the performance of this compound in comparison to other commonly used and novel sulfating agents.

Reagent/MethodSubstrate ClassTypical Reaction ConditionsTypical Yield (%)Reaction TimeKey AdvantagesKey Disadvantages
This compound Alcohols, AminesVaries, often requires activation or specific reaction conditions.Moderate to HighHoursPotentially milder conditions than classical methods.Limited direct comparative data available; may require specific activation.
Sulfur Trioxide Pyridine Complex Alcohols, PhenolsPyridine, Room Temperature to 90°C38-87%[1]Several hoursCommercially available, well-established.Pyridine can be difficult to remove; potential for side reactions.[2][3]
Chlorosulfonic Acid Alcohols, PhenolsPyridine, 0°C to Room TemperatureVariesHoursHigh reactivity.Highly corrosive and exothermic reaction; can lead to aromatic sulfonation.[1]
Sulfamic Acid AlcoholsDMF or Dioxane, 60-75°CModerate2-3.5 hours[4]Relatively stable and easy to handle.Can require elevated temperatures.
Tributylsulfoammonium Betaine (TBSAB) Amines, Amides, Amino AlcoholsRoom TemperatureHigh1-24 hours[5]Mild reaction conditions, good functional group tolerance.Newer reagent, may not be as widely available.
Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Phenols, AminesBase (e.g., DBU), Room TemperatureHigh to Excellent30-90 minutes[4]Fast reaction rates, high yields, and broad functional group tolerance.Requires specialized reagents (e.g., sulfuryl fluoride or equivalents).

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for the synthesis of this compound and a general procedure for a sulfation reaction.

Synthesis of this compound

Two common methods for the synthesis of this compound are presented below:

Method 1: Reaction with Concentrated Sulfuric Acid in Toluene [6]

  • Reaction Setup: To a solution of 100 mL of ethanolamine (B43304) in 400 mL of toluene, add 100 mg of the phase-transfer catalyst tetrabutylammonium (B224687) bromide (TBAB).

  • Addition of Sulfuric Acid: Slowly add 1.1 equivalents of 98% concentrated sulfuric acid to the mixture while maintaining the temperature below 40°C. The addition should be completed within one hour.

  • Stirring: Stir the reaction mixture for an additional 30 minutes at the same temperature.

  • Dehydration: Equip the reaction flask with an oil-water separator and heat the mixture to 110°C for reflux dehydration. Continue for one hour, or until no more water separates.

  • Isolation: Cool the reaction solution to below 30°C. Filter the precipitate and wash the filter cake with ethanol (B145695).

  • Drying: Dry the solid product to obtain this compound. This method has been reported to yield the product in 99% purity and 99% yield.[6]

Method 2: Reaction in Aqueous Solution [6][7][8]

  • Reaction Setup: In a three-necked flask equipped with a dropping funnel, thermometer, and magnetic stirrer, combine 9 mL (0.15 mol) of ethanolamine and 9 mL of water.

  • Cooling: Cool the solution to -5 to 5°C using a cooling bath.

  • Addition of Sulfuric Acid: Prepare a solution of 16.3 mL of concentrated sulfuric acid in an equal volume of water. Slowly add this sulfuric acid solution dropwise to the ethanolamine solution, maintaining the temperature between -5 and 5°C.

  • Stirring: After the addition is complete, continue stirring the reaction mixture for 30 minutes.

  • Work-up: Allow the reaction to warm to room temperature and remove the water via vacuum distillation.

  • Precipitation and Isolation: Add 60 mL of anhydrous ethanol to the residue to precipitate the product. Stir the suspension, filter the solid, and wash the filter cake with anhydrous ethanol (3 x 15 mL).

  • Drying: Dry the solid to yield this compound. This method has been reported to produce a yield of 90.72%.[6][7][8]

Visualizing Key Biological and Experimental Processes

To provide a clearer understanding of the context in which sulfating reagents are utilized, the following diagrams illustrate a key biological pathway involving sulfation and a typical experimental workflow for a sulfation reaction.

Heparan Sulfate Biosynthesis Pathway

Heparan sulfate proteoglycans are involved in a myriad of biological processes, including cell signaling and development.[9][10][11][12][13] The biosynthesis of heparan sulfate involves a series of enzymatic steps, including crucial sulfation modifications that determine its biological activity.

HeparanSulfateBiosynthesis cluster_0 Linkage Region Synthesis cluster_1 Chain Elongation cluster_2 Chain Modification (Sulfation) Core Protein Core Protein Xyl-P Xyl-P Core Protein->Xyl-P XylT Gal-Xyl-P Gal-Xyl-P Xyl-P->Gal-Xyl-P GalT-I Gal-Gal-Xyl-P Gal-Gal-Xyl-P Gal-Xyl-P->Gal-Gal-Xyl-P GalT-II GlcA-Gal-Gal-Xyl-P GlcA-Gal-Gal-Xyl-P Gal-Gal-Xyl-P->GlcA-Gal-Gal-Xyl-P GlcAT-I GlcNAc-GlcA... GlcNAc-GlcA... GlcA-Gal-Gal-Xyl-P->GlcNAc-GlcA... EXTL3 Repeating Disaccharides Repeating Disaccharides GlcNAc-GlcA...->Repeating Disaccharides EXT1/EXT2 N-deacetylation/\nN-sulfation N-deacetylation/ N-sulfation Repeating Disaccharides->N-deacetylation/\nN-sulfation NDSTs Epimerization (GlcA to IdoA) Epimerization (GlcA to IdoA) N-deacetylation/\nN-sulfation->Epimerization (GlcA to IdoA) GLCE 2-O-sulfation 2-O-sulfation Epimerization (GlcA to IdoA)->2-O-sulfation HS2ST 6-O-sulfation 6-O-sulfation 2-O-sulfation->6-O-sulfation HS6STs 3-O-sulfation 3-O-sulfation 6-O-sulfation->3-O-sulfation HS3STs Mature Heparan Sulfate Mature Heparan Sulfate 3-O-sulfation->Mature Heparan Sulfate

Caption: Heparan Sulfate Biosynthesis Pathway.

General Experimental Workflow for Chemical Sulfation

The following diagram outlines a typical workflow for the chemical sulfation of a small molecule, from reagent preparation to product purification and analysis.

SulfationWorkflow start Start reagent_prep Prepare Substrate and Sulfating Reagent Solutions start->reagent_prep reaction Sulfation Reaction (Control Temperature and Time) reagent_prep->reaction quench Quench Reaction (e.g., with water or buffer) reaction->quench extraction Work-up and Extraction (e.g., with organic solvent) quench->extraction purification Purification of Sulfated Product (e.g., Crystallization, Chromatography) extraction->purification analysis Characterization and Analysis (e.g., NMR, MS, HPLC) purification->analysis end_node End analysis->end_node

References

Spectroscopic analysis for validation of 2-Aminoethyl hydrogen sulfate structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data for the validation of 2-Aminoethyl hydrogen sulfate's chemical structure. It offers an objective analysis against viable alternative structures—taurine, ethanolamine, and N-(2-hydroxyethyl)sulfamic acid—supported by experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and visual workflows are included to aid in the replication and understanding of these analytical techniques.

Executive Summary

Accurate structural confirmation is a critical step in chemical synthesis and drug development. This guide demonstrates the use of key spectroscopic techniques to unequivocally identify 2-Aminoethyl hydrogen sulfate (B86663) and distinguish it from structurally similar compounds. By comparing the unique spectral fingerprints of each molecule, researchers can confidently validate their synthesis products and ensure the purity of their compounds.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its structural alternatives.

¹H NMR Spectroscopy Data

Solvent: D₂O

CompoundChemical Shift (δ) ppmMultiplicityAssignment
This compound ~4.25Triplet-CH₂-O-
~3.32Triplet-CH₂-N-
Taurine~3.41Triplet-CH₂-S-
~3.25Triplet-CH₂-N-
Ethanolamine~3.81Triplet-CH₂-O-
~3.13Triplet-CH₂-N-
N-(2-hydroxyethyl)sulfamic acidData not readily available
¹³C NMR Spectroscopy Data

Solvent: D₂O

CompoundChemical Shift (δ) ppmAssignment
This compound ~65-CH₂-O-
~40-CH₂-N-
Taurine~50.2-CH₂-S-
~38.1-CH₂-N-
Ethanolamine~60.3-CH₂-O-
~44.0-CH₂-N-
N-(2-hydroxyethyl)sulfamic acidData not readily available
Infrared (IR) Spectroscopy Data
CompoundKey Vibrational Frequencies (cm⁻¹)Assignment
This compound ~3200-3400 (broad)N-H stretch (amine)
~2850-2950C-H stretch
~1600N-H bend (amine)
~1200-1250S=O stretch (sulfate)
~1050-1100C-O stretch
Taurine~3000-3200 (broad)N-H stretch (zwitterion)
~2850-2950C-H stretch
~1620N-H bend (zwitterion)
~1200S=O stretch (sulfonate)
~1040S=O stretch (sulfonate)
Ethanolamine~3200-3400 (broad)O-H stretch, N-H stretch
~2850-2950C-H stretch
~1600N-H bend
~1050C-O stretch
N-(2-hydroxyethyl)sulfamic acid~3350O-H stretch
~3250N-H stretch
~1180, 1050S=O stretch (sulfamate)
Mass Spectrometry Data
CompoundMolecular Weight ( g/mol )Key Fragment Ions (m/z)Fragmentation Pathway
This compound 141.15142 [M+H]⁺, 124, 97, 80, 61, 44Loss of H₂O, HSO₄⁻, SO₃, NH₂CH₂CH₂OH, NH₂CH₂
Taurine125.15126 [M+H]⁺, 108, 80, 64, 44Loss of H₂O, SO₃, SO₂, NH₂CH₂
Ethanolamine61.0862 [M+H]⁺, 44, 30Loss of NH₃, CH₂OH
N-(2-hydroxyethyl)sulfamic acid141.15142 [M+H]⁺, 124, 97, 80, 61, 44Similar fragmentation to this compound is expected.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of deuterium (B1214612) oxide (D₂O). Transfer the solution to a 5 mm NMR tube.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Lock the spectrometer on the deuterium signal of D₂O.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the spectrum using a standard single-pulse experiment.

    • Typical parameters: spectral width of 12 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • Typical parameters: spectral width of 200-250 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the spectra to the residual solvent peak or an internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique. Place a small amount of the sample directly onto the ATR crystal.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent system, such as a water/acetonitrile or water/methanol mixture, often with a small amount of formic acid or ammonium (B1175870) hydroxide (B78521) to promote ionization.

  • Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties.

    • Typical ESI source parameters: capillary voltage of 3-5 kV, nebulizing gas pressure of 10-20 psi, drying gas flow of 5-10 L/min, and a source temperature of 100-150 °C.

  • Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and characteristic fragment ions.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the spectroscopic validation process.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_validation Structure Validation Sample Synthesized Compound NMR_Prep Dissolve in D₂O Sample->NMR_Prep IR_Prep Place on ATR Crystal Sample->IR_Prep MS_Prep Dissolve in Solvent Sample->MS_Prep NMR NMR Spectroscopy (¹H & ¹³C) NMR_Prep->NMR IR FTIR Spectroscopy IR_Prep->IR MS Mass Spectrometry MS_Prep->MS NMR_Data Chemical Shifts Multiplicity NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Molecular Ion Fragmentation Pattern MS->MS_Data Validation Compare with Reference Data Confirm Structure NMR_Data->Validation IR_Data->Validation MS_Data->Validation

Caption: Experimental workflow for spectroscopic analysis.

logical_validation Start Is the Synthesized Compound This compound? NMR_Check ¹H NMR: Triplets at ~4.25 & ~3.32 ppm? ¹³C NMR: Peaks at ~65 & ~40 ppm? Start->NMR_Check IR_Check IR: S=O stretch at ~1200-1250 cm⁻¹? C-O stretch at ~1050-1100 cm⁻¹? NMR_Check->IR_Check Yes Structure_Incorrect Structure is NOT This compound NMR_Check->Structure_Incorrect No MS_Check MS: Molecular Ion at m/z 142 [M+H]⁺? IR_Check->MS_Check Yes IR_Check->Structure_Incorrect No Structure_Confirmed Structure Validated as This compound MS_Check->Structure_Confirmed Yes MS_Check->Structure_Incorrect No Compare_Alternatives Compare Spectra with Alternative Structures Structure_Incorrect->Compare_Alternatives

Caption: Logical process for structure validation.

A Comparative Guide to 2-Aminoethyl Hydrogen Sulfate: Assessing Substitution Potential in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Aminoethyl hydrogen sulfate (B86663) (AHS), also known as ethanolamine (B43304) O-sulfate, is a versatile chemical compound with significant applications in neuropharmacology and chemical synthesis. Its utility as a GABA transaminase inhibitor and as a key intermediate in the production of taurine (B1682933) positions it as a compound of interest for a variety of research and development endeavors. This guide provides an objective comparison of 2-aminoethyl hydrogen sulfate with its alternatives, supported by experimental data, to aid in the selection of the most appropriate compound for specific applications.

Section 1: this compound as a GABA Transaminase Inhibitor

This compound is an irreversible inhibitor of γ-aminobutyric acid (GABA) transaminase (GABA-T), the primary enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[1] By inhibiting GABA-T, AHS leads to an increase in synaptic GABA levels, a mechanism of action with therapeutic potential for conditions such as epilepsy and other neurological disorders.

Comparative Analysis of GABA-T Inhibitors

The efficacy of AHS as a GABA-T inhibitor is best understood in the context of other known inhibitors. The following table summarizes the inhibitory potency of AHS and its alternatives.

CompoundType of InhibitionIC50Kik_inact
This compound (EOS) Irreversible> 1 mM[2]1.1 x 10⁻² M0.22 min⁻¹
Gabaculine (B1211371)Irreversible (Catalytic)1.8 µM[2]--
γ-Acetylenic GABAIrreversible (Catalytic)150 µM[2]--
γ-Vinyl GABA (Vigabatrin)Irreversible (Catalytic)350 µM[2]--
Aminooxyacetic acidNon-specific2.7 µM[2]--

Key Observations:

  • This compound exhibits a higher IC50 value compared to other catalytic inhibitors like gabaculine and γ-acetylenic GABA, indicating lower potency in in-vitro assays.[2]

  • Despite a higher IC50, AHS acts as a mechanism-based or "suicide" inhibitor, forming a covalent bond with the enzyme's active site, leading to irreversible inactivation.

  • Gabaculine and aminooxyacetic acid are highly potent inhibitors, but their utility can be limited by toxicity.[3]

  • γ-Vinyl GABA (Vigabatrin) is a clinically approved antiepileptic drug that acts as a selective, irreversible inhibitor of GABA-T.[4]

Experimental Protocol: In Vitro GABA-Transaminase Inhibition Assay

This spectrophotometric assay determines the inhibitory potential of a test compound on GABA-T activity by measuring the rate of NADPH production in a coupled enzyme reaction.[5][6]

Materials:

  • Recombinant human GABA-transaminase (GABA-T)

  • γ-Aminobutyric acid (GABA)

  • α-Ketoglutarate

  • Succinic semialdehyde dehydrogenase (SSADH)

  • NADP+

  • Test compound (e.g., this compound)

  • Potassium pyrophosphate buffer (pH 8.6)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing potassium pyrophosphate buffer, α-ketoglutarate, SSADH, and NADP+.

  • Add the test compound at various concentrations to the wells of the 96-well plate. Include a positive control (e.g., Vigabatrin) and a negative control (vehicle).

  • Add the GABA-T enzyme to all wells and pre-incubate for a specified time at 37°C to allow for inhibitor interaction.

  • Initiate the enzymatic reaction by adding a stock solution of GABA to all wells.

  • Immediately monitor the increase in absorbance at 340 nm at regular intervals for a defined period.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the percentage of inhibition for each concentration by comparing the reaction rates in the test wells to the control wells.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

GABA_Transaminase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_mix Prepare Reaction Mixture (Buffer, α-KG, SSADH, NADP+) add_inhibitor Add Test Compound to Plate prep_mix->add_inhibitor prep_inhibitor Prepare Test Compound (e.g., AHS) Dilutions prep_inhibitor->add_inhibitor prep_enzyme Prepare GABA-T Enzyme add_enzyme Add GABA-T Enzyme prep_enzyme->add_enzyme prep_substrate Prepare GABA Solution add_gaba Initiate Reaction with GABA prep_substrate->add_gaba add_inhibitor->add_enzyme pre_incubate Pre-incubate at 37°C add_enzyme->pre_incubate pre_incubate->add_gaba read_absorbance Measure Absorbance at 340 nm add_gaba->read_absorbance calc_rate Calculate Reaction Rates read_absorbance->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_ic50 Plot Dose-Response Curve and Determine IC50 calc_inhibition->plot_ic50

Caption: Experimental workflow for the in vitro GABA-T inhibition assay.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell / Presynaptic Neuron Glutamate Glutamate GAD Glutamate Decarboxylase (GAD) Glutamate->GAD converts to GABA GABA GAD->GABA GABA_cleft GABA GABA->GABA_cleft release GABA_receptor GABA Receptor GABA_cleft->GABA_receptor binds to GABA_T GABA Transaminase (GABA-T) GABA_cleft->GABA_T uptake and degradation by Inhibition Neuronal Inhibition GABA_receptor->Inhibition Succinic_Semialdehyde Succinic Semialdehyde GABA_T->Succinic_Semialdehyde AHS 2-Aminoethyl hydrogen sulfate AHS->GABA_T inhibits

Caption: The role of this compound in the GABA signaling pathway.

Section 2: this compound in the Synthesis of Taurine

This compound is a critical intermediate in one of the primary industrial methods for producing taurine (2-aminoethanesulfonic acid).[5] This route, which starts from monoethanolamine (MEA), is often compared to other commercial methods, such as those originating from ethylene (B1197577) oxide or dichloroethane.

Comparative Analysis of Taurine Synthesis Routes
FeatureMonoethanolamine (MEA) Route (via AHS)Ethylene Oxide RouteDichloroethane Route
Starting Materials Monoethanolamine, Sulfuric Acid, Sulfite (B76179)Ethylene Oxide, Sodium Bisulfite, AmmoniaDichloroethane, Sodium Sulfite, Ammonia
Key Intermediate This compoundSodium Isethionate2-Chloroethanesulfonate
Reported Yield >80% (optimized)[4]~80% (ammonolysis step)Lower overall yield
Safety & Environmental Considered safer and more environmentally friendly than the ethylene oxide route.[4]Ethylene oxide is highly toxic, volatile, and explosive.[4]Dichloroethane is a carcinogen.
Product Quality High purity, excellent stability.[7]High purity achievable.Can have impurities.
Reaction Conditions Moderate temperatures and pressures.[4]High temperatures and pressures for ammonolysis.High temperatures and pressures for ammonolysis.

Key Observations:

  • The monoethanolamine route offers significant safety and environmental advantages over the ethylene oxide and dichloroethane processes.[4]

  • While all three routes can produce high-purity taurine, the MEA route is noted for yielding a product with excellent stability.[7]

  • Recent research has focused on optimizing the MEA route, with reported yields exceeding 80% by improving water removal in the first step and conducting the second step under moderate pressure.[4]

Experimental Protocol: Synthesis of Taurine via this compound

This two-step process involves the esterification of monoethanolamine to form AHS, followed by sulfonation to yield taurine.[5][8]

Step 1: Synthesis of this compound (Esterification)

Materials:

Procedure:

  • In a reaction vessel, dissolve monoethanolamine in toluene.

  • Slowly add concentrated sulfuric acid to the solution while maintaining the temperature below 40°C.

  • After the addition is complete, stir the mixture for a period to ensure complete reaction.

  • Remove the water formed during the reaction, for example, by azeotropic distillation.

  • Cool the reaction mixture and filter the precipitate.

  • Wash the filter cake with a suitable solvent (e.g., ethanol) and dry to obtain this compound.

Step 2: Synthesis of Taurine (Sulfonation)

Materials:

Procedure:

  • Dissolve this compound in water.

  • Add sodium sulfite or ammonium sulfite to the solution.

  • Heat the mixture in a sealed reactor to the desired temperature (e.g., 105°C) for several hours.[8]

  • Cool the reaction mixture to induce crystallization of taurine.

  • Filter the crude taurine and purify by recrystallization from water or an aqueous-organic solvent mixture.

Taurine_Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Sulfonation mea Monoethanolamine esterification Esterification Reaction mea->esterification h2so4 Sulfuric Acid h2so4->esterification ahs_crude Crude 2-Aminoethyl hydrogen sulfate esterification->ahs_crude purification1 Filtration & Washing ahs_crude->purification1 ahs_pure Pure 2-Aminoethyl hydrogen sulfate purification1->ahs_pure sulfonation Sulfonation Reaction ahs_pure->sulfonation sulfite Sulfite Source (e.g., Na2SO3) sulfite->sulfonation taurine_crude Crude Taurine sulfonation->taurine_crude recrystallization Recrystallization taurine_crude->recrystallization taurine_pure Pure Taurine recrystallization->taurine_pure

Caption: Workflow for the synthesis of taurine from monoethanolamine via this compound.

Section 3: this compound in Surfactant Formulations

This compound can serve as a precursor for the synthesis of amphoteric surfactants. The presence of both an amino group and a sulfate group allows for the creation of molecules with zwitterionic properties.

Comparative Overview of Surfactant Classes
Surfactant ClassChargeGeneral PropertiesCommon ExamplesPotential Role of AHS-derived Surfactants
AnionicNegativeExcellent cleaning and foaming, can be harsh on skin.[9]Sodium Lauryl Sulfate (SLS), Sodium Laureth Sulfate (SLES)Could be chemically modified to produce anionic surfactants.
CationicPositivePoor cleaning, good conditioning and antimicrobial properties.Cetrimonium ChlorideThe amino group could be quaternized to form cationic surfactants.
Non-ionicNo chargeGood emulsifiers and solubilizers, mild on skin.Alkyl Polyglucosides, Cocamide MEA-
Amphoteric (Zwitterionic) Positive and NegativeMild, good foaming and foam stabilizing properties, compatible with other surfactant types, reduce irritation of anionic surfactants.[10]Cocamidopropyl Betaine, Sodium LauroamphoacetateAHS is a direct precursor for this class, offering mildness and good compatibility.

Key Considerations:

  • Amphoteric surfactants, which can be derived from AHS, are highly valued in personal care and cosmetic formulations for their mildness and ability to reduce the irritation potential of harsher anionic surfactants.[10]

  • The performance of a specific AHS-derived surfactant would depend on the subsequent chemical modifications, such as the length of the alkyl chain attached to the amino group.

Conclusion

This compound is a valuable compound with distinct applications. As a GABA transaminase inhibitor , it serves as a useful research tool, although it is less potent than some other available inhibitors. Its primary advantage in taurine synthesis lies in the overall safety and environmental profile of the monoethanolamine-based process, which can achieve high yields of a stable, pure product. While its direct application in surfactants is as a precursor, it holds the potential for the creation of mild, amphoteric surfactants suitable for specialized formulations. The choice of whether to use this compound or an alternative will ultimately depend on the specific requirements of the application, including desired potency, safety considerations, and economic viability.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Aminoethyl Hydrogen Sulfate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe disposal of laboratory chemicals is paramount to maintaining a secure and compliant work environment. This guide provides essential, step-by-step procedures for the proper disposal of 2-Aminoethyl hydrogen sulfate (B86663), a compound that may cause eye, skin, and respiratory tract irritation.[1] The toxicological properties of this substance have not been fully investigated, underscoring the need for cautious handling and disposal.[1]

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This includes wearing protective gloves, and eye and face protection.[2] Ensure adequate ventilation in the work area to minimize dust generation and accumulation.[1][2] Avoid breathing dust, and prevent contact with skin and eyes.[1][2] In case of accidental contact, follow these first-aid measures:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin: Wash off with soap and plenty of water.[2] Remove contaminated clothing and wash it before reuse.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek medical attention.[1]

Step-by-Step Disposal Procedure

The primary method for the disposal of 2-Aminoethyl hydrogen sulfate involves engaging a licensed professional waste disposal service.[2] Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for complete and accurate classification.[3]

  • Containment: Carefully sweep or vacuum up the solid material, avoiding dust formation, and place it into a suitable, closed, and labeled disposal container.[1][2]

  • Professional Disposal: Offer the surplus and non-recyclable material to a licensed disposal company.[2]

  • Incineration (as per professional guidance): A recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Contaminated Packaging: Dispose of contaminated packaging as unused product, following the same procedures.[2]

Note: Do not let the product enter drains.[2]

Quantitative Data

Currently, publicly available safety data sheets and chemical databases do not provide specific quantitative data for the disposal of this compound, such as concentration limits for disposal or specific solvent-to-chemical ratios for incineration. Always refer to the guidance provided by your institution's environmental health and safety department and the licensed disposal company.

Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

Figure 1: Disposal Workflow for this compound start Start: 2-Aminoethyl Hydrogen Sulfate for Disposal assess Assess Hazards & Review SDS start->assess ppe Wear Appropriate PPE: - Gloves - Eye/Face Protection assess->ppe spill Is there a spill? ppe->spill contain_spill Contain Spill: - Sweep/vacuum solid - Avoid dust generation spill->contain_spill Yes package Package in a suitable, closed, and labeled container spill->package No contain_spill->package disposal_company Contact Licensed Waste Disposal Company package->disposal_company transport Arrange for Professional Transport and Disposal disposal_company->transport incineration Incineration with combustible solvent (as per professional guidance) transport->incineration end End: Disposal Complete incineration->end

Caption: Disposal Workflow for this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.